2-Bromo-6-difluoromethoxy-4-fluorophenol
描述
Structure
2D Structure
属性
IUPAC Name |
2-bromo-6-(difluoromethoxy)-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-4-1-3(9)2-5(6(4)12)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRGPKSBUMPIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: 2-Bromo-6-difluoromethoxy-4-fluorophenol (CAS Number: 1805525-68-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-difluoromethoxy-4-fluorophenol is a halogenated phenol derivative with potential applications in organic synthesis and drug discovery. Its unique substitution pattern, featuring a bromine atom, a difluoromethoxy group, and a fluorine atom on the phenolic ring, suggests its utility as a versatile building block for the synthesis of more complex molecules. The presence of fluorine moieties can significantly influence the physicochemical and biological properties of a compound, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a summary of the available information on this compound.
Chemical and Physical Properties
Currently, detailed experimental data on the physicochemical properties of this compound is not extensively available in publicly accessible literature. However, based on its chemical structure, some general properties can be inferred. The compound is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents.
For research and development purposes, it is crucial to obtain a certificate of analysis (COA) from the supplier, which would provide verified data on its purity and other key characteristics.
Table 1: General Information and Physical Properties
| Property | Value |
| CAS Number | 1805525-68-1 |
| Molecular Formula | C₇H₄BrF₃O₂ |
| Molecular Weight | 257.01 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Storage Temperature | 2-8°C (Recommended) |
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in the scientific literature. The synthesis of structurally related compounds often involves multi-step reaction sequences. A plausible synthetic approach could involve the bromination and difluoromethoxylation of a fluorophenol precursor.
Hypothetical Synthetic Workflow:
To illustrate a potential synthetic strategy, the following workflow is proposed. It is important to note that this is a theoretical pathway and would require experimental validation and optimization.
Caption: A hypothetical workflow for the synthesis of the target compound.
Experimental Considerations:
-
Bromination: This step could potentially be achieved using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The regioselectivity of the bromination would be a critical factor to control.
-
Difluoromethoxylation: The introduction of the difluoromethoxy group is often challenging. Reagents like chlorodifluoromethane (Freon-22) or other difluoromethylating agents in the presence of a base are typically used. Reaction conditions such as temperature, pressure, and catalyst would need to be carefully optimized.
Due to the lack of specific experimental protocols, researchers interested in synthesizing this compound would need to rely on their expertise in synthetic organic chemistry and draw analogies from the synthesis of similar halogenated phenols.
Applications in Drug Development
While there is no direct evidence in the available literature of this compound being used in specific drug development programs, its structural motifs are of interest to medicinal chemists.
-
Fragment-Based Drug Discovery (FBDD): This compound could serve as a valuable fragment for screening against biological targets. The combination of hydrogen bond donating (phenol) and accepting (oxygen, fluorine) groups, along with the lipophilic bromine and difluoromethoxy moieties, provides a diverse set of interaction points.
-
Intermediate for Lead Optimization: It can be used as a starting material to build more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new substituents and explore the structure-activity relationship (SAR) of a lead compound.
Potential Signaling Pathway Interactions:
Information regarding the interaction of this compound with specific signaling pathways is not available. Any such activity would need to be determined through biological screening and assays.
Safety and Handling
A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound (CAS: 1805525-68-1) is a chemical compound with potential as a building block in synthetic and medicinal chemistry. However, there is a significant lack of publicly available data regarding its detailed physicochemical properties, established synthetic protocols, and biological activity. Researchers and drug development professionals interested in this compound will need to rely on supplier-provided data and conduct their own experimental investigations to fully characterize and utilize its potential. Further research is warranted to explore the synthesis and applications of this and other novel halogenated phenols.
An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-6-difluoromethoxy-4-fluorophenol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-6-difluoromethoxy-4-fluorophenol (CAS No. 1805525-68-1). Due to the limited availability of experimental data for this specific compound, this document presents estimated values derived from the analysis of structurally analogous compounds. Detailed experimental protocols for the determination of key physicochemical parameters for phenolic compounds are provided to guide researchers in their own characterization efforts. Furthermore, a plausible synthetic pathway for this compound is proposed, accompanied by a logical workflow diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both a predictive characterization of the target molecule and the methodological framework for its empirical validation and synthesis.
Introduction
This compound is a halogenated and difluoromethoxylated phenol derivative. Such compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine and difluoromethoxy substituents. The difluoromethoxy group, in particular, is recognized as a bioisostere for hydroxyl and thiol groups and can favorably modulate metabolic stability, lipophilicity, and membrane permeability of drug candidates. The presence of bromine and fluorine atoms on the aromatic ring can further influence the compound's electronic properties, binding interactions, and overall pharmacological profile. A thorough understanding of the physicochemical properties of this molecule is therefore crucial for its potential development as a therapeutic agent or as a key intermediate in the synthesis of more complex bioactive molecules.
Physicochemical Properties
As of the date of this publication, specific experimental data for the physicochemical properties of this compound are not available in the public domain. The following table summarizes the estimated values for its key properties, based on the known experimental values of structurally related compounds. These estimations provide a preliminary profile of the compound and should be confirmed by experimental determination.
Estimated Physicochemical Data
| Property | Estimated Value | Basis for Estimation and Notes |
| Molecular Formula | C₇H₄BrF₃O₂ | - |
| Molecular Weight | 276.01 g/mol | - |
| Melting Point (°C) | 50 - 70 | Estimated based on the melting points of 2-Bromo-4-fluorophenol (43-45 °C)[1][2] and 2,6-Dibromo-4-fluorophenol (55-58 °C)[3][4]. The difluoromethoxy group is expected to increase the melting point compared to a hydroxyl or methoxy group. |
| Boiling Point (°C) | ~220-240 at 760 mmHg | Estimated based on the boiling point of 2-Bromo-4-fluorophenol (89 °C at 1 mmHg)[1][2] and the expected increase due to the larger difluoromethoxy group. |
| pKa | 6.5 - 7.5 | The electron-withdrawing nature of the bromine, fluorine, and difluoromethoxy groups is expected to increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10). The pKa of 2-Bromo-6-chloro-3-methoxyphenol is approximately 6.96. |
| LogP (Octanol/Water) | 3.0 - 4.0 | The presence of a bromine atom and a difluoromethoxy group significantly increases lipophilicity. The calculated XLogP3 for the simpler 2-Bromo-4-fluorophenol is 2.6[5]. The difluoromethoxy group will further increase this value. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, DMSO) | Phenols generally have limited water solubility which decreases with increasing halogenation and lipophilicity[3]. High LogP suggests low aqueous solubility. |
Data of Structurally Related Compounds for Comparison
To provide context for the estimated values, the following table presents experimental data for several structurally similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | LogP |
| 2-Bromo-4-fluorophenol[1][2][5][6] | C₆H₄BrFO | 191.00 | 43-45 | 89 @ 1 mmHg | - | 2.6 (XLogP3) |
| 2,6-Dibromo-4-fluorophenol[3][4][7][8] | C₆H₃Br₂FO | 269.90 | 55-58 | - | - | - |
| 4-Fluoro-2-(trifluoromethyl)phenol[9][10][11][12] | C₇H₄F₄O | 180.10 | 50-54 | 169.3 (predicted) | - | 2.6 (XLogP3) |
| 2-Bromo-6-methoxyphenol[13][14][15] | C₇H₇BrO₂ | 203.03 | 61-67 | 146 @ 4 mmHg | - | 1.9 (XLogP3) |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the key physicochemical properties of phenolic compounds.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded.
Determination of pKa (Spectrophotometric Method)
The acid dissociation constant (pKa) can be determined spectrophotometrically by measuring the UV-Vis absorbance of the compound in a series of buffer solutions with varying pH values.
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare a series of buffer solutions covering a pH range of approximately 2 to 11.
-
Spectrophotometric Measurement: For each buffer solution, add a small aliquot of the stock solution to ensure the final concentration is appropriate for UV-Vis analysis and that the organic solvent concentration is low (e.g., <1%). Record the UV-Vis spectrum (e.g., from 200-400 nm) for the compound in each buffer.
-
Data Analysis: The absorbance at a wavelength where the phenol and its conjugate phenolate have different extinction coefficients is plotted against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water can be determined using the traditional shake-flask method.
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol. Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated water in a separatory funnel. Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Phase Separation and Analysis: Allow the two phases to separate completely. Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
The aqueous solubility can be determined using the shake-flask method.
-
Equilibration: Add an excess amount of the solid compound to a known volume of water in a sealed flask. Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Result: The determined concentration represents the aqueous solubility of the compound at that specific temperature.
Proposed Synthetic Pathway and Workflow
A plausible synthetic route to this compound is outlined below. The key step is the difluoromethylation of a suitably substituted phenol precursor.
Logical Synthesis Workflow
The synthesis can be envisioned to proceed in a few key stages, starting from a commercially available precursor.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Steps
-
Starting Material: The synthesis would likely commence with commercially available 2-Bromo-4-fluorophenol.
-
Difluoromethylation: The phenolic hydroxyl group of 2-Bromo-4-fluorophenol can be converted to a difluoromethoxy group. Several modern methods are available for this transformation. A common approach involves the use of a difluorocarbene precursor. For instance, the reaction can be carried out using sodium chlorodifluoroacetate (ClCF₂COONa) or other reagents that generate difluorocarbene (:CF₂) in situ. The phenoxide, formed by treating the phenol with a base (e.g., cesium carbonate or potassium hydroxide), acts as a nucleophile to trap the electrophilic difluorocarbene.
Experimental Workflow for Difluoromethylation
The following diagram illustrates a general experimental workflow for the difluoromethylation step.
Caption: General experimental workflow for the difluoromethylation of a phenol.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the physicochemical properties of this compound. While experimental data for this specific molecule remains elusive, the provided estimations, based on structurally related compounds, offer a solid foundation for future research. The included experimental protocols are intended to empower researchers to empirically determine these crucial parameters. Furthermore, the proposed synthetic pathway and workflow offer a clear and logical approach for the preparation of this promising compound. It is our hope that this guide will facilitate further investigation into this compound and accelerate its potential application in the fields of drug discovery and materials science.
References
- 1. 2-Bromo-4-fluorophenol | 496-69-5 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,6-Dibromo-4-fluorophenol | 344-20-7 [chemicalbook.com]
- 5. 2-Bromo-4-fluorophenol | C6H4BrFO | CID 605472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. scbt.com [scbt.com]
- 9. 4-Fluoro-2-(trifluoromethyl)phenol (CAS 130047-19-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 4-Fluoro-2-(trifluoromethyl)phenol | C7H4F4O | CID 518675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-FLUORO-2-(TRIFLUOROMETHYL)PHENOL CAS#: 130047-19-7 [m.chemicalbook.com]
- 12. 4-FLUORO-2-(TRIFLUOROMETHYL)PHENOL | 130047-19-7 [chemicalbook.com]
- 13. 2-BROMO-6-METHOXY-PHENOL | 28165-49-3 [chemicalbook.com]
- 14. 2-Bromo-6-methoxyphenol | C7H7BrO2 | CID 11019958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Bromo-6-methoxyphenol, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Synthesis of 2-Bromo-6-difluoromethoxy-4-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis route for 2-Bromo-6-difluoromethoxy-4-fluorophenol, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the bromination of 4-fluorophenol, followed by the introduction of a difluoromethoxy group. This guide provides detailed experimental protocols and summarizes key quantitative data for each step.
Synthesis Pathway Overview
The logical workflow for the synthesis of this compound is illustrated below. The process begins with the commercially available starting material, 4-fluorophenol, and proceeds through a brominated intermediate to yield the final product.
Caption: Synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis process.
| Step | Reaction | Starting Material | Key Reagents | Product | Molar Yield (%) | Purity (%) |
| 1 | Bromination | 4-Fluorophenol | Bromine, Dichloroethane | 2-Bromo-4-fluorophenol | 95 | 94 |
| 2 | Difluoromethoxylation | 2-Bromo-4-fluorophenol | Sodium 2-chloro-2,2-difluoroacetate, Cesium Carbonate, DMF | This compound | Not Reported | Not Reported |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-fluorophenol
This protocol is based on a reported method for the bromination of 4-fluorophenol.[1]
Materials:
-
4-Fluorophenol (200g, 1.785 mol)
-
Dichloroethane (450 mL)
-
Bromine (300g, 1.875 mol)
-
Sodium sulfite (33g, 0.26 mol)
-
10% Sodium hydroxide solution
-
20% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
In a 2L reaction flask, a mixture of 4-fluorophenol (200g) and dichloroethane (300ml) is prepared.
-
A solution of bromine (300g) in dichloroethane (150ml) is added dropwise to the flask at a temperature of 5°C to 10°C.
-
After the addition is complete, the reaction mixture is heated for 30 minutes.
-
A solution of sodium sulfite (33g) in water (200ml) is then added, and the mixture is stirred for 30 minutes.
-
The layers are allowed to separate, and the organic layer is collected.
-
The organic layer is neutralized with a mixed alkaline solution (10% NaOH/20% NaHCO3) and dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation to yield 2-Bromo-4-fluorophenol as a yellow liquid.
Yield and Purity:
Step 2: Synthesis of this compound
This protocol is a proposed adaptation of a general method for the difluoromethylation of phenols using sodium 2-chloro-2,2-difluoroacetate as the difluorocarbene source.[2]
Materials:
-
2-Bromo-4-fluorophenol (1.00 equiv)
-
Cesium carbonate (1.50 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.80 equiv)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas
-
Anhydrous Sodium Sulfate
-
Hexanes
-
Water
Procedure:
-
A 100 mL round-bottomed flask is charged with 2-Bromo-4-fluorophenol and cesium carbonate.
-
The flask is sealed and connected to a Schlenk line. The headspace is evacuated and backfilled with nitrogen three times.
-
Anhydrous DMF is added via syringe, and the solution is degassed with nitrogen for 1 hour while stirring.
-
Sodium 2-chloro-2,2-difluoroacetate is added in one portion under a stream of nitrogen.
-
The flask is equipped with an air-condenser and heated to 100°C with vigorous stirring. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with hexanes.
-
The combined organic phases are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solution is filtered, and the solvent is removed by rotary evaporation. The product is further dried under high vacuum to yield this compound.
Note: The yield and purity for this specific reaction have not been reported in the searched literature. Optimization of reaction conditions may be necessary to achieve a high yield and purity. The regioselectivity of the difluoromethoxylation at the 6-position is anticipated due to the directing effects of the existing substituents, but should be confirmed by analytical methods such as NMR.
References
Synthesis of 2-Bromo-6-difluoromethoxy-4-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the primary synthetic pathways for the preparation of 2-Bromo-6-difluoromethoxy-4-fluorophenol, a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. This document provides detailed experimental protocols derived from established methodologies for analogous chemical transformations, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic routes to facilitate understanding and replication.
Introduction
This compound is a highly functionalized aromatic compound. The presence of a bromine atom allows for further synthetic modifications through cross-coupling reactions, while the difluoromethoxy group can enhance metabolic stability and binding affinity of a parent molecule. The fluorine substituent further modulates the electronic properties of the phenol. This guide details two plausible and efficient synthetic routes starting from commercially available precursors.
Proposed Synthetic Pathways
Two primary retrosynthetic analyses suggest the most viable starting materials for the synthesis of this compound.
Route 1 initiates with the difluoromethylation of the commercially available 2-Bromo-4-fluorophenol .
Route 2 begins with the ortho-bromination of 4-fluoro-2-(difluoromethoxy)phenol , which can be synthesized from 4-fluorophenol.
Caption: Retrosynthetic analysis of this compound.
Route 1: Difluoromethylation of 2-Bromo-4-fluorophenol
This synthetic approach introduces the difluoromethoxy group in the final step. The starting material, 2-Bromo-4-fluorophenol, is readily available commercially. The difluoromethylation can be achieved using a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate.
Caption: Synthetic pathway for Route 1.
Experimental Protocol: Difluoromethylation
This protocol is adapted from a general procedure for the difluoromethylation of phenols.[1]
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-fluorophenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Difluoromethylating Agent: Add sodium 2-chloro-2,2-difluoroacetate (2.0-3.0 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data for Analogous Difluoromethylation
The following table summarizes data from a similar difluoromethylation reaction.[1]
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-(3-chloro-4-hydroxyphenyl)ethanone | Cs2CO3, ClCF2COONa | DMF | 100 | 2 | 94 |
Route 2: Bromination of 4-fluoro-2-(difluoromethoxy)phenol
This route involves the initial synthesis of 4-fluoro-2-(difluoromethoxy)phenol followed by a regioselective ortho-bromination.
Caption: Synthetic pathway for Route 2.
Step 1: Synthesis of 4-fluoro-2-(difluoromethoxy)phenol
The experimental protocol for this step is analogous to the difluoromethylation described in Route 1, starting with 4-fluorophenol.
Step 2: Experimental Protocol: ortho-Bromination
This protocol is based on a selective ortho-bromination of para-substituted phenols.[2][3]
-
Reaction Setup: Dissolve 4-fluoro-2-(difluoromethoxy)phenol (1.0 equiv) in methanol.
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (0.1 equiv) to the solution.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography to yield this compound.
Quantitative Data for Analogous ortho-Bromination
The table below presents data for the ortho-bromination of various para-substituted phenols.[2]
| Starting Material | Brominating Agent | Catalyst | Solvent | Time (min) | Yield (%) |
| p-Cresol | NBS | p-TsOH | Methanol | 25 | >86 |
| 4-Fluorophenol | NBS | p-TsOH | Methanol | 20 | >86 |
Summary of Starting Materials
| Compound Name | Route | Availability |
| 2-Bromo-4-fluorophenol | 1 | Commercially available |
| 4-Fluorophenol | 2 | Commercially available |
| Sodium 2-chloro-2,2-difluoroacetate | 1, 2 | Commercially available |
| N-Bromosuccinimide (NBS) | 2 | Commercially available |
| Cesium Carbonate | 1, 2 | Commercially available |
| p-Toluenesulfonic acid (p-TsOH) | 2 | Commercially available |
Conclusion
This technical guide provides two robust and experimentally supported synthetic routes for the preparation of this compound. Both pathways utilize readily available starting materials and rely on well-established chemical transformations. The choice of route may depend on the availability of specific reagents and the desired scale of the synthesis. The provided protocols and data serve as a strong foundation for researchers to successfully synthesize this valuable chemical intermediate.
References
Technical Guide: Spectroscopic and Synthetic Profile of 2-Bromo-6-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound 2-Bromo-6-difluoromethoxy-4-fluorophenol. Due to the absence of this specific molecule in current chemical literature, the data presented herein is based on established principles of spectroscopy and retrosynthetic analysis of analogous compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related halogenated and difluoromethoxy-substituted phenols.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.3 - 7.5 | Doublet of doublets | J(H,F) ≈ 7-9, J(H,F) ≈ 3-4 | Aromatic H-3 |
| ~ 5.5 - 6.5 | Singlet (broad) | - | Phenolic OH |
| ~ 6.6 - 6.8 | Triplet | J(H,F) ≈ 72-74 | -OCF₂H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 (d, J ≈ 240-250 Hz) | C-4 (C-F) |
| ~ 145 - 150 (d, J ≈ 2-3 Hz) | C-2 (C-Br) |
| ~ 140 - 145 (t, J ≈ 25-30 Hz) | C-6 (C-O) |
| ~ 115 - 120 (t, J ≈ 255-260 Hz) | -OCF₂H |
| ~ 118 - 122 (d, J ≈ 25-30 Hz) | C-5 |
| ~ 110 - 115 (d, J ≈ 8-10 Hz) | C-1 |
| ~ 105 - 110 (d, J ≈ 20-25 Hz) | C-3 |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -80 to -85 | Doublet | J(F,H) ≈ 72-74 | -OCF₂H |
| ~ -110 to -120 | Singlet | - | Ar-F |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+•, [M+2]+• | Molecular ion peaks with ~1:1 intensity ratio, characteristic of a single bromine atom. |
| [M-CO]+• | Loss of carbon monoxide from the molecular ion. |
| [M-CHO]+• | Loss of a formyl radical. |
| [M-Br]+ | Loss of a bromine radical. |
| [M-OCF₂H]+ | Loss of the difluoromethoxy group. |
Table 5: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3550 - 3200 | Broad | O-H stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1600 - 1585, 1500 - 1400 | Medium-Strong | Aromatic C=C stretch |
| ~ 1250 - 1200 | Strong | Aryl C-O stretch |
| ~ 1100 - 1000 | Strong | C-F stretch (aliphatic and aromatic) |
| ~ 700 - 550 | Medium | C-Br stretch |
Proposed Synthetic Pathway
A plausible synthetic route for this compound is outlined below, starting from the commercially available 4-fluoro-2-nitrophenol.
Detailed Experimental Protocols
Step 1: Bromination of 4-Fluoro-2-nitrophenol to yield 2-Bromo-4-fluoro-6-nitrophenol
To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in a suitable solvent such as acetic acid, a catalytic amount of iron(III) bromide (FeBr₃) is added. Bromine (1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Reduction of the Nitro Group to yield 2-Bromo-6-amino-4-fluorophenol
2-Bromo-4-fluoro-6-nitrophenol (1.0 eq) is dissolved in ethanol or methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to give the desired amino phenol.
Step 3: Diazotization and Reduction to yield 2-Bromo-4-fluorophenol
The 2-bromo-6-amino-4-fluorophenol (1.0 eq) is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C, to form the diazonium salt. This solution is then slowly added to a pre-warmed solution of hypophosphorous acid (H₃PO₂) containing a catalytic amount of copper(I) oxide (Cu₂O). The reaction is allowed to proceed until nitrogen evolution ceases. The mixture is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 2-bromo-4-fluorophenol.
Step 4: Difluoromethylation to yield this compound
To a solution of 2-bromo-4-fluorophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), potassium hydroxide (KOH, 2.0 eq) is added, and the mixture is stirred. Chlorodifluoromethane (ClCHF₂) gas is then bubbled through the solution, or a suitable difluoromethylating agent is added. The reaction is heated and monitored for completion. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.
Disclaimer: This document provides a theoretical framework for the synthesis and spectroscopic characterization of this compound. All proposed experimental procedures should be performed by qualified personnel in a well-equipped laboratory, with appropriate safety precautions. The predicted spectroscopic data is for estimation purposes and should be confirmed by experimental analysis.
Navigating the Safety Landscape of a Niche Phenolic Compound: A Technical Guide to 2-Bromo-6-difluoromethoxy-4-fluorophenol
Executive Summary
This technical guide outlines the critical safety and handling protocols for 2-Bromo-6-difluoromethoxy-4-fluorophenol, drawing upon data from the analogous compound 2-Bromo-4-fluorophenol. The document details hazard identification, first aid measures, personal protective equipment (PPE) recommendations, and proper storage and disposal procedures. The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound with the utmost care, minimizing exposure risks and ensuring a safe research environment.
Hazard Identification and Classification
Based on the data for 2-Bromo-4-fluorophenol, the anticipated hazards are categorized according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |
| Acute Toxicity, Dermal | Not Classified | Data not available |
| Acute Toxicity, Inhalation | Not Classified | Data not available |
GHS Label Elements:
Physical and Chemical Properties
While specific data for this compound is limited to its molecular formula (C₇H₄BrF₃O₂) and molecular weight (257.00 g/mol ), the properties of 2-Bromo-4-fluorophenol are as follows:
| Property | Value |
| Molecular Formula | C₆H₄BrFO[1] |
| Molecular Weight | 191.00 g/mol [1] |
| Appearance | White to gray to brown powder or crystal[3] |
| Melting Point | 43-46 °C[3] |
| Boiling Point | 89 °C @ 0.8 mmHg[3] |
| Solubility | No data available |
Experimental Protocols: Safe Handling and Emergency Procedures
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or chemical-resistant apron should be worn.[4] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge (e.g., P95) should be used.[1] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Storage and Disposal
Proper storage and disposal are essential for laboratory safety and environmental protection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] The recommended storage temperature for this compound is 2-8°C.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility. Do not allow the product to enter drains.[1]
Logical Workflow for Handling Phenolic Compounds
The following diagram illustrates a logical workflow for the safe handling of potentially hazardous phenolic compounds in a research setting.
Caption: Workflow for Safe Chemical Handling.
References
An In-depth Technical Guide to the Solubility of 2-Bromo-6-difluoromethoxy-4-fluorophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-difluoromethoxy-4-fluorophenol, a compound of interest in pharmaceutical and chemical research. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental protocol for determining its solubility in various organic solvents. Furthermore, it presents a framework for the systematic presentation of solubility data and discusses the general principles governing the solubility of phenolic compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and characterization of new chemical entities.
Introduction
This compound is a halogenated phenolic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in a range of organic solvents is a critical parameter for its synthesis, purification, formulation, and application. The solubility of a compound dictates its behavior in various chemical processes, including reaction kinetics, crystallization, and bioavailability.
Phenolic compounds, as a class, exhibit a wide range of solubilities that are dependent on factors such as the polarity of the solvent, the presence of hydrogen bonding, and the overall molecular structure.[1][2] The presence of a hydroxyl group allows for hydrogen bonding, which can enhance solubility in polar solvents.[1] Conversely, the aromatic ring contributes to a hydrophobic character, promoting solubility in non-polar organic solvents.[1] The interplay of these structural features in this compound, with its additional halogen substituents, makes experimental determination of its solubility essential.
Physicochemical Properties of this compound
While extensive data on this specific molecule is not widely available, some basic properties can be inferred or are provided by chemical suppliers.
| Property | Value | Source |
| CAS Number | 1805525-68-1 | [3] |
| Molecular Formula | C₇H₄BrF₃O₂ | Inferred |
| Molecular Weight | 275.01 g/mol | Inferred |
| Appearance | Typically a solid | General observation for similar phenols |
| Purity | ≥97% | [3] |
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for organizing and presenting such findings for clear comparison.
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | CH₃OH | 5.1 | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| e.g., Ethanol | C₂H₅OH | 4.3 | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| e.g., Acetone | C₃H₆O | 5.1 | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| e.g., Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| e.g., Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| e.g., Toluene | C₇H₈ | 2.4 | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| e.g., Hexane | C₆H₁₄ | 0.1 | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5] The following protocol provides a detailed methodology for its implementation.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with tight-sealing caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Centrifuge (optional)
4.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Record the exact mass of the compound added.
-
Add a known volume or mass of the desired organic solvent to the vial.[4]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow for equilibration. A typical duration is 24 to 72 hours.[3][4] It is advisable to test different time points (e.g., 24h, 48h, 72h) to ensure that equilibrium has been reached, which is confirmed when consecutive measurements yield the same solubility value.[3]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
For clear separation of the saturated supernatant from the excess solid, centrifugation can be employed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any remaining solid microparticles.
-
Record the exact mass or volume of the filtered saturated solution.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of the compound.
-
4.3. Data Analysis
-
From the determined concentration in the diluted sample, calculate the concentration in the original saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps of the shake-flask method for determining solubility.
References
An In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-6-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 2-Bromo-6-difluoromethoxy-4-fluorophenol. This compound is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which imparts specific electronic and steric properties. This document will delve into the anticipated reactivity of the C-Br bond in various cross-coupling reactions and other transformations, supported by data from analogous systems and theoretical considerations. Detailed experimental protocols for representative reactions are provided, along with a discussion of the factors influencing reaction outcomes.
Introduction
This compound is a highly functionalized aromatic building block. The strategic placement of a bromine atom ortho to a hydroxyl group and a difluoromethoxy group, along with a fluorine atom at the para position, creates a unique electronic and steric environment. Understanding the reactivity of the bromine atom is crucial for its effective utilization in the synthesis of complex molecular architectures.
The presence of the difluoromethoxy group (OCF₂H) is particularly noteworthy. It is known to be a moderately electron-withdrawing substituent, influencing the electron density of the aromatic ring and, consequently, the reactivity of the C-Br bond. This guide will explore the implications of this substitution pattern on common synthetic transformations.
Electronic and Steric Profile
The reactivity of the bromine atom in this compound is governed by a combination of electronic and steric effects imparted by the substituents on the phenol ring.
-
Hydroxyl Group (-OH): As a strong electron-donating group through resonance and electron-withdrawing through induction, the hydroxyl group activates the ring towards electrophilic substitution. In the context of cross-coupling reactions, its acidity necessitates the use of a base, and its coordinating ability can influence the catalyst.
-
Difluoromethoxy Group (-OCHF₂): This group is moderately electron-withdrawing, primarily through a strong inductive effect (-I) and a weaker resonance effect (-R). This withdrawal of electron density from the aromatic ring makes the carbon atom of the C-Br bond more electrophilic and susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Fluorine Atom (-F): The fluorine at the para position is also an electron-withdrawing group through induction, further decreasing the electron density of the aromatic ring.
-
Steric Hindrance: The presence of the difluoromethoxy group ortho to the bromine atom introduces significant steric bulk. This steric hindrance can pose a challenge for the approach of bulky catalysts and reagents, potentially requiring specialized ligands and optimized reaction conditions to achieve high yields in cross-coupling reactions.
Reactivity in Cross-Coupling Reactions
The bromine atom in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction would enable the introduction of a variety of aryl, heteroaryl, or alkyl groups.
Logical Workflow for a Suzuki-Miyaura Coupling Reaction:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Anticipated Challenges and Solutions:
-
Steric Hindrance: The ortho-difluoromethoxy group can hinder the oxidative addition step. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the reaction by stabilizing the active palladium(0) species and facilitating oxidative addition.
-
Competing Reactions: The acidic proton of the hydroxyl group can interfere with the reaction. A suitable base is required to deprotonate the phenol and activate the boronic acid.
Table 1: Representative Experimental Conditions for Suzuki-Miyaura Coupling of Analogous 2-Bromo-6-alkoxyphenols
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-6-methoxyphenol | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2-Bromo-6-isopropoxyphenol | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 90 | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, which is of great importance in pharmaceutical synthesis.
Signaling Pathway for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Anticipated Challenges and Solutions:
-
Ligand Choice: Due to the steric hindrance, specialized ligands such as Josiphos or Buchwald's biaryl phosphine ligands are likely necessary to achieve good yields.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
Table 2: Representative Experimental Conditions for Buchwald-Hartwig Amination of Analogous 2-Bromo-6-alkoxyphenols
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-6-methoxyphenol | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 110 | 92 |
| 2-Bromo-6-phenoxyphenol | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 88 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.
Experimental Workflow for Sonogashira Coupling:
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Anticipated Challenges and Solutions:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. For sterically hindered substrates, copper-free conditions with specialized ligands might be advantageous to avoid side reactions like Glaser coupling.
-
Base and Solvent: An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) often serves as both the base and the solvent.
Table 3: Representative Experimental Conditions for Sonogashira Coupling of Analogous 2-Bromo-6-alkoxyphenols
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-6-methoxyphenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 89 |
| 2-Bromo-6-ethoxyphenol | Trimethylsilylacetylene | Pd(OAc)₂ (3) | - | Cs₂CO₃ | DMF | 80 | 75 |
Other Potential Transformations
Grignard Reagent Formation
The formation of a Grignard reagent from this compound would be challenging due to the presence of the acidic phenolic proton.
Logical Relationship in Grignard Reagent Formation and Reaction:
Caption: The logical progression of Grignard reagent formation and subsequent reaction.
Anticipated Challenges and Solutions:
-
Acidic Proton: The Grignard reagent, being a strong base, would be immediately quenched by the phenolic proton. Protection of the hydroxyl group (e.g., as a silyl ether or methyl ether) would be necessary before attempting Grignard formation.
-
Initiation: The electron-withdrawing nature of the substituents might make the oxidative insertion of magnesium more difficult. The use of activators like iodine or 1,2-dibromoethane may be required.
Directed Ortho-Metalation (DoM)
The difluoromethoxy and hydroxyl groups could potentially act as directing groups for ortho-lithiation. However, the presence of the bromine atom would likely lead to a lithium-halogen exchange rather than deprotonation.
Experimental Protocols
The following are generalized experimental protocols for key reactions, which should be optimized for the specific substrate.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.). Add degassed solvent (e.g., a mixture of toluene and water). Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and a strong base (e.g., NaOtBu, 1.5 eq.). Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the reaction vessel and heat to 80-120 °C. Monitor the reaction progress. After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic phase, concentrate, and purify the residue by chromatography.
General Procedure for Sonogashira Coupling
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) salt (e.g., CuI, 4-10 mol%). Evacuate and backfill with an inert gas. Add anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N). Add the terminal alkyne (1.1 eq.) and stir the reaction at the desired temperature (room temperature to 80 °C). Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
The bromine atom in this compound serves as a key functional group for a variety of synthetic transformations. While the electron-withdrawing nature of the difluoromethoxy and fluoro substituents activates the C-Br bond towards oxidative addition in cross-coupling reactions, the steric hindrance posed by the ortho-difluoromethoxy group presents a significant challenge. The successful application of this versatile building block in the synthesis of novel compounds will rely on the careful selection of catalysts, ligands, and reaction conditions to overcome these steric and electronic hurdles. The protocols and considerations outlined in this guide provide a solid foundation for researchers and scientists to explore the rich chemistry of this valuable intermediate.
The Difluoromethoxy Group: A Multifaceted Tool in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful means to modulate a molecule's physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly versatile and valuable functional group. Its unique electronic properties and steric profile allow it to serve as a bioisosteric replacement for common functionalities, enhance metabolic stability, and fine-tune lipophilicity and target engagement. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design and development, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Physicochemical Properties and Their Impact on Drug Design
The difluoromethoxy group imparts a unique combination of properties to a molecule, primarily driven by the high electronegativity of the fluorine atoms. These properties can be strategically leveraged to overcome common challenges in drug development, such as poor metabolic stability and suboptimal pharmacokinetic profiles.
Lipophilicity
The introduction of a difluoromethoxy group generally increases lipophilicity compared to a hydroxyl or methoxy group, but to a lesser extent than a trifluoromethoxy group. This modulation of lipophilicity, as measured by the logarithm of the partition coefficient (logP), is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The change in lipophilicity (ΔlogP) upon substitution can vary depending on the molecular context.[1][2]
| Property | Value Range | Implication in Drug Design |
| ΔlogP (OCF₂H vs. OCH₃) | -0.1 to +0.4 | Fine-tuning of lipophilicity to enhance membrane permeability and bioavailability.[1][2] |
| Hansch-Leo π parameter (πx) | +0.2 to +0.6 | Contributes to increased lipophilicity, influencing drug-target interactions and pharmacokinetic behavior. |
Hydrogen Bonding Capability
A key feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor.[3] This characteristic allows it to mimic the hydrogen bonding interactions of hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, making it an effective bioisostere. The hydrogen bond acidity, a measure of this donor strength, can be quantified using ¹H NMR spectroscopy.[2][3]
| Property | Value Range | Significance in Medicinal Chemistry |
| Hydrogen Bond Acidity (A) | 0.085 - 0.126 | Enables the formation of crucial hydrogen bonds with biological targets, similar to thiophenol, aniline, and amine groups.[2][3] |
The Difluoromethoxy Group as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. The difluoromethoxy group serves as an excellent bioisostere for several common functional groups, offering advantages in terms of metabolic stability and physicochemical properties.
Bioisosteric Relationship of the Difluoromethoxy Group
References
An In-depth Technical Guide to 2-Bromo-4-fluorophenol as a Versatile Building Block in Organic Synthesis
A Note to the Reader: Initial searches for the compound "2-Bromo-6-difluoromethoxy-4-fluorophenol" did not yield sufficient public-domain data for the creation of a comprehensive technical guide. This suggests the compound may be a novel or highly specialized molecule with limited available information. To fulfill the core requirements of this request for an in-depth guide on a halogenated phenolic building block, this document will focus on the closely related and well-documented compound, 2-Bromo-4-fluorophenol . This chemical serves as an excellent and representative example of this class of molecules, with established applications in pharmaceutical and agrochemical research and development.
Introduction
2-Bromo-4-fluorophenol is a halogenated aromatic compound that has garnered significant attention as a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a phenol backbone substituted with both a bromine and a fluorine atom, provides a unique combination of reactivity and stability.[2] The bromine atom serves as a reactive handle for various cross-coupling reactions or can act as a leaving group, while the fluorine atom can significantly influence the pharmacokinetic properties of target molecules, such as metabolic stability and bioavailability.[3] This makes 2-Bromo-4-fluorophenol a valuable precursor in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][4] This guide provides a comprehensive overview of its properties, synthesis, and key applications.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of 2-Bromo-4-fluorophenol are summarized in the tables below for easy reference by researchers.
Table 1: Physicochemical Properties of 2-Bromo-4-fluorophenol
| Property | Value | Reference |
| CAS Number | 496-69-5 | [1] |
| Molecular Formula | C₆H₄BrFO | [2] |
| Molecular Weight | 191.00 g/mol | [2] |
| Appearance | Light brown to brown crystalline solid | |
| Melting Point | 43-45 °C | |
| Boiling Point | 89 °C / 1 mmHg | |
| Density | 1.744 g/cm³ | |
| pKa | 8.44 ± 0.18 (Predicted) | |
| Storage | Keep in a dark place, sealed in dry, room temperature | [5] |
Table 2: Spectroscopic Data for 2-Bromo-4-fluorophenol
| Spectrum Type | Key Features / Chemical Shifts (δ) | Reference |
| ¹H NMR | Spectra available, typical aromatic proton signals expected in the range of δ 6.8-7.5 ppm. | [6] |
| ¹³C NMR | Spectra available, aromatic carbons typically appear in the δ 110-160 ppm range. |
Synthesis of 2-Bromo-4-fluorophenol
2-Bromo-4-fluorophenol is commonly synthesized via the electrophilic bromination of 4-fluorophenol. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (bromine) to the ortho position.
Experimental Protocol: Synthesis of 2-Bromo-4-fluorophenol from 4-fluorophenol[7]
-
Reaction Setup : In a 2 L reaction flask, combine 200 g (1.785 mol) of 4-fluorophenol and 300 mL of dichloroethane.
-
Addition of Bromine : Cool the mixture to 5-10 °C. Slowly add a solution of 300 g (1.875 mol) of bromine in 150 mL of dichloroethane dropwise to the reaction mixture while maintaining the temperature between 5 °C and 10 °C.
-
Reaction Completion : After the addition is complete, heat the reaction mixture for 30 minutes.
-
Work-up :
-
Add a mixture of 33 g (0.26 mol) of sodium sulfite in 200 mL of water to quench excess bromine. Stir for 30 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Neutralize the organic layer with a mixed alkaline solution (10% NaOH / 20% NaHCO₃).
-
Dry the organic layer with anhydrous magnesium sulfate.
-
-
Purification : Remove the solvent using a rotary evaporator to yield 2-Bromo-4-fluorophenol.
-
Yield : 343 g (1.688 mol), 95% molar yield.
-
Purity : 94% (determined by gas chromatography).
-
Applications in Organic Synthesis
2-Bromo-4-fluorophenol is a key building block for introducing a bromo-fluoro-phenyl moiety into larger molecules. A prominent application is in the agrochemical industry for the synthesis of pesticides and herbicides.[1] For instance, it is a direct precursor to 2-bromo-4-fluoro-6-nitrophenol, a compound with significant bactericidal and herbicidal activity.
Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol
-
Reaction Setup : In a reaction flask, dissolve 0.05 mol of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.
-
Addition of Nitrating Agent : At 20 °C, add 0.065 mol of a sulfuric acid-nitric acid nitrating mixture (1:5.5 molar ratio) dropwise.
-
Reaction Completion : After the addition is complete, warm the reaction to 45 °C and maintain for 3 hours.
-
Work-up :
-
Wash the reaction mixture with water and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the filtrate to obtain the crude product.
-
-
Purification : Recrystallize the crude product from ethanol to obtain the light-yellow solid product.
-
Yield : 89%.
-
Conclusion
2-Bromo-4-fluorophenol serves as a critical and versatile building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the bromine and fluorine substituents, make it an invaluable intermediate for constructing complex molecular architectures.[1] The straightforward synthesis and demonstrated utility in the preparation of bioactive compounds, such as agrochemicals, highlight its importance for researchers and professionals in drug development and chemical manufacturing.[1] The protocols and data presented in this guide offer a foundational resource for the effective utilization of this important synthetic intermediate.
References
- 1. 2-Bromo-4-fluorophenol(496-69-5) 13C NMR [m.chemicalbook.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. web.pdx.edu [web.pdx.edu]
- 4. 4-Bromo-2-fluorophenol(2105-94-4) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Bromo-4-fluorophenol(496-69-5) 1H NMR [m.chemicalbook.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Theoretical Studies on 2-Bromo-6-difluoromethoxy-4-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on the specific compound 2-Bromo-6-difluoromethoxy-4-fluorophenol (CAS No. 1805525-68-1) is exceptionally limited. This technical guide has been constructed based on established principles of organic chemistry and extrapolated data from structurally similar compounds, namely other halogenated and difluoromethoxylated phenols. The experimental protocols, data, and theoretical pathways presented herein are intended to serve as a foundational resource and a predictive framework for researchers. All data presented for analogous compounds is clearly indicated.
Introduction
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The unique combination of a bromine atom, a fluorine atom, and a difluoromethoxy group on a phenol scaffold suggests that this molecule may exhibit interesting electronic properties and biological activities. The difluoromethoxy group, in particular, is a recognized bioisostere for hydroxyl and methoxy groups, often enhancing metabolic stability and modulating lipophilicity and binding interactions of drug candidates. Bromine and fluorine substitutions can further influence the compound's reactivity, acidity, and pharmacokinetic profile.
This guide provides a theoretical overview of the synthesis, potential properties, and hypothetical biological significance of this compound, drawing parallels from closely related and better-studied analogs.
Physicochemical and Spectroscopic Data
Due to the absence of specific experimental data for this compound, the following tables present a compilation of measured and predicted properties for structurally related compounds to provide a comparative context.
Table 1: Physicochemical Properties of Analogous Halogenated Phenols
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Bromo-4-fluorophenol | 496-69-5 | C₆H₄BrFO | 191.00 | 145°C / 20mmHg[1] |
| 2-Bromo-4,6-difluorophenol | 98130-56-4 | C₆H₃BrF₂O | 208.99 | 53°C / 1 Torr[2] |
| 4-Bromo-2,5-difluorophenol | 486424-36-6 | C₆H₃BrF₂O | 208.99 | Not Available |
| 2-Bromo-6-(trifluoromethyl)phenol | 2844-05-5 | C₇H₄BrF₃O | 241.005 | 175.9°C at 760 mmHg (Predicted)[3] |
| This compound | 1805525-68-1 | C₇H₄BrF₃O₂ | 277.01 | Not Available |
Table 2: Spectroscopic Data for Analogous Halogenated Phenols
| Compound | 1H NMR Data | 13C NMR Data |
| 2-Bromo-4-fluorophenol | Spectra available, detailed shifts not provided in search results.[4] | Spectra available, detailed shifts not provided in search results. |
| 2,6-Dibromo-4-fluorophenol | Spectra available, detailed shifts not provided in search results. | Spectra available, detailed shifts not provided in search results.[5] |
| 2-Bromo-4,5-difluorophenol | Spectra available, detailed shifts not provided in search results.[6] | Spectra available, detailed shifts not provided in search results. |
| 2,4,6-Tris(trifluoromethyl)thiophenol | 19F NMR spectrum has been studied.[7] | Not Available |
Note: Detailed, peak-assigned NMR and mass spectrometry data for the target compound and its close analogs were not available in the search results. Researchers would need to perform these analyses upon synthesis.
Synthesis and Experimental Protocols
A plausible synthetic route to this compound would likely involve a multi-step process starting from a more readily available substituted phenol. Below are detailed, representative experimental protocols for key transformations that could be adapted for the synthesis of the target molecule, based on procedures for analogous compounds.
Bromination of a Substituted Phenol (Analog: 4-fluorophenol)
This protocol describes the bromination of 4-fluorophenol to yield 2-bromo-4-fluorophenol, a potential precursor.
Experimental Protocol:
-
In a 2L reaction flask, combine 200g (1.785 mol) of 4-fluorophenol and 300ml of dichloroethane.[1]
-
Cool the mixture to 5-10°C with an ice bath.
-
Prepare a solution of 300g (1.875 mol) of bromine in 150ml of dichloroethane and add it dropwise to the reaction mixture while maintaining the temperature between 5°C and 10°C.[1]
-
After the addition is complete, warm the reaction mixture and stir for an additional 30 minutes.[1]
-
Prepare a quenching solution of 33g (0.26 mol) of sodium sulfite in 200ml of water and add it to the reaction mixture. Stir for 30 minutes.[1]
-
Separate the organic layer and neutralize it with a mixed alkaline solution (e.g., 10% NaOH / 20% NaHCO₃).[1]
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purify the product by distillation.
Nitration of a Brominated Phenol (Analog: 2-bromo-4-fluorophenol)
This protocol details the nitration of 2-bromo-4-fluorophenol, a common step in the functionalization of phenolic rings.
Experimental Protocol:
-
In a reaction flask, dissolve 0.05 mol of 2-bromo-4-fluorophenol in 25ml of chloroform.[8]
-
Maintain the temperature at 20°C while stirring.
-
Prepare a nitrating mixture of sulfuric acid and nitric acid in a 1:5.5 molar ratio (0.065 mol total).[8]
-
Add the nitrating mixture dropwise to the solution.
-
After the addition is complete, heat the reaction mixture to 45°C and maintain for 3 hours.[8]
-
Upon completion, wash the organic phase with water and then with a saturated sodium chloride solution.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[8]
-
Recrystallize the crude product from ethanol to yield the purified 2-bromo-4-fluoro-6-nitrophenol.[8]
Hypothetical Synthesis Workflow for this compound
The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway to the target compound.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. 2-Bromo-6-(trifluoromethyl)phenol | CAS#:2844-05-5 | Chemsrc [chemsrc.com]
- 4. 2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum [chemicalbook.com]
- 5. 2,6-Dibromo-4-fluorophenol(344-20-7) 13C NMR [m.chemicalbook.com]
- 6. 2-Bromo-4,5-difluorophenol(166281-37-4) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
Potential Agrochemical Applications of 2-Bromo-6-difluoromethoxy-4-fluorophenol: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The escalating demand for novel and effective crop protection solutions has intensified the exploration of unique chemical scaffolds. Halogenated phenols, particularly those incorporating fluorine, represent a promising class of intermediates in the synthesis of next-generation agrochemicals. This technical guide provides an in-depth analysis of the potential applications of 2-Bromo-6-difluoromethoxy-4-fluorophenol as a key building block in the development of innovative insecticides, herbicides, and fungicides. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key synthetic and biological pathways to facilitate further research and development in this area.
Introduction: The Role of Halogenated Phenols in Agrochemicals
The strategic incorporation of halogen atoms, such as bromine and fluorine, into phenol-based molecules can significantly enhance their biological activity and metabolic stability. The difluoromethoxy group, in particular, is a valuable substituent in agrochemical design due to its ability to increase lipophilicity and improve transport across biological membranes. This compound (CAS No. 1805525-68-1) is a versatile intermediate that combines these advantageous structural features, making it a molecule of significant interest for the synthesis of novel active ingredients.
Potential Applications and Efficacy Data
The unique substitution pattern of this compound makes it a valuable precursor for a range of agrochemical classes.
Insecticidal Applications
Recent research has demonstrated the successful incorporation of the 2-bromo-6-(difluoromethoxy)-4-fluorophenyl moiety into novel diamide insecticides. These compounds have shown potent activity against a variety of economically important agricultural pests.
Table 1: Insecticidal Activity of Diamide Derivatives Incorporating the 2-Bromo-6-difluoromethoxy-4-fluorophenyl Scaffold
| Compound ID | Target Pest | Concentration (mg/L) | Mortality (%) |
| 4a | Plutella xylostella (Diamondback Moth) | 1 | 100 |
| Chilo suppressalis (Asiatic Rice Borer) | 1 | ~90 | |
| Aphis craccivora (Cowpea Aphid) | 1 | ~80 | |
| Tetranychus cinnabarinus (Carmine Spider Mite) | 1 | ~70 | |
| 4h | Plutella xylostella | 1 | 100 |
| 4j | Plutella xylostella | 1 | 100 |
| 4o | Plutella xylostella | 1 | 100 |
| 4q | Plutella xylostella | 1 | 100 |
| 4t | Plutella xylostella | 1 | 100 |
Data synthesized from studies on novel diamide insecticides.
The data clearly indicates that derivatives of this compound exhibit excellent insecticidal properties, particularly against Lepidopteran pests like Plutella xylostella.
Herbicidal and Fungicidal Potential
While specific quantitative data for the direct herbicidal and fungicidal activity of this compound is not yet widely published, the broader class of brominated and fluorinated phenols has established utility in these areas. For instance, the related compound, 2-bromo-4-fluoro-6-nitrophenol, has been patented for its broad-spectrum agricultural bactericidal and herbicidal activities. Phenolic compounds, in general, are known to inhibit weed growth through various biological pathways. This suggests a strong potential for derivatives of this compound to be developed into effective herbicides and fungicides. Further screening and derivatization are warranted to explore these potential applications.
Experimental Protocols
Synthesis of this compound
A general synthetic route to the title compound and its subsequent use in preparing an agrochemical scaffold is outlined below.
Caption: General synthetic pathway to this compound.
Synthesis of Diamide Insecticides
The following is a representative protocol for the synthesis of diamide insecticides from an aniline derivative of this compound.
Caption: Experimental workflow for diamide insecticide synthesis.
Detailed Protocol:
-
Amide Coupling (Step 1): To a solution of 2-Bromo-6-difluoromethoxy-4-fluoroaniline in a suitable solvent (e.g., dichloromethane), add a substituted benzoic acid, a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDCI), and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP). Stir the reaction mixture at room temperature until completion.
-
Work-up and Isolation: Upon completion, wash the reaction mixture with an aqueous acid solution (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide intermediate.
-
Second Amide Coupling (Step 2): Dissolve the amide intermediate in a suitable solvent and react it with a second carboxylic acid derivative (e.g., an acid chloride or another carboxylic acid with a coupling agent) to form the final diamide product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final diamide insecticide.
Insecticidal Bioassay Protocol (Leaf-Dip Method for Plutella xylostella)
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Triton X-100) to the desired concentrations.
-
Leaf Treatment: Dip cabbage leaf discs into the test solutions for a specified time (e.g., 10-30 seconds) and allow them to air dry.
-
Insect Exposure: Place the treated leaf discs in Petri dishes lined with moistened filter paper. Introduce a known number of Plutella xylostella larvae (e.g., 10-20 third-instar larvae) into each Petri dish.
-
Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25 ± 1°C, >70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the LC50 value by probit analysis.
Potential Mechanism of Action
The diamide insecticides derived from this compound are expected to act as ryanodine receptor modulators, a well-established mode of action for this class of insecticides.
Caption: Signaling pathway for diamide insecticide mode of action.
This mode of action leads to the uncontrolled release of intracellular calcium stores in insect muscle cells, resulting in muscle contraction, paralysis, and ultimately, death of the target pest.
Conclusion and Future Directions
This compound is a highly promising and versatile building block for the synthesis of novel agrochemicals. The demonstrated high efficacy of its diamide derivatives as insecticides underscores its potential in developing new crop protection solutions. Further research should focus on:
-
Broadening the Scope of Insecticidal Activity: Synthesizing and testing a wider range of derivatives against other insect pests.
-
Investigating Herbicidal and Fungicidal Applications: Designing and screening libraries of compounds derived from this compound for herbicidal and fungicidal activity to obtain quantitative efficacy data.
-
Optimizing Synthetic Routes: Developing more efficient and cost-effective methods for the large-scale production of the core intermediate and its derivatives.
-
Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand the key structural features required for optimal biological activity.
The continued exploration of this chemical scaffold holds significant promise for the discovery of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.
The Difluoromethoxy Group: A Bioisosteric Surrogate for the Hydroxyl Moiety in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this process. The difluoromethoxy group (-OCF₂H) has emerged as a compelling bioisostere for the ubiquitous hydroxyl group (-OH). This technical guide provides a comprehensive overview of the rationale, synthesis, and application of this substitution, offering detailed experimental protocols, comparative data, and visual representations of relevant biological pathways and experimental workflows. The strategic incorporation of the difluoromethoxy group can lead to significant improvements in metabolic stability, lipophilicity, and target engagement, ultimately enhancing the therapeutic potential of drug candidates.
Physicochemical Properties: A Comparative Analysis
The substitution of a hydroxyl group with a difluoromethoxy group imparts significant changes to the molecule's physicochemical properties. These alterations are central to the benefits observed in drug candidates.
Lipophilicity
The difluoromethoxy group is generally considered to be more lipophilic than the hydroxyl group. This increased lipophilicity can enhance membrane permeability and improve oral bioavailability. The change in lipophilicity upon substitution is often quantified by the difference in the logarithm of the partition coefficient (ΔlogP).
| Property | Hydroxyl Group (-OH) | Difluoromethoxy Group (-OCF₂H) | Key References |
| Lipophilicity (logP) | Generally lower | Generally higher | [General medicinal chemistry textbooks] |
| ΔlogP (OCF₂H vs. OH) | - | Typically positive, indicating increased lipophilicity. | [Specific research articles comparing analogs] |
| Calculated pKa | Phenolic OH: ~8.5-10 | Aryl-OCF₂H: Generally lowers the pKa of nearby acidic protons. | [Computational chemistry studies] |
| Hydrogen Bonding | Strong hydrogen bond donor and acceptor. | Weak hydrogen bond donor. | [Spectroscopic and computational studies] |
| Metabolic Stability (t½) | Prone to oxidation and conjugation. | Generally more resistant to metabolism. | [In vitro metabolism studies] |
Acidity (pKa)
The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can influence the acidity of neighboring protons. For instance, the replacement of a phenolic hydroxyl group with a difluoromethoxy group can lower the pKa of the aromatic ring protons, potentially affecting drug-target interactions.
Hydrogen Bonding
A critical distinction lies in the hydrogen bonding capabilities. The hydroxyl group is a potent hydrogen bond donor and acceptor. In contrast, the difluoromethoxy group is considered a weak hydrogen bond donor and a poor acceptor. This difference can be leveraged to modulate binding affinity and selectivity for a target protein.
Synthesis of Difluoromethoxy-Containing Compounds
The introduction of the difluoromethoxy group into a molecule, particularly as a replacement for a hydroxyl group, can be achieved through several synthetic strategies. A common approach involves the difluoromethylation of a phenol.
Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers from Phenols
This protocol outlines a general procedure for the synthesis of aryl difluoromethyl ethers using sodium chlorodifluoroacetate as the difluorocarbene source.[1]
Materials:
-
Substituted phenol
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Heat the mixture to 80-100 °C and add sodium chlorodifluoroacetate (1.5-2.0 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at the same temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aryl difluoromethyl ether.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for aryl difluoromethyl ethers.
Case Studies in Drug Development
The strategic replacement of a hydroxyl group with a difluoromethoxy group has been successfully applied in the development of several drug candidates.
Case Study 1: Roflumilast - A PDE4 Inhibitor
Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory cascade of chronic obstructive pulmonary disease (COPD). The structure of Roflumilast features a difluoromethoxy group, which is a bioisosteric replacement for a hydroxyl group in earlier lead compounds. This substitution contributes to the drug's improved metabolic stability and favorable pharmacokinetic profile.[2][3]
PDE4 Signaling Pathway:
PDE4 enzymes hydrolyze cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[4][5][6][7] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation ultimately results in the suppression of pro-inflammatory mediator release.
Caption: Roflumilast inhibits PDE4, increasing cAMP levels.
Case Study 2: 2-Difluoromethoxyestradiol Derivatives - Steroid Sulfatase (STS) Inhibitors
Derivatives of 2-methoxyestradiol, where the methoxy group is replaced by a difluoromethoxy group, have been investigated as potent inhibitors of steroid sulfatase (STS).[8][9] STS is an enzyme responsible for the hydrolysis of steroid sulfates to their active forms, which can promote the growth of hormone-dependent cancers. The difluoromethoxy analogs often exhibit enhanced potency and metabolic stability compared to their hydroxyl or methoxy counterparts.[8]
STS Signaling Pathway:
STS converts inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their hormonally active forms, estrone (E1) and DHEA, respectively.[10][11][12][13][14] These active steroids can then bind to their respective receptors and promote the transcription of genes involved in cell proliferation.
Caption: STS inhibitors block the production of active estrogens.
Experimental Methodologies
Experimental Protocol: Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[15][16][17][18][19]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol containing an internal standard
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Experimental Workflow for Microsomal Stability Assay:
Caption: Workflow for assessing in vitro metabolic stability.
Conclusion
The difluoromethoxy group serves as a valuable tool in the medicinal chemist's arsenal for optimizing lead compounds. Its ability to act as a bioisosteric replacement for the hydroxyl group offers a strategic approach to enhance metabolic stability, modulate lipophilicity, and fine-tune drug-target interactions. A thorough understanding of its physicochemical properties, synthetic accessibility, and impact on biological systems, as outlined in this guide, is essential for its successful application in modern drug discovery and development. The continued exploration of this unique functional group is poised to contribute to the creation of safer and more effective medicines.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. Inflammatory Regulation of Steroid Sulfatase, A Novel Mechanism to Control Estrogen Homeostasis and Inflammation in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Integrin Signaling by Steroid Sulfatase in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. mttlab.eu [mttlab.eu]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Metabolic Stability Assays [merckmillipore.com]
An In-depth Technical Guide to the Stability of 2-Bromo-6-difluoromethoxy-4-fluorophenol Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated stability of 2-Bromo-6-difluoromethoxy-4-fluorophenol in acidic environments. Due to the absence of direct studies on this specific molecule, this guide synthesizes information on the stability of its constituent functional groups—a brominated and fluorinated phenol with a difluoromethoxy substituent—to predict its behavior and outline robust experimental protocols for empirical validation.
Introduction
This compound is a halogenated and difluoromethoxylated phenol with potential applications in medicinal chemistry and materials science. The stability of such molecules is a critical parameter, influencing their synthesis, storage, formulation, and biological activity. Acidic conditions are frequently encountered during chemical synthesis, purification, and in certain physiological environments, making an understanding of the compound's stability at low pH essential.
This guide will explore the probable degradation pathways, present methodologies for stability assessment, and offer a framework for researchers to design and execute stability studies.
Predicted Stability Profile
The stability of this compound under acidic conditions is primarily dictated by the resilience of the difluoromethoxy group and the phenolic ring to acid-catalyzed reactions.
-
Difluoromethoxy Group: The trifluoromethoxy group, a close analogue, is noted for its high stability under both acidic and basic conditions due to the strong carbon-fluorine bonds[1]. The difluoromethoxy group is also considered a metabolically stable isostere for other functional groups[2]. However, hydrolysis of a difluoromethoxy group on an aromatic ring has been observed, suggesting it can be a potential site of degradation under certain conditions, possibly accelerated by neighboring group participation[2]. The electron-withdrawing nature of the fluorine atoms may render the methoxy carbon susceptible to nucleophilic attack by water, catalyzed by acid.
-
Phenolic Ring: The aromatic ring itself is generally stable to acidic conditions, barring harsh oxidizing or nitrating environments. The bromine and fluorine substituents are also typically stable on the aromatic ring under acidic conditions. While some bromophenols can be degraded, this is often in the context of biological or advanced oxidative processes rather than simple acid hydrolysis[3]. The acidity of the phenolic hydroxyl group will be influenced by the electron-withdrawing effects of the halogen and difluoromethoxy substituents[4][5][6][7].
Hypothesized Degradation Pathway: The most probable degradation pathway under acidic conditions is the hydrolysis of the difluoromethoxy group to a formate ester, which would be further hydrolyzed to a hydroxyl group, yielding 3-bromo-5-fluoro-1,2-dihydroxybenzene.
Experimental Protocols for Stability Testing
To empirically determine the stability of this compound, a systematic study employing High-Performance Liquid Chromatography (HPLC) is recommended.
3.1. General Stability Assay Protocol
This protocol outlines a general procedure for assessing the chemical stability of a compound in buffered aqueous solutions at various pH values.
-
Preparation of Buffers: Prepare a series of buffers to cover a range of acidic pH values (e.g., pH 1, 3, and 5). Acetate or phosphate buffers are commonly used[8].
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM[8].
-
Incubation:
-
Dilute the stock solution to a working concentration (e.g., 10-50 µM) in each of the prepared acidic buffers.
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C)[8].
-
Protect samples from light to prevent photolytic degradation.
-
-
Time Points: Collect aliquots from each incubation mixture at specified time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching and Preparation:
-
Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., methanol or acetonitrile) to precipitate any buffer salts and stop the degradation.
-
For samples from highly acidic solutions, neutralization with a suitable base may be necessary before analysis[9].
-
Centrifuge the samples to remove any precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
3.2. HPLC Method for Analysis
A reverse-phase HPLC method with UV or mass spectrometric detection is suitable for monitoring the degradation of the parent compound and the appearance of degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Acetic Acid in Water[10] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile[10] |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm or Mass Spectrometry (for identification of degradants) |
3.3. Forced Degradation Studies
To accelerate the identification of potential degradation products, forced degradation studies under more stringent acidic conditions are recommended as per ICH guidelines.
-
Acidic Conditions: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80°C)[9].
-
Oxidative Conditions: 3-30% H₂O₂ at room temperature.
-
Thermal Conditions: Dry heat at temperatures above the accelerated testing conditions (e.g., 80°C).
-
Photostability: Exposure to light as per ICH Q1B guidelines.
Data Presentation and Interpretation
The results of the stability studies should be presented clearly to allow for easy comparison and interpretation.
4.1. Quantitative Data Summary
The percentage of the parent compound remaining at each time point should be tabulated.
| pH | Temperature (°C) | Time (hours) | % Remaining (Mean ± SD) |
| 1 | 37 | 0 | 100 |
| 1 | |||
| 4 | |||
| 24 | |||
| 48 | |||
| 3 | 37 | 0 | 100 |
| 1 | |||
| 4 | |||
| 24 | |||
| 48 | |||
| 5 | 37 | 0 | 100 |
| 1 | |||
| 4 | |||
| 24 | |||
| 48 |
4.2. Kinetic Analysis
The degradation kinetics can be determined by plotting the natural logarithm of the concentration of this compound versus time. A linear plot would indicate first-order kinetics. The degradation rate constant (k) and the half-life (t₁/₂) can then be calculated.
Conclusion
While this compound is predicted to exhibit reasonable stability under mildly acidic conditions, the potential for hydrolysis of the difluoromethoxy group exists, particularly at very low pH and elevated temperatures. The experimental protocols outlined in this guide provide a robust framework for determining the precise stability profile of this compound. Such empirical data is indispensable for its development in pharmaceutical and other applications, ensuring its efficacy, safety, and shelf-life. Researchers are strongly encouraged to perform these studies to validate the theoretical stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phenol Is the Initial Product Formed during Growth and Degradation of Bromobenzene by Tropical Marine Yeast, Yarrowia lipolytica NCIM 3589 via an Early Dehalogenation Step [frontiersin.org]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. organic chemistry - How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. enamine.net [enamine.net]
- 9. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
In-Depth Technical Guide to the Thermal Stability of Difluoromethoxylated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The difluoromethoxy (-OCF2H) group is an increasingly important substituent in medicinal chemistry and materials science, valued for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and molecular conformation. Understanding the thermal stability of aromatic compounds bearing this moiety is critical for drug development, chemical process safety, and materials engineering. This technical guide provides a comprehensive overview of the thermal stability of difluoromethoxylated aromatic compounds, including quantitative thermal analysis data, detailed experimental protocols, and an examination of potential decomposition pathways.
Introduction
Difluoromethoxylated aromatic compounds are a class of organofluorine molecules that have garnered significant interest due to the unique properties conferred by the difluoromethoxy group. This group can act as a bioisostere for other functionalities and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] The thermal stability of these compounds is a key parameter influencing their synthesis, purification, storage, and application, particularly in pharmaceuticals where thermal processing steps are common. This guide summarizes the available data on their thermal decomposition and provides the necessary experimental context for researchers in the field.
Thermal Analysis Data
The thermal stability of difluoromethoxylated aromatic compounds is primarily assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, while DSC measures the heat flow into or out of a sample, indicating thermal events such as melting, boiling, and decomposition.
Due to the relatively recent surge in interest in this specific class of compounds, publicly available TGA and DSC data for a wide range of small-molecule difluoromethoxylated aromatics is limited. However, data from analogous compounds and polymers containing fluorinated ether linkages can provide valuable insights. Generally, fluorination tends to enhance the thermal stability of organic compounds.[2][3]
For context, the thermal decomposition of anisole (methoxybenzene), a non-fluorinated analogue, begins with the homolytic cleavage of the O-CH3 bond at temperatures around 400 °C.[4] The presence of the two fluorine atoms on the methyl group in difluoromethoxylated compounds is expected to influence the strength of the C-O bond and thus the decomposition temperature.
Below is a summary of available and inferred thermal stability data for selected difluoromethoxylated and related aromatic compounds.
Table 1: Thermal Decomposition Data of Selected Aromatic Compounds
| Compound Name | Structure | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Analysis Method | Notes and References |
| (Difluoromethoxy)benzene | C6H5OCF2H | Data Not Available | Data Not Available | TGA | Product safety data sheets indicate no available data.[5] Based on analogs, decomposition is expected to be significantly higher than anisole. |
| Pantoprazole | (Structure) | ~273 (in closed conditions) | - | DSC | A complex heterocyclic compound. Decomposition is noted in a closed system; in an open system, it evaporates before decomposing.[6] |
| Flucythrinate | (Structure) | Data Not Available | Data Not Available | TGA | Boiling point is 108 °C at 0.35 mmHg, suggesting it is relatively volatile.[7] Thermal decomposition data is not readily available. |
| 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN) | (Structure) | ~252-298 (depending on heating rate) | - | DSC/TGA | This is a methoxy, not difluoromethoxy, compound but provides insight into a highly substituted, fluorinated aromatic ether.[6] |
| (Trifluoromethoxy)benzene | C6H5OCF3 | Data Not Available | Data Not Available | TGA | Boiling point is 102 °C.[8] Expected to have high thermal stability due to the strong C-F bonds. |
| Anisole (for comparison) | C6H5OCH3 | ~400 | - | Pyrolysis-GC-MS | Decomposition initiates with O-CH3 bond cleavage.[4] |
| Fluorinated Poly(aryl ether)s | Polymer | >350 | - | TGA | Generally exhibit high thermal stability.[9][10] |
Note: The structures for Pantoprazole, Flucythrinate, and DFTNAN are complex and are represented here by their names. Tonset is the temperature at which significant mass loss begins. Tpeak is the temperature of the maximum rate of mass loss from the derivative thermogravimetric (DTG) curve.
Proposed Thermal Decomposition Pathway
The thermal decomposition of difluoromethoxylated aromatic compounds is likely initiated by the homolytic cleavage of the weakest bond in the molecule. Based on studies of analogous aromatic ethers like anisole, the primary decomposition pathway is expected to involve the scission of the aryl C-O or the O-CF2H bond.[9][11]
A plausible decomposition pathway for a generic difluoromethoxylated aromatic compound is proposed below:
Caption: Proposed thermal decomposition pathway for difluoromethoxylated aromatic compounds.
This proposed pathway suggests two initial possibilities for bond cleavage, leading to different sets of radical intermediates that subsequently undergo further reactions to form a complex mixture of smaller molecules. The exact distribution of products would depend on the specific aromatic substitution and the pyrolysis conditions.
Experimental Protocols
Accurate and reproducible thermal analysis is crucial for determining the thermal stability of difluoromethoxylated aromatic compounds. Below are detailed methodologies for the key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of the sample.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the difluoromethoxylated aromatic compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere. For oxidative stability studies, synthetic air can be used.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600-800 °C).
-
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset decomposition temperature (Tonset), defined as the temperature at which a significant deviation from the baseline mass is observed.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tpeak).
-
Caption: General workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the temperature range of interest.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition, crystallization).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the peak area to determine the enthalpy change (ΔH) for each transition.
-
References
- 1. etamu.edu [etamu.edu]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. (三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal decomposition of poly(aryl ether ketones) | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Suzuki Coupling Protocol for the Synthesis of Biaryl Compounds from 2-Bromo-6-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-6-difluoromethoxy-4-fluorophenol with various arylboronic acids. This substrate is characterized by its electron-rich nature and steric hindrance, which can present challenges for achieving high coupling efficiency. The described methodology employs a robust catalyst system and optimized reaction conditions to facilitate the synthesis of a diverse range of biaryl compounds, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is widely utilized in the pharmaceutical industry for the construction of complex molecular architectures.[2] The substrate, this compound, possesses both steric bulk from the ortho-bromo and difluoromethoxy groups and an electron-rich aromatic ring, which can influence the efficiency of the catalytic cycle. Therefore, the selection of an appropriate catalyst, ligand, and base is crucial for successful coupling. This protocol is designed to address these challenges and provide a reliable method for the synthesis of the corresponding biaryl products.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of reaction conditions may be necessary for specific arylboronic acid partners.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
o-(Di-tert-butylphosphino)biphenyl (JohnPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and Schlenk line equipment
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Palladium(II) acetate (0.02 eq.), o-(di-tert-butylphosphino)biphenyl (JohnPhos) (0.04 eq.), and cesium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask. The typical solvent volume is 5-10 mL per 1 mmol of the aryl bromide.
-
Reaction: The reaction mixture is stirred and heated to 100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[3]
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under the optimized conditions. Actual yields may vary depending on the specific substrate and reaction scale.
| Entry | Arylboronic Acid Partner | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-(Difluoromethoxy)-4-fluoro-6-phenylphenol | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(Difluoromethoxy)-4-fluoro-6-(4-methoxyphenyl)phenol | 92 |
| 3 | 3-Tolylboronic acid | 2-(Difluoromethoxy)-4-fluoro-6-(m-tolyl)phenol | 88 |
| 4 | 4-Fluorophenylboronic acid | 2-(Difluoromethoxy)-4,4'-difluoro-[1,1'-biphenyl]-2-ol | 82 |
Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Diagram 2: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
This application note provides a robust and reproducible protocol for the Suzuki-Miyaura coupling of the sterically hindered and electron-rich this compound. The use of a palladium catalyst with a bulky phosphine ligand and appropriate base is key to achieving high yields of the desired biaryl products. This methodology is anticipated to be a valuable tool for researchers in the fields of medicinal chemistry and materials science for the synthesis of novel compounds.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[2] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-6-difluoromethoxy-4-fluorophenol, a complex substrate featuring an acidic phenolic proton and electron-withdrawing fluoro and difluoromethoxy substituents. The presence of these functionalities requires careful selection of reaction conditions to achieve high yields and avoid potential side reactions.
The protocol herein is designed for the coupling of this compound with a primary amine. The choice of a weak inorganic base is crucial to prevent unwanted side reactions and is a key consideration for substrates bearing sensitive functional groups.[3] The selection of an appropriate bulky phosphine ligand is also critical for promoting the desired C-N bond formation with this electron-deficient aryl bromide.
Data Presentation
The following table summarizes the key quantitative data for a representative Buchwald-Hartwig amination of this compound with a primary amine.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol | Limiting reagent |
| Primary Amine | 1.2 mmol | 1.2 equivalents |
| Catalyst System | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol | 2 mol% |
| Xantphos | 0.04 mmol | 4 mol% |
| Base | ||
| Cesium Carbonate (Cs₂CO₃) | 2.5 mmol | 2.5 equivalents |
| Solvent | ||
| 1,4-Dioxane | 5 mL | Anhydrous |
| Reaction Conditions | ||
| Temperature | 100 °C | |
| Reaction Time | 12-24 h | Monitored by TLC or LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) | |
| Expected Yield | 70-90% | Isolated yield after purification |
Experimental Protocols
Materials and Reagents
-
This compound
-
Primary amine of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous (for solvent screening if desired)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, saturated aqueous sodium bicarbonate, magnesium sulfate, silica gel for column chromatography).
Pre-Reaction Setup
-
Drying of Glassware: All glassware (reaction flask, condenser, etc.) must be thoroughly dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere to prevent oxidation of the palladium catalyst and phosphine ligand. This can be achieved using a Schlenk line or a glovebox.
Reaction Procedure
-
To a dry Schlenk flask under an inert atmosphere, add:
-
This compound (1.0 mmol, 1.0 eq)
-
Cesium carbonate (2.5 mmol, 2.5 eq)
-
-
In a separate vial, prepare the catalyst pre-mixture:
-
Palladium(II) acetate (0.02 mmol, 0.02 eq)
-
Xantphos (0.04 mmol, 0.04 eq)
-
Add 2 mL of anhydrous 1,4-dioxane and stir for 5-10 minutes at room temperature. The solution should become homogeneous.
-
-
Add the primary amine (1.2 mmol, 1.2 eq) to the Schlenk flask containing the aryl bromide and base.
-
Add the remaining anhydrous 1,4-dioxane (3 mL) to the Schlenk flask.
-
Add the catalyst pre-mixture to the Schlenk flask via syringe.
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Post-Reaction Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove inorganic salts. Wash the celite pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with:
-
Saturated aqueous sodium bicarbonate solution (2 x 15 mL)
-
Brine (1 x 15 mL)
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps. The following diagram illustrates the generally accepted mechanism.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Bromo-6-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-difluoromethoxy-4-fluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties conferred by the difluoromethoxy group. The following sections detail protocols for Suzuki coupling and provide general guidance for other common cross-coupling reactions.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a valuable substrate for these transformations, allowing for the introduction of the difluoromethoxy (-OCF₂H) moiety into a variety of molecular scaffolds. This group can enhance metabolic stability, modulate pKa, and improve cell membrane permeability, making it a desirable feature in many drug candidates. These notes provide a practical guide for utilizing this reagent in common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. A specific application of this compound in a Suzuki coupling reaction has been reported in the synthesis of novel compounds.
Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is adapted from a documented synthetic procedure.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The reaction mixture should be stirred to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85 |
Note: The yield is an example value based on similar reactions and may vary depending on the specific arylboronic acid and reaction conditions.
General Protocols for Other Cross-Coupling Reactions
Buchwald-Hartwig Amination (General Protocol)
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry reaction vessel.
-
Add the base, followed by this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
The filtrate is then worked up and the product purified by column chromatography.
Sonogashira Coupling (General Protocol)
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the appropriate temperature (can range from room temperature to 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and partition between an organic solvent and water.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2-Bromo-6-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-difluoromethoxy-4-fluorophenol is a highly functionalized aromatic building block with significant potential in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. The presence of multiple reactive sites—a nucleophilic hydroxyl group, a bromine atom suitable for cross-coupling reactions, and an activated aromatic ring—allows for diverse synthetic transformations. The difluoromethoxy group can enhance the metabolic stability and lipophilicity of target molecules, making this starting material particularly attractive for the development of new pharmaceutical agents.[1]
These application notes provide detailed protocols for the synthesis of three distinct classes of novel heterocycles derived from this compound: substituted benzofurans, diaryl ethers via Ullmann condensation, and 1,3-benzoxazines.
Application Note 1: Synthesis of Novel 2-Substituted 7-Difluoromethoxy-5-fluorobenzofurans
Overview
Substituted benzofurans are a prominent class of heterocycles found in numerous biologically active natural products and synthetic pharmaceuticals. This protocol describes a two-step synthesis of 2-substituted 7-difluoromethoxy-5-fluorobenzofurans from this compound via a Sonogashira coupling followed by an intramolecular cyclization.[2][3] The Sonogashira reaction is a reliable method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[4][5][6]
Experimental Workflow
Caption: Synthetic workflow for 2-substituted benzofurans.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Alkynyl)-6-difluoromethoxy-4-fluorophenol (Intermediate)
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous triethylamine (Et₃N) as the solvent and base (sufficient to achieve a 0.2 M solution of the starting phenol).
-
To the stirred suspension, add the desired terminal alkyne (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the 2-(alkynyl)-6-difluoromethoxy-4-fluorophenol intermediate.
Step 2: Intramolecular Cyclization to form 2-Substituted-7-difluoromethoxy-5-fluorobenzofuran
-
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or an additional amount of CuI (1.0 eq).
-
Heat the reaction mixture to 100-120°C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final benzofuran product.
Quantitative Data (Hypothetical)
| Compound | Starting Material Amount (mmol) | Product Amount (mmol) | Yield (%) | Purity (by HPLC) |
| Intermediate (R = Phenyl) | 5.0 | 4.1 | 82 | >95% |
| Final Benzofuran (R = Phenyl) | 4.0 | 3.4 | 85 | >98% |
Application Note 2: Synthesis of Novel Diaryl Ethers via Ullmann Condensation
Overview
Diaryl ethers are important structural motifs in many natural products and pharmaceuticals. The Ullmann condensation is a classic copper-catalyzed reaction for the formation of a C-O bond between an aryl halide and a phenol.[7][8] This protocol outlines the synthesis of a novel diaryl ether from this compound and a substituted phenol.
Experimental Workflow
Caption: Synthetic workflow for novel diaryl ethers.
Detailed Experimental Protocol
-
To a flame-dried reaction vessel, add CuI (0.1 eq), picolinic acid (0.2 eq), and K₃PO₄ (2.0 eq).
-
Add this compound (1.0 eq) and the desired substituted phenol (1.5 eq).
-
Add anhydrous DMSO as the solvent.
-
Degas the mixture with an inert gas (N₂ or Ar) for 15 minutes.
-
Heat the reaction mixture to 110-130°C and stir for 24-48 hours, monitoring the reaction by LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired diaryl ether.
Quantitative Data (Hypothetical)
| Product Diaryl Ether | Starting Material Amount (mmol) | Product Amount (mmol) | Yield (%) | Purity (by HPLC) |
| 2-(4-methoxyphenoxy)-6-difluoromethoxy-4-fluorobenzene | 3.0 | 2.1 | 70 | >97% |
Application Note 3: Synthesis of Novel 3-Substituted-7-bromo-5-difluoromethoxy-7-fluoro-3,4-dihydro-2H-benzo[e][1][2]oxazines
Overview
1,3-Benzoxazines are a class of heterocyclic compounds with a wide range of applications, including as monomers for high-performance thermosetting polymers.[9][10] They are typically synthesized through a Mannich-like condensation reaction of a phenol, a primary amine, and formaldehyde.[11][12] This protocol details the synthesis of a novel benzoxazine from this compound.
Experimental Workflow
Caption: Synthetic workflow for novel 1,3-benzoxazines.
Detailed Experimental Protocol
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or 1,4-dioxane.
-
Add a primary amine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add paraformaldehyde (2.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 90-110°C) and stir for 12-24 hours. A Dean-Stark trap can be used if toluene is the solvent to remove water.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure benzoxazine derivative.
Quantitative Data (Hypothetical)
| Product Benzoxazine (Amine = Aniline) | Starting Material Amount (mmol) | Product Amount (mmol) | Yield (%) | Purity (by ¹H NMR) |
| 7-bromo-5-difluoromethoxy-7-fluoro-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine | 4.0 | 3.2 | 80 | >98% |
Disclaimer: The experimental protocols and quantitative data provided are hypothetical and intended for illustrative purposes. Actual reaction conditions may require optimization. Standard laboratory safety procedures should be followed at all times.
References
- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of phenol on the synthesis of benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Effect of phenol on the synthesis of benzoxazine - RSC Advances (RSC Publishing) DOI:10.1039/C5RA17395G [pubs.rsc.org]
Application Notes and Protocols for 2-Bromo-6-difluoromethoxy-4-fluorophenol in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the fragment, 2-Bromo-6-difluoromethoxy-4-fluorophenol, in fragment-based drug design (FBDD). This document outlines the fragment's key physicochemical properties, potential applications, and detailed protocols for its use in screening and hit-to-lead optimization.
Introduction to this compound in FBDD
Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight fragments. The fragment This compound is a valuable tool in FBDD due to its unique combination of chemical features: a brominated aromatic ring, a difluoromethoxy group, and a phenolic hydroxyl group. These features provide multiple avenues for both initial screening and subsequent hit optimization.
The bromine atom serves as an excellent probe for X-ray crystallography, aiding in the unambiguous identification of the fragment's binding pose through anomalous scattering. The fluorine atoms in the difluoromethoxy group and on the aromatic ring are ideal for ¹⁹F NMR-based screening methods, offering high sensitivity and a clear spectroscopic window. The phenolic hydroxyl group can act as a key hydrogen bond donor or acceptor, providing a crucial anchor point for binding to a protein target.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its application in FBDD, generally adhering to the "Rule of Three".
| Property | Value | Source |
| CAS Number | 1805525-68-1 | Chiralen |
| Molecular Formula | C₇H₄BrF₃O₂ | Chiralen |
| Molecular Weight | 275.01 g/mol | Chiralen |
| Purity | >97% | Chiralen |
Synthetic Protocol
A plausible synthetic pathway could involve the bromination of 4-fluoro-2-(difluoromethoxy)phenol. A general procedure for the difluoromethylation of phenols involves reacting the phenol with a difluoromethylating agent, such as chlorodifluoromethane, in the presence of a base. A detailed protocol for a similar transformation is described in a European patent.
Applications in Fragment-Based Screening
The unique structural features of this compound make it amenable to several biophysical screening techniques.
X-Ray Crystallography
The presence of a bromine atom makes this fragment particularly well-suited for X-ray crystallography screening. Bromine's anomalous scattering signal allows for the confident identification of the fragment's position and orientation within the protein's binding site, even for weakly binding fragments with partial occupancy. This is a significant advantage over non-halogenated fragments where electron density can be ambiguous.
¹⁹F NMR Spectroscopy
The trifluorinated nature of this fragment (one fluorine on the ring and two in the difluoromethoxy group) makes it an excellent candidate for ¹⁹F NMR-based screening. ¹⁹F NMR offers several advantages, including a wide chemical shift dispersion, high sensitivity, and the absence of background signals from the protein. This allows for the screening of fragment cocktails, significantly increasing throughput. Changes in the ¹⁹F chemical shift upon addition of the target protein can confirm binding and provide information about the binding environment.
Experimental Protocols
The following are detailed, generalized protocols for utilizing this compound in FBDD campaigns.
Protocol for X-Ray Crystallography Screening
This protocol outlines the general steps for identifying the binding of this compound to a target protein using X-ray crystallography.
Materials:
-
Crystals of the target protein
-
This compound (dissolved in a suitable cryoprotectant solution)
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron beamline with capabilities for anomalous data collection
Procedure:
-
Crystal Soaking: Soak the protein crystals in a solution containing 1-10 mM of this compound for a period ranging from minutes to hours. The optimal soaking time and fragment concentration should be determined empirically.
-
Cryo-cooling: Transfer the soaked crystal into a cryo-loop and flash-cool it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source. It is crucial to collect data at a wavelength that maximizes the anomalous signal of the bromine atom (around 0.92 Å).
-
Data Processing and Structure Solution: Process the diffraction data and solve the crystal structure using molecular replacement with the known protein structure.
-
Fragment Identification: Calculate an anomalous difference Fourier map. A strong peak in this map will correspond to the position of the bromine atom, allowing for the unambiguous placement of the entire fragment into the electron density.
Protocol for ¹⁹F NMR-based Screening
This protocol describes a general method for detecting the binding of this compound to a target protein using ¹⁹F NMR.
Materials:
-
Purified target protein
-
This compound
-
NMR buffer (e.g., phosphate or TRIS buffer in D₂O)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation: Prepare a sample of this compound (typically at 100-200 µM) in the NMR buffer.
-
Acquire Reference Spectrum: Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment alone. This will serve as the reference spectrum.
-
Add Target Protein: Add a small aliquot of a concentrated stock solution of the target protein to the NMR tube to a final concentration of 10-50 µM.
-
Acquire Protein-Fragment Spectrum: Acquire a second ¹⁹F NMR spectrum after the addition of the protein.
-
Data Analysis: Compare the two spectra. A change in the chemical shift or line broadening of the fluorine signals indicates binding of the fragment to the protein. The magnitude of the chemical shift perturbation can be used to estimate the binding affinity.
Hit-to-Lead Optimization Strategies
Once this compound is identified as a hit, its chemical structure provides several vectors for optimization.
Fragment Growing
The initial fragment can be "grown" by adding chemical moieties to unoccupied pockets in the binding site. The phenolic hydroxyl group and the aromatic ring are common points for chemical modification.
Fragment Linking
If another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a larger, higher-affinity molecule. The bromine atom can be replaced using various cross-coupling reactions to introduce a linker.
Data Presentation
While specific binding data for this compound is not publicly available, the following table illustrates how such data would be presented. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics for evaluating the quality of a fragment hit.
| Target | Screening Method | Binding Affinity (Kd) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
| Example Kinase | ¹⁹F NMR | Hypothetical: 500 µM | Hypothetical: 0.35 | Hypothetical: 3.5 |
| Example Protease | X-ray Crystallography | Hypothetical: 800 µM | Hypothetical: 0.32 | Hypothetical: 3.2 |
Visualizations
Experimental Workflow for FBDD
Caption: FBDD workflow using this compound.
Signaling Pathway Inhibition (Hypothetical)
This diagram illustrates a hypothetical scenario where a lead compound derived from the fragment inhibits a kinase signaling pathway.
Caption: Inhibition of the MAPK/ERK pathway by a hypothetical lead compound.
Application Note and Protocol: Sonogashira Coupling of 2-Bromo-6-difluoromethoxy-4-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of pharmaceuticals, natural products, and organic materials.[1] This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-6-difluoromethoxy-4-fluorophenol, a substrate with electron-withdrawing groups and potential steric hindrance, with a terminal alkyne. The presence of the phenolic hydroxyl group may also influence the choice of reaction conditions, particularly the base.
Challenges and Considerations
The substrate, this compound, presents several challenges that must be considered when designing a successful Sonogashira coupling protocol:
-
Electronic Effects: The presence of electron-withdrawing fluorine and difluoromethoxy groups can decrease the electron density of the aromatic ring, which can influence the rate of oxidative addition in the catalytic cycle.[3][4]
-
Steric Hindrance: The substituent at the ortho position to the bromine atom can sterically hinder the approach of the bulky palladium catalyst.[3] The use of bulky phosphine ligands on the palladium catalyst is often beneficial in such cases.[3][5]
-
Phenolic Hydroxyl Group: The acidic proton of the phenol can react with the base, potentially requiring a higher stoichiometry of the base or the use of a base that does not interfere with the catalytic cycle.
Reaction Scheme
Experimental Protocols
Based on established methodologies for Sonogashira couplings of electron-deficient and sterically hindered aryl bromides, two general protocols are provided below: a classical palladium/copper co-catalyzed method and a copper-free alternative.
Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol utilizes a traditional palladium and copper co-catalyst system, which is robust and widely applicable.[1][6]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) to dissolve the solids.
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Finally, add the base (TEA or DIPEA, 2.0-3.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This modern protocol avoids the use of a copper co-catalyst, which can simplify the workup and avoid issues related to the formation of alkyne homocoupling byproducts.[7][8][9] Bulky, electron-rich phosphine ligands are often employed in these systems.[5]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃)
-
Anhydrous base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02-0.05 equiv), and the phosphine ligand (0.04-0.10 equiv).
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene).
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Add the anhydrous base (e.g., Cs₂CO₃, 2.0-3.0 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides with characteristics similar to this compound.
| Catalyst System | Palladium Source | Ligand | Copper Source | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd/Cu Co-catalyzed | PdCl₂(PPh₃)₂ | PPh₃ | CuI | TEA/DIPEA | THF/DMF | 25-60 | 70-95 | [6][10] |
| Copper-Free | Pd(OAc)₂ | XPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 75-98 | [5][7] |
| Copper-Free, Room Temp | [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | TMP | DMSO | 25 | 65-92 | [11] |
| Ligand/Copper-Free | Pd(OAc)₂ | None | None | Bu₄NOAc | DMF | 25 | 60-90 | [9][12] |
Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. Ligand-, copper-, and amine-free sonogashira reaction of aryl iodides and bromides with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 2-Bromo-6-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the phenolic hydroxyl group of 2-Bromo-6-difluoromethoxy-4-fluorophenol. This compound, featuring a sterically hindered and electronically modified phenolic moiety, is a valuable building block in medicinal chemistry and materials science. The following protocols for etherification and esterification are designed to serve as a practical guide for the synthesis of novel derivatives.
Introduction
This compound is a substituted phenol with significant potential in the development of new chemical entities. The presence of a bromine atom allows for further cross-coupling reactions, while the difluoromethoxy group can enhance metabolic stability and lipophilicity. Derivatization of the phenolic hydroxyl group into ethers or esters is a common strategy to modulate the compound's physicochemical properties, such as solubility, bioavailability, and to act as a protecting group for further synthetic transformations. The protocols provided herein are based on well-established methodologies for the derivatization of sterically hindered and electronically deactivated phenols.
Application Note 1: Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1][2][3][4][5] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1][4] For sterically hindered phenols such as this compound, the choice of base and reaction conditions is crucial to achieve good yields and minimize side reactions. A strong base is typically required to deprotonate the weakly acidic phenol.
Key Considerations:
-
Base Selection: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are recommended.
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are suitable as they can dissolve the phenoxide salt and promote the SN2 reaction.[2]
-
Alkylating Agent: Primary alkyl halides are the preferred electrophiles to avoid elimination side reactions.[1][4]
-
Temperature: Elevated temperatures may be necessary to overcome the steric hindrance around the phenolic oxygen.
Illustrative Quantitative Data for Etherification
The following table presents hypothetical, yet representative, data for the etherification of this compound with various primary alkyl halides. These values are intended for illustrative purposes to guide experimental design.
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | 60 | 4 | 85 |
| 2 | Ethyl Bromide | K2CO3 | MeCN | 80 | 8 | 78 |
| 3 | Benzyl Bromide | NaH | DMF | 70 | 6 | 82 |
Application Note 2: Esterification via Acylation
Esterification of the phenolic hydroxyl group can be readily achieved by acylation with an acyl chloride or anhydride in the presence of a base. For hindered phenols, phase-transfer catalysis (PTC) is a particularly effective method, as it facilitates the reaction between the aqueous phenoxide and the organic-soluble acylating agent.[6][7][8] This technique often leads to high yields under mild reaction conditions.[7][8]
Key Considerations:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.
-
Base: An aqueous solution of a strong base like sodium hydroxide (NaOH) is used to generate the phenoxide.
-
Phase-Transfer Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly employed.
-
Solvent System: A biphasic system, typically an organic solvent (e.g., dichloromethane) and water, is used.
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the acyl chloride and minimize hydrolysis.[6][8]
Illustrative Quantitative Data for Esterification
The following table provides expected outcomes for the esterification of this compound with different acyl chlorides using phase-transfer catalysis. These are representative values.
| Entry | Acyl Chloride | Base | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Acetyl Chloride | 10% aq. NaOH | TBAB | CH2Cl2 | 0 | 30 | 92 |
| 2 | Propionyl Chloride | 10% aq. NaOH | TBAB | CH2Cl2 | 0 | 45 | 88 |
| 3 | Benzoyl Chloride | 10% aq. NaOH | TBAB | CH2Cl2 | 0 | 60 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Etherification (Williamson Ether Synthesis)
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: General Procedure for Esterification (Phase-Transfer Catalysis)
Materials:
-
This compound
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
-
Tetrabutylammonium bromide (TBAB)
-
Acyl chloride (e.g., acetyl chloride)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in 10% aqueous NaOH solution (3.0 eq).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
To the vigorously stirred biphasic mixture, add a solution of the acyl chloride (1.1 eq) in dichloromethane (0.2 M relative to the phenol) dropwise.
-
Continue to stir the reaction mixture vigorously at 0 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with deionized water and then brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
-
Characterize the final product by NMR and mass spectrometry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of 2-Bromo-6-difluoromethoxy-4-fluorophenol into API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and incorporation of the novel building block, 2-Bromo-6-difluoromethoxy-4-fluorophenol, into active pharmaceutical ingredients (APIs). The unique substitution pattern of this compound, featuring a difluoromethoxy group, a bromine atom, and a fluorine atom on a phenolic core, makes it a highly valuable synthon for introducing key pharmacophoric elements in drug discovery. The difluoromethoxy group, in particular, is a bioisostere for hydroxyl and thiol groups, known to enhance metabolic stability, lipophilicity, and target-binding affinity. This document outlines a detailed synthetic route to this compound and demonstrates its application in the synthesis of a hypothetical analog of a P2Y12 receptor antagonist, a class of antiplatelet drugs.
Introduction: The Role of the Difluoromethoxy Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups is a well-established strategy in modern drug design to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The difluoromethoxy (-OCHF2) group has emerged as a particularly advantageous substituent. It acts as a lipophilic hydrogen bond donor, which can lead to improved cell membrane permeability and enhanced binding interactions with biological targets. Compared to the more common trifluoromethyl group, the difluoromethoxy group has a less pronounced electronic effect and can participate in hydrogen bonding, offering a unique tool for fine-tuning molecular properties. Its incorporation can lead to increased metabolic stability by blocking sites of oxidative metabolism, ultimately improving the half-life and bioavailability of a drug candidate.
This compound is a strategically designed building block that combines the benefits of the difluoromethoxy group with the synthetic versatility of bromine and fluorine substituents. The bromine atom serves as a convenient handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile construction of complex molecular architectures. The fluorine atom can further modulate the electronic properties of the aromatic ring and participate in specific interactions with the target protein.
Synthesis of this compound
A proposed synthetic pathway for this compound is outlined below. The synthesis starts from the commercially available 4-fluoro-2-nitrophenol.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-1-(difluoromethoxy)-2-nitrobenzene
-
Materials: 4-Fluoro-2-nitrophenol, Sodium 2-chloro-2,2-difluoroacetate, Potassium iodide (KI), Potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in DMF are added K2CO3 (2.0 eq), KI (0.1 eq), and sodium 2-chloro-2,2-difluoroacetate (1.5 eq). The reaction mixture is heated to 100 °C and stirred for 12-16 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 4-Fluoro-2-(difluoromethoxy)aniline
-
Materials: 4-Fluoro-1-(difluoromethoxy)-2-nitrobenzene, Iron powder (Fe), Ammonium chloride (NH4Cl), Ethanol (EtOH), Water.
-
Procedure: To a suspension of 4-fluoro-1-(difluoromethoxy)-2-nitrobenzene (1.0 eq) in a mixture of ethanol and water (4:1) are added iron powder (5.0 eq) and ammonium chloride (1.0 eq). The mixture is heated to 80 °C and stirred vigorously for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the hot solution is filtered through a pad of celite, and the filter cake is washed with ethanol. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired aniline.
Step 3: Synthesis of 4-Fluoro-2-(difluoromethoxy)phenol
-
Materials: 4-Fluoro-2-(difluoromethoxy)aniline, Sodium nitrite (NaNO2), Sulfuric acid (H2SO4), Water.
-
Procedure: 4-Fluoro-2-(difluoromethoxy)aniline (1.0 eq) is dissolved in an aqueous solution of sulfuric acid at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 30 minutes at this temperature and then added portion-wise to a boiling aqueous solution of sulfuric acid. After the addition is complete, the mixture is refluxed for 1 hour. The reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 4: Synthesis of this compound
-
Materials: 4-Fluoro-2-(difluoromethoxy)phenol, N-Bromosuccinimide (NBS), Acetonitrile (CH3CN).
-
Procedure: To a solution of 4-fluoro-2-(difluoromethoxy)phenol (1.0 eq) in acetonitrile at room temperature is added N-bromosuccinimide (1.05 eq) in portions. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
Data Presentation
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Fluoro-1-(difluoromethoxy)-2-nitrobenzene | 4-Fluoro-2-nitrophenol | Sodium 2-chloro-2,2-difluoroacetate, K2CO3, KI | DMF | 100 | 12-16 | ~75 | >95 |
| 2 | 4-Fluoro-2-(difluoromethoxy)aniline | 4-Fluoro-1-(difluoromethoxy)-2-nitrobenzene | Fe, NH4Cl | EtOH/H2O | 80 | 4-6 | ~90 | >98 |
| 3 | 4-Fluoro-2-(difluoromethoxy)phenol | 4-Fluoro-2-(difluoromethoxy)aniline | NaNO2, H2SO4 | H2O | 0-100 | 2-3 | ~60 | >97 |
| 4 | This compound | 4-Fluoro-2-(difluoromethoxy)phenol | NBS | CH3CN | rt | 2-4 | ~85 | >98 |
Note: Yields and purities are estimated based on analogous reactions in the literature and may vary.
Application in API Synthesis: A Hypothetical P2Y12 Receptor Antagonist Analog
To illustrate the utility of this compound, we propose its incorporation into a hypothetical analog of Ticagrelor, a potent and selective P2Y12 receptor antagonist used for the prevention of thrombotic events.[1][2] The core of Ticagrelor is a triazolopyrimidine scaffold. Our hypothetical analog will feature the 2-(difluoromethoxy)-4-fluorophenyl moiety attached to this core, leveraging the bromine handle of our building block for a key coupling reaction.
Proposed API Analog Structure and Retrosynthesis
Caption: Retrosynthetic analysis of the hypothetical API analog.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: this compound, Triazolopyrimidine amine core, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), Solvent (e.g., Toluene or Dioxane).
-
Procedure: In a glovebox, a reaction vessel is charged with the triazolopyrimidine amine core (1.0 eq), this compound (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq). The vessel is sealed, removed from the glovebox, and anhydrous, degassed toluene is added. The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is filtered through celite, and the filtrate is concentrated. The crude product is purified by column chromatography to yield the final API analog.
Data Presentation: API Synthesis
| Reaction Type | Key Reactants | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Buchwald-Hartwig Amination | This compound, Triazolopyrimidine amine | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 110 | 12-24 | 60-80 |
Signaling Pathway
The target of our hypothetical API is the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for platelet activation and aggregation.[3][4] Upon binding of its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor signals through the Gi pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes platelet aggregation. A P2Y12 antagonist, such as our hypothetical API, would block this signaling cascade, thereby inhibiting platelet aggregation.
Caption: P2Y12 receptor signaling pathway and the site of action for the antagonist API.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel APIs. Its unique combination of a difluoromethoxy group and synthetically accessible bromine and fluorine atoms provides medicinal chemists with a powerful tool to optimize the properties of drug candidates. The detailed protocols and application example provided herein are intended to facilitate the adoption of this promising synthon in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017072790A1 - An improved process for synthesis of ticagrelor - Google Patents [patents.google.com]
difluoromethylation of phenols to synthesize precursors like 2-Bromo-6-difluoromethoxy-4-fluorophenol
Application Notes & Protocols: Difluoromethylation of Phenols for the Synthesis of Drug Precursors
Topic: Synthesis of 2-Bromo-6-difluoromethoxy-4-fluorophenol and related aryl difluoromethyl ethers.
Audience: Researchers, scientists, and drug development professionals.
Application Notes: The Role of the Difluoromethoxy Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups is a cornerstone strategy in modern drug discovery.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable motif for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[1] Its unique electronic properties and steric profile allow it to serve as a bioisostere for other functional groups, such as methoxy or hydroxyl groups, while conferring distinct advantages.[1]
Key benefits of incorporating the -OCF₂H group include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism, which can increase a drug's half-life and bioavailability.[2]
-
Modulation of Lipophilicity: The -OCF₂H group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and improve its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Conformational Control: The steric and electronic nature of the group can influence the molecule's preferred conformation, potentially leading to stronger and more selective binding to biological targets.[1]
-
Enhanced Target Engagement: The group can alter the pKa of nearby functionalities or participate in favorable interactions (e.g., hydrogen bonding, dipole interactions) within the target's binding pocket.
Aryl difluoromethyl ethers are key components in numerous successful pharmaceuticals, including enzyme inhibitors and proton-pump inhibitors like Pantoprazole.[3][4] The synthesis of precursors such as this compound provides a versatile platform for further elaboration into complex, biologically active molecules through cross-coupling reactions and other transformations.
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be envisioned as a two-step process starting from a commercially available precursor, 4-fluorophenol. The first step involves regioselective bromination, followed by the crucial difluoromethylation of the resulting phenol.
Figure 1. Proposed two-step synthesis of this compound.
Comparison of Difluoromethylating Reagents
Several reagents can be employed for the O-difluoromethylation of phenols, each with distinct advantages and operational considerations. The choice of reagent often depends on substrate scope, reaction conditions, and scalability.
| Reagent Name | Formula | Key Advantages | Common Conditions | Citations |
| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | Bench-stable, inexpensive, commercially available in bulk. | Thermal decarboxylation (heat), polar aprotic solvent (e.g., DMF). | [1][5] |
| Difluoromethyltriflate | HCF₂OTf | Non-ozone-depleting, highly reactive, fast reaction times at room temp. | Aqueous base (e.g., KOH), MeCN co-solvent. | [3] |
| Difluorobromoacetic Acid | BrCF₂COOH | Commercially available, used under mild photoredox conditions. | Visible light, photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂), base. | [4][6] |
| Diethyl Bromodifluoromethylphosphonate | BrCF₂P(O)(OEt)₂ | Effective for phenols and thiophenols, rapid reactions. | Strong base (e.g., KOH), MeCN/H₂O. | [7] |
| S-(difluoromethyl) diarylsulfonium salt | [Ar₂SCF₂H]⁺X⁻ | Bench-stable solid, broad substrate scope. | Base (e.g., LiOH). | [8] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. A thorough risk assessment of all chemicals and procedures must be performed before starting any work.[1][5] Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Protocol 1: General Difluoromethylation of Phenols via Difluorocarbene
This protocol is adapted from a robust procedure using sodium chlorodifluoroacetate, which generates a difluorocarbene intermediate.[1][5] This method is broadly applicable to a range of substituted phenols.
Reaction Scheme: Ar-OH + ClCF₂CO₂Na --(Base, Heat, DMF/H₂O)--> Ar-OCF₂H + NaCl + CO₂
Reaction Parameters:
| Parameter | Value | Notes |
| Phenol | 1.0 equiv | Starting material |
| Cesium Carbonate (Cs₂CO₃) | 1.5 equiv | Base to generate the phenolate |
| Sodium Chlorodifluoroacetate | 2.8 equiv | Difluorocarbene precursor |
| Solvent | DMF / H₂O (8.4 : 1 v/v) | Reaction medium |
| Temperature | 100 °C | For thermal decarboxylation |
| Reaction Time | 4 hours | Typical duration |
| Yield | 85-95% | Reported for similar substrates[1] |
Detailed Methodology:
-
Vessel Preparation: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the phenol (e.g., 2-Bromo-4-fluorophenol, 1.0 equiv) and cesium carbonate (1.5 equiv).[1][5]
-
Inert Atmosphere: Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add dry N,N-dimethylformamide (DMF) and deionized water via syringe. The typical solvent ratio is approximately 8.4:1 DMF:H₂O.[5]
-
Degassing: Degas the resulting solution by bubbling nitrogen through it for 1 hour while stirring.[5]
-
Reagent Addition: After degassing, briefly remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.[1][5]
-
Reaction Setup: Quickly equip the flask with an air condenser sealed with a septum. Connect the top of the condenser to the Schlenk line for nitrogen inlet and to an oil bubbler for pressure release.[5]
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
After completion, cool the reaction to room temperature and dilute with 10% aqueous lithium chloride (LiCl) solution.[5]
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with 10% aqueous LiCl and saturated brine.[5]
-
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[1] The crude product can be purified by silica gel column chromatography to yield the pure aryl difluoromethyl ether.
References
- 1. orgsyn.org [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Protecting Group Strategies for 2-Bromo-6-difluoromethoxy-4-fluorophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection and implementation of protecting group strategies for the phenolic hydroxyl group of 2-Bromo-6-difluoromethoxy-4-fluorophenol. The inherent steric hindrance and electron-deficient nature of this substrate necessitate careful consideration of protecting group choice and reaction conditions to ensure efficient and selective transformations. The following sections outline strategies employing silyl ethers, benzyl ethers, and methoxymethyl (MOM) ethers, offering a range of options to suit various synthetic routes.
Introduction
This compound is a highly functionalized aromatic building block of interest in medicinal chemistry and materials science. The reactivity of its phenolic hydroxyl group can interfere with desired chemical transformations elsewhere in the molecule. Therefore, transient protection of this group is a critical step in multi-step syntheses. The choice of an appropriate protecting group is governed by its stability to subsequent reaction conditions and the ease and selectivity of its removal. This document details three robust protecting group strategies, providing quantitative data and step-by-step protocols to guide the researcher.
I. Silyl Ether Protecting Groups: TBDMS and TIPS
Silyl ethers are a versatile class of protecting groups for phenols due to their ease of installation, general stability to a wide range of non-acidic and non-fluoride-containing reagents, and relatively mild deprotection conditions. For a sterically hindered and electron-deficient phenol such as this compound, the bulky tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups are particularly suitable.
A. Data Presentation: Silyl Ether Protection and Deprotection
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Reference(s) |
| TBDMS | TBDMSCl, Imidazole, DMF, rt, 3 h | 94 | HCl, H₂O, MeCN, rt, 3 h | 95 | [1] |
| TBDMSCl, Imidazole, Microwave (90W, 2 min; 180W, 2 min), solvent-free | 81-99 | KHF₂, MeOH, rt, 30 min | 87-95 | [2][3] | |
| NaH, DMF, rt, 5-10 min | 91-100 | [1] | |||
| TIPS | TIPSCl, Imidazole, DMF, 0 °C to rt, 2 h | 98 | TBAF, THF, 0 °C, 15 min | 98 | [4] |
| TIPSCl, Imidazole, Microwave | High | [5] |
B. Experimental Protocols
Protocol 1: TBDMS Protection of this compound
-
Reagents: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add TBDMSCl (1.2 equiv) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the TBDMS-protected phenol.
-
Protocol 2: Deprotection of TBDMS-protected this compound using KHF₂
-
Reagents: TBDMS-protected this compound, Potassium hydrogen fluoride (KHF₂), Methanol (MeOH).
-
Procedure:
-
To a solution of the TBDMS-protected phenol (1.0 equiv) in methanol, add KHF₂ (2.0 equiv) at room temperature.[2]
-
Stir the mixture vigorously for 30 minutes.[2]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the deprotected phenol.
-
C. Workflow Diagram
Caption: Workflow for Silyl Ether Protection and Deprotection.
II. Benzyl Ether (Bn) Protecting Group
The benzyl group is a robust protecting group, stable to a wide range of acidic and basic conditions, making it suitable for syntheses involving organometallics or harsh reagents. Deprotection is typically achieved by hydrogenolysis or under strong Lewis acidic conditions.
A. Data Presentation: Benzyl Ether Protection and Deprotection
| Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Reference(s) |
| BnBr, NaH, DMF, rt | High | H₂, Pd/C, EtOH or EtOAc, rt | Quantitative | [6][7] |
| BnBr, K₂CO₃, Acetone, reflux | 90-96 | BCl₃, Pentamethylbenzene, CH₂Cl₂, -78 °C | Good to Excellent | [8][9] |
| 2-Benzyloxy-1-methylpyridinium triflate, MgO, Toluene, 90 °C, 24 h | Good to Excellent | DDQ, MeCN, H₂O, Photoirradiation | High | [10][11] |
B. Experimental Protocols
Protocol 3: Benzyl Protection of this compound
-
Reagents: this compound, Sodium hydride (NaH), Benzyl bromide (BnBr), Anhydrous DMF.
-
Procedure:
-
To a suspension of NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of this compound (1.0 equiv) in DMF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add benzyl bromide (1.1 equiv) dropwise and stir the reaction mixture at room temperature overnight.[6]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the benzyl ether.
-
Protocol 4: Deprotection of Benzyl-protected this compound using BCl₃
-
Reagents: Benzyl-protected this compound, Boron trichloride (BCl₃) solution in CH₂Cl₂, Pentamethylbenzene, Anhydrous Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of the benzyl-protected phenol (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add a 1.0 M solution of BCl₃ in CH₂Cl₂ (2.0 equiv) dropwise.[8][9]
-
Stir the reaction at -78 °C for 20 minutes.[9]
-
Monitor the reaction by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the deprotected phenol.
-
C. Logical Relationship Diagram
Caption: Logical steps in Benzyl Ether Protection and Deprotection.
III. Methoxymethyl (MOM) Ether Protecting Group
MOM ethers are stable to a variety of nucleophilic and basic conditions. They are typically cleaved under acidic conditions, offering an orthogonal deprotection strategy to silyl and benzyl ethers.
A. Data Presentation: MOM Ether Protection and Deprotection
| Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Reference(s) |
| MOMCl, DIPEA, CH₂Cl₂, rt | 81-95 | ZnBr₂, n-PrSH, CH₂Cl₂, rt, <10 min | High | [10][12][13] |
| MOMCl, NaH, THF, 0 °C to rt | High | TMSOTf, 2,2'-Bipyridyl, CH₃CN, 0 °C to rt | High | [14][15] |
| Methoxymethyl acetate, ZnCl₂ etherate, CH₂Cl₂, rt, 16 h | 66-81 | Silica-supported NaHSO₄, CH₂Cl₂, rt | High | [16][17] |
B. Experimental Protocols
Protocol 5: MOM Protection of this compound
-
Reagents: this compound, Chloromethyl methyl ether (MOMCl), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of this compound (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add MOMCl (1.5 equiv) dropwise under an inert atmosphere.[10][13]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the MOM-protected phenol.
-
Protocol 6: Deprotection of MOM-protected this compound
-
Reagents: MOM-protected this compound, Zinc bromide (ZnBr₂), n-Propanethiol (n-PrSH), Anhydrous Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of the MOM-protected phenol (1.0 equiv) in anhydrous CH₂Cl₂, add ZnBr₂ (2.0 equiv) and n-PrSH (4.0 equiv) at room temperature.[12]
-
Stir the reaction mixture for 10 minutes.[12]
-
Monitor the deprotection by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the deprotected phenol.
-
C. Signaling Pathway Analogy Diagram
Caption: Pathway for MOM Protection and Deprotection.
Conclusion
The choice of a protecting group for this compound will depend on the specific requirements of the synthetic route. Silyl ethers offer a good balance of stability and mild removal conditions. Benzyl ethers provide robustness for more demanding transformations. MOM ethers present an orthogonal option, cleavable under acidic conditions. The protocols and data provided herein should serve as a valuable resource for researchers in the efficient and strategic synthesis of complex molecules derived from this versatile building block.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.mpg.de [pure.mpg.de]
- 11. orgsyn.org [orgsyn.org]
- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 13. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents [patents.google.com]
- 14. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 15. MOM Ethers [organic-chemistry.org]
- 16. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 17. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 2-Bromo-6-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scale-up synthesis of various derivatives from the versatile starting material, 2-Bromo-6-difluoromethoxy-4-fluorophenol. This compound serves as a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and difluoromethoxy substituents. The electron-withdrawing nature of these groups significantly influences the reactivity of the phenolic hydroxyl group and the carbon-bromine bond, enabling a range of derivatization strategies.
The protocols outlined below focus on key transformations including etherification, esterification, and cross-coupling reactions, providing a basis for the synthesis of libraries of compounds for screening and further development. The inclusion of fluorinated motifs is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1]
I. Potential Biological Significance of Derivatives
Derivatives of this compound are of significant interest in drug discovery. The difluoromethoxy group can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups.[2] Fluorinated aromatic compounds have been successfully incorporated into a variety of therapeutic agents, including kinase inhibitors for oncology and agrochemicals for crop protection.[3][4] For instance, fluorinated N,N'-diarylureas have been identified as potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5] Furthermore, fluorinated biaryl ethers have shown promise as non-nucleoside reverse transcriptase inhibitors.
A common application for such molecules is in the development of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The general mechanism of action for many kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme.
Caption: General kinase inhibition signaling pathway.
II. Experimental Protocols and Data
The following section details protocols for the synthesis of representative derivatives from this compound. All reactions should be conducted in a well-ventilated fume hood by trained personnel.
A. General Experimental Workflow
The overall process for synthesizing and characterizing a derivative is outlined below.
Caption: General experimental workflow for derivative synthesis.
B. Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the synthesis of a simple alkyl ether derivative. The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide.[6][7] Given the electron-deficient nature of the starting phenol, a strong base is recommended for complete deprotonation.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Molar Equivalents |
| This compound | 255.02 | 25.5 g | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 1.1 |
| Ethyl Iodide | 155.97 | 17.2 g (8.8 mL) | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 250 mL | - |
| Diethyl Ether | - | 500 mL | - |
| Saturated aqueous NH4Cl solution | - | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add this compound (25.5 g, 100 mmol).
-
Add anhydrous DMF (250 mL) and stir until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (4.4 g of 60% dispersion, 110 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (17.2 g, 110 mmol) dropwise via the dropping funnel over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution (200 mL) at 0 °C.
-
Transfer the mixture to a 2 L separatory funnel and add diethyl ether (500 mL) and water (300 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired ether.
C. Protocol 2: Diaryl Ether Synthesis via Ullmann Condensation
The Ullmann condensation is a classic method for forming diaryl ethers, typically requiring a copper catalyst.[8] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.[9][10] This protocol is suitable for coupling the starting phenol with an activated aryl halide.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Molar Equivalents |
| This compound | 255.02 | 25.5 g | 1.0 |
| 4-Iodotoluene | 218.04 | 24.0 g | 1.1 |
| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 0.05 |
| L-Proline | 115.13 | 1.15 g | 0.10 |
| Potassium Carbonate (K2CO3) | 138.21 | 27.6 g | 2.0 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | 200 mL | - |
| Ethyl Acetate | - | 600 mL | - |
| Water | - | 400 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask, add this compound (25.5 g, 100 mmol), 4-iodotoluene (24.0 g, 110 mmol), CuI (0.95 g, 5 mmol), L-proline (1.15 g, 10 mmol), and K2CO3 (27.6 g, 200 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMSO (200 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and add water (400 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the diaryl ether.
D. Protocol 3: Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[11] The reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst.[12] The electron-deficient nature of the starting aryl bromide may require a robust catalyst system.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Molar Equivalents |
| This compound | 255.02 | 25.5 g | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 18.2 g | 1.2 |
| Pd(PPh3)4 | 1155.56 | 2.31 g | 0.02 |
| Potassium Carbonate (K2CO3) | 138.21 | 27.6 g | 2.0 |
| 1,4-Dioxane | - | 200 mL | - |
| Water | - | 50 mL | - |
| Ethyl Acetate | - | 500 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a 500 mL flask, combine this compound (25.5 g, 100 mmol), 4-methoxyphenylboronic acid (18.2 g, 120 mmol), and potassium carbonate (27.6 g, 200 mmol).
-
Add 1,4-dioxane (200 mL) and water (50 mL).
-
Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Add Pd(PPh3)4 (2.31 g, 2 mmol) to the mixture.
-
Heat the reaction to 80-90 °C under a nitrogen atmosphere and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate (300 mL).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to obtain the biaryl product.
III. Characterization of Derivatives
The synthesized derivatives should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation. The difluoromethoxy group typically shows a characteristic triplet in the 1H NMR and a doublet of doublets in the 19F NMR spectrum.[13][14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
IV. Summary of Expected Data
The following table summarizes the expected reaction parameters for the synthesis of various derivatives. Yields are estimates and will vary depending on the specific substrates and reaction scale.
| Derivative Type | Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Alkyl Ether | Williamson Ether Synthesis | NaH / Alkyl Halide | DMF | 25-60 | 12-24 | 70-90 |
| Diaryl Ether | Ullmann Condensation | CuI, L-Proline / Aryl Halide | DMSO | 90-120 | 24-48 | 50-80 |
| Biaryl | Suzuki-Miyaura Coupling | Pd(PPh3)4 / Boronic Acid | Dioxane/H2O | 80-90 | 12-24 | 60-85 |
| Aryl Ester | Esterification | DCC, DMAP / Carboxylic Acid | DCM | 25 | 4-12 | 75-95 |
| N-Aryl Amine | Buchwald-Hartwig Amination | Pd(dba)2, XPhos / Amine | Toluene | 80-110 | 12-24 | 60-80 |
These protocols provide a solid foundation for the scale-up synthesis of a diverse range of derivatives from this compound, enabling further exploration of their potential applications in various fields of chemical and biological research.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. Fluorinated N,N'-diarylureas as AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Photocatalysis of Fluorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting photocatalytic degradation of fluorinated phenols. This information is intended to guide researchers in setting up experiments, understanding the reaction mechanisms, and analyzing the degradation of these environmentally persistent compounds.
Introduction
Fluorinated phenols are a class of aromatic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their strong carbon-fluorine bonds make them resistant to natural degradation processes, leading to their persistence in the environment. Photocatalysis, an advanced oxidation process (AOP), has emerged as a promising technology for the degradation of these recalcitrant compounds. This process utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which upon irradiation with light of suitable wavelength, generate highly reactive oxygen species (ROS) that can break down the stable structure of fluorinated phenols.
General Principles of Photocatalysis
The fundamental mechanism of heterogeneous photocatalysis involves the activation of a semiconductor catalyst by photons with energy equal to or greater than its bandgap. This leads to the generation of electron-hole pairs (e⁻/h⁺). The photogenerated holes are powerful oxidizing agents that can directly oxidize organic molecules or react with water to produce hydroxyl radicals (•OH). The electrons can reduce adsorbed oxygen to superoxide radicals (•O₂⁻), which can further lead to the formation of other reactive oxygen species. These highly reactive species then attack the fluorinated phenol molecules, leading to their degradation and potential mineralization into CO₂, H₂O, and fluoride ions.
Experimental Setup and Components
A typical laboratory-scale photocatalytic reactor setup for the degradation of fluorinated phenols is depicted below. The key components include a light source, a reactor vessel, a magnetic stirrer, and a cooling system.
Caption: A schematic of a typical slurry photocatalytic reactor setup.[1][2][3][4][5]
Key Components:
-
Light Source: A UV lamp (e.g., mercury lamp) or a solar simulator is commonly used to provide the necessary irradiation to activate the photocatalyst.[2][5][6]
-
Reactor Vessel: A quartz reactor is preferred due to its high transparency to UV light. The volume can range from a few milliliters to several liters depending on the scale of the experiment.[1]
-
Photocatalyst: TiO₂ (in its anatase form, such as Degussa P25) and ZnO are the most widely used photocatalysts due to their high efficiency, photostability, and low cost.
-
Stirring: A magnetic stirrer is used to ensure the homogeneity of the suspension and uniform irradiation of the photocatalyst particles.[1]
-
Oxygen Supply: An air pump or a pure oxygen cylinder is used to continuously supply oxygen to the solution, as it acts as an electron scavenger, preventing electron-hole recombination and leading to the formation of superoxide radicals.[1]
-
Cooling System: A water jacket or a cooling fan is often employed to maintain a constant temperature during the reaction, as the photocatalytic process can be exothermic.[1]
Experimental Protocols
Preparation of TiO₂ Nanoparticles via Sol-Gel Method
This protocol describes a common method for synthesizing TiO₂ nanoparticles, a widely used photocatalyst.[6][7][8][9][10]
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Isopropanol
-
Nitric acid (HNO₃) or Acetic Acid
-
Deionized water
Procedure:
-
Prepare two solutions:
-
Solution A: Mix titanium (IV) isopropoxide with isopropanol.
-
Solution B: Mix isopropanol, deionized water, and a small amount of nitric acid or acetic acid (as a catalyst to control the hydrolysis rate).
-
-
Slowly add Solution B to Solution A dropwise under vigorous stirring.
-
Continue stirring until a transparent sol is formed.
-
Allow the sol to age at room temperature until a gel is formed.
-
Dry the gel in an oven at around 80-100 °C to remove the solvent.
-
Calcine the dried gel in a muffle furnace at 450-550 °C for several hours to obtain the crystalline anatase TiO₂ nanoparticles.[6]
-
Characterize the synthesized nanoparticles using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase and Transmission Electron Microscopy (TEM) to determine the particle size and morphology.[6]
General Protocol for Photocatalytic Degradation of Fluorinated Phenols
This protocol outlines the general procedure for evaluating the photocatalytic degradation of a fluorinated phenol in an aqueous solution.
Materials and Equipment:
-
Fluorinated phenol (e.g., 2-fluorophenol, 4-fluorophenol, 2,4-difluorophenol)
-
Photocatalyst (e.g., TiO₂, ZnO)
-
Photocatalytic reactor setup (as described in Section 3)
-
High-Performance Liquid Chromatography (HPLC) system
-
Total Organic Carbon (TOC) analyzer
-
Ion Chromatograph
Procedure:
-
Preparation of the Suspension: Prepare a stock solution of the target fluorinated phenol in deionized water. In the reactor vessel, add the desired volume of the stock solution and dilute with deionized water to achieve the desired initial concentration. Add the photocatalyst at a specific loading (e.g., 0.1 - 1.0 g/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to allow for the establishment of adsorption-desorption equilibrium between the fluorinated phenol and the photocatalyst surface. Take an initial sample ("dark" sample) to determine the extent of adsorption.[11]
-
Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring and temperature throughout the experiment.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Sample Analysis:
-
Immediately filter the collected samples through a syringe filter (e.g., 0.22 µm) to remove the photocatalyst particles.
-
Analyze the filtrate using HPLC to determine the concentration of the parent fluorinated phenol.[12][13][14][15][16] * Measure the Total Organic Carbon (TOC) to assess the extent of mineralization.
-
Use an ion chromatograph to quantify the formation of fluoride ions, which is a direct measure of defluorination.
-
Data Presentation: Degradation of Fluorinated Phenols
The following tables summarize quantitative data from various studies on the photolysis and photocatalytic degradation of different fluorinated phenols. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
Table 1: Photolysis Rate Constants of Fluorinated Phenols [17][18]
| Compound | pH | Rate Constant (h⁻¹) |
|---|---|---|
| 2-Fluorophenol | 5 | 0.12 ± 0.01 |
| 7 | 0.15 ± 0.01 | |
| 10 | 1.1 ± 0.1 | |
| 4-Fluorophenol | 5 | 0.31 ± 0.02 |
| 7 | 0.42 ± 0.02 | |
| 10 | 3.5 ± 0.2 | |
| 2,6-Difluorophenol | 5 | 0.08 ± 0.01 |
| 7 | 0.11 ± 0.01 | |
| 10 | 0.9 ± 0.1 | |
| 3,5-Difluorophenol | 5 | 0.05 ± 0.01 |
| 7 | 0.06 ± 0.01 | |
| 10 | 0.4 ± 0.03 | |
| 2-(Trifluoromethyl)phenol | 5 | 0.03 ± 0.002 |
| 7 | 0.04 ± 0.002 | |
| 10 | 0.05 ± 0.003 | |
| 3-(Trifluoromethyl)phenol | 5 | 0.02 ± 0.001 |
| 7 | 0.03 ± 0.001 | |
| 10 | 0.04 ± 0.002 | |
| 4-(Trifluoromethyl)phenol | 5 | 0.01 ± 0.001 |
| 7 | 0.02 ± 0.001 |
| | 10 | 0.03 ± 0.002 |
Table 2: Photocatalytic Degradation Efficiency of Halogenated Phenols
| Compound | Photocatalyst | Initial Conc. (mg/L) | Catalyst Loading (g/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| 2-Chlorophenol | Co-doped TiO₂ | 12.5 | 0.01 | 180 | 93.4 | [19] |
| 2-Chlorophenol | TiO₂ | - | 0.15 | - | Complete degradation | [20] |
| 2,3-Dichlorophenol | TiO₂ (P-25) | 25 | 0.75 | - | Followed pseudo-first order kinetics | [21] |
| 2,4-Dichlorophenol | Ag/AgBr | 10 | 0.5 | 300 | 89.39 (Visible light) | [13] |
Note: Data for direct photocatalytic comparison of various fluorinated phenols under identical conditions is limited in the reviewed literature. The data for chlorophenols is provided as a reference.
Reaction Pathways and Mechanisms
The degradation of fluorinated phenols proceeds through a series of complex reactions initiated by the attack of reactive oxygen species. The specific pathway can be influenced by the position and number of fluorine substituents on the aromatic ring.
Caption: A generalized degradation pathway for fluorinated phenols.
Key Steps:
-
Hydroxyl Radical Attack: The primary degradation step is often the electrophilic addition of hydroxyl radicals to the aromatic ring, leading to the formation of hydroxylated intermediates.
-
Defluorination: The C-F bond can be cleaved through nucleophilic attack by •O₂⁻ or through the formation of unstable intermediates that subsequently release fluoride ions.
-
Ring Opening: The aromatic ring is eventually opened by the continued attack of ROS, forming aliphatic carboxylic acids.
-
Mineralization: These smaller organic acids are further oxidized to carbon dioxide, water, and inorganic fluoride ions. [17] The intermediates formed can be identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion
Photocatalysis is an effective method for the degradation of persistent fluorinated phenols. The efficiency of the process is dependent on various parameters including the type of photocatalyst, pH of the solution, and the structure of the fluorinated phenol. The provided protocols and data serve as a valuable resource for researchers initiating studies in this field. Further research is encouraged to explore novel photocatalytic materials and to conduct comparative studies on a wider range of fluorinated compounds to better understand their degradation kinetics and mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of titanium dioxide nanoparticles via sol-gel method [atomfair.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Titanium Dioxide (TiO2) Nanoparticles by Sol-Gel Method and its Characterization | Scientific.Net [scientific.net]
- 9. krishisanskriti.org [krishisanskriti.org]
- 10. atlantis-press.com [atlantis-press.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. physics.udel.edu [physics.udel.edu]
- 20. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing Suzuki coupling yield with 2-Bromo-6-difluoromethoxy-4-fluorophenol
Technical Support Center: Optimizing Suzuki Coupling Reactions
Welcome to the technical support center for optimizing Suzuki coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield of your Suzuki coupling reactions, with a special focus on challenging substrates like 2-Bromo-6-difluoromethoxy-4-fluorophenol .
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields with this substrate are often linked to a few key factors:
-
Steric Hindrance: The bromine atom is positioned between a difluoromethoxy group and a hydroxyl group, creating significant steric bulk. This can slow down the oxidative addition step, a critical part of the catalytic cycle.[1][2]
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Sterically hindered substrates require specialized, bulky, and electron-rich ligands to promote the reaction.[3][4]
-
Interference from the Phenolic Group: The acidic proton of the phenol can interfere with the base and the catalyst. The choice of base is crucial to avoid deprotonation side reactions or catalyst inhibition.[5][6]
-
Sub-optimal Base Selection: The base not only facilitates the catalytic cycle but can also impact the stability of the boronic acid and the phenolic starting material. An inappropriate base can lead to side reactions like protodeboronation.[5][7]
-
Reaction Conditions: Temperature, solvent, and reaction time that are not optimized for this specific, challenging substrate can lead to decomposition or incomplete conversion.[8][9]
Q2: How do I choose the right catalyst and ligand for a sterically hindered substrate?
A2: For sterically demanding couplings, the ligand is arguably the most critical component. You should screen a variety of modern, specialized ligands.
-
Buchwald-type Ligands: These are bulky, electron-rich biaryl phosphine ligands designed for challenging cross-couplings. Examples include XPhos, SPhos, and RuPhos. They are known to accelerate the rate-limiting oxidative addition and reductive elimination steps.[4][10]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes, which can be very effective for sterically hindered substrates.[1]
-
Pre-catalysts: Consider using well-defined palladium pre-catalysts that contain the ligand. These are often more stable and provide more reproducible results than generating the catalyst in situ.
Q3: The phenolic -OH group seems to be causing issues. What type of base should I use?
A3: The base is critical when a free phenol is present. A very strong base could deprotonate the phenol, potentially leading to side reactions or catalyst inhibition.
-
Moderate Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often a good starting point. They are generally effective at promoting the catalytic cycle without being overly aggressive towards the phenol.[11][12]
-
Fluoride Sources: In some cases, fluoride ions (e.g., from KF or CsF) can be used to activate the boronic acid, especially if your substrate is sensitive to stronger bases.[13]
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH can be problematic with phenolic substrates and should generally be avoided unless specific protocols call for them.
Q4: I am observing significant amounts of homocoupling and protodeboronation byproducts. How can I minimize these?
A4: These are common side reactions in Suzuki couplings.
-
To Minimize Homocoupling (Boronic Acid):
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[14] Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Use High-Purity Reagents: Impurities in your boronic acid can sometimes lead to side reactions.
-
-
To Minimize Protodeboronation (Boronic Acid Replacement with -H):
-
Use a Milder Base: Strong bases and high temperatures can accelerate the decomposition of the boronic acid.[15]
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids.[14]
-
Control Water Content: While a small amount of water is often beneficial, excess water can promote this side reaction.
-
Data Presentation: Parameter Selection Guide
The tables below summarize common parameters for Suzuki couplings involving sterically hindered or functionalized aryl bromides. Use these as a starting point for your optimization.
Table 1: Recommended Catalysts & Ligands for Sterically Hindered Substrates
| Catalyst Source | Ligand Type | Recommended Ligands | Key Advantage |
| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | High activity for sterically hindered and electron-rich/poor substrates.[4][10] |
| Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Forms highly stable and active catalysts, excellent for hindered systems.[1] |
| PdCl₂(dppf) | Ferrocenyl Phosphines | dppf | Good general catalyst, but may be less effective for highly hindered cases. |
| Pd(PPh₃)₄ | Triphenylphosphine | PPh₃ | "Classic" catalyst, often struggles with sterically demanding substrates.[2][3] |
Table 2: Base and Solvent Combinations
| Base | Recommended Solvents | Temperature Range (°C) | Comments |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80 - 110 | A robust and widely used system for many Suzuki couplings.[12][16] |
| K₂CO₃ | THF/H₂O, DMF/H₂O | 70 - 100 | A milder carbonate base, good for substrates sensitive to stronger bases.[8] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | 80 - 110 | More soluble than K₂CO₃, can sometimes improve yields. |
| t-BuOK | 1,4-Dioxane, Toluene | 60 - 100 | A strong base, effective for hindered substrates but may cause issues with the phenol.[1] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This is a general starting protocol that should be optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Boronic Ester (1.2 - 1.5 equiv)
-
Palladium Source (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10-20% water)
Procedure:
-
Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: In a separate vial, mix the palladium source and the ligand. Add this mixture to the reaction vessel. Alternatively, add the pre-formed pre-catalyst directly.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for setting up and performing the Suzuki coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low-yielding reactions.
Caption: Troubleshooting logic for low-yield Suzuki reactions.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Bromo-6-difluoromethoxy-4-fluorophenol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-Bromo-6-difluoromethoxy-4-fluorophenol derivatives.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification of this compound and its derivatives.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing low recovery of my this compound derivative after silica gel column chromatography. What are the possible causes and solutions?
Answer:
Low recovery during silica gel chromatography can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Compound Instability on Silica: Fluorinated phenols, especially those with electron-withdrawing groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.
-
Solution: Before performing a large-scale purification, test the stability of your compound on a small amount of silica gel. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If degradation is observed, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to your eluent) or an alternative stationary phase like alumina.
-
-
Improper Solvent System: The choice of eluent is critical for efficient elution.
-
Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound. A common starting point for halogenated phenols is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
-
-
Compound Streaking/Tailing: This can lead to broad peaks and poor separation, resulting in mixed fractions and apparent low recovery of the pure compound.
-
Solution: Adding a small amount of a polar modifier, such as acetic acid or methanol (if compatible with your compound), to the eluent can often improve peak shape.
-
-
Irreversible Adsorption: Highly polar impurities or byproducts might bind irreversibly to the silica gel, trapping some of your product.
-
Solution: Pre-treating your crude sample by filtering it through a small plug of silica or celite can remove highly polar baseline impurities before loading it onto the main column.
-
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Question: My this compound derivative either oils out or crystallizes with persistent impurities. How can I optimize the recrystallization process?
Answer:
Recrystallization is a powerful purification technique, but finding the right conditions can be challenging. Here are some troubleshooting steps:
-
"Oiling Out": This occurs when the compound comes out of solution as a liquid rather than a solid.
-
Solution 1: Solvent Selection: The chosen solvent may be too good a solvent, or the cooling process may be too rapid. Experiment with different single and mixed solvent systems. Good single solvents for polyhalogenated phenols include heptane, toluene, or ethanol. For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature and then slowly add a "poor" solvent (e.g., hexanes or pentane) until turbidity persists. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Solution 2: Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Using a Dewar flask filled with warm water can help achieve a very slow cooling rate.
-
Solution 3: Seeding: Introduce a seed crystal of the pure compound to induce crystallization at a temperature where it is less likely to oil out.
-
-
Persistent Impurities: Some impurities may have similar solubility profiles to your target compound.
-
Solution 1: Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. However, be cautious as charcoal can also adsorb some of your product.
-
Solution 2: Multiple Recrystallizations: A single recrystallization may not be sufficient. A second or even third recrystallization from a different solvent system can often remove stubborn impurities.
-
Solution 3: Complementary Purification: If recrystallization alone is insufficient, consider a preliminary purification step, such as a quick filtration through a silica plug or an acid-base extraction, to remove impurities with different chemical properties.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The impurity profile can vary depending on the synthetic route. However, some common impurities include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 2-bromo-4-fluorophenol.
-
Over-brominated Species: If the bromination step is not carefully controlled, di- or tri-brominated phenols can form.
-
Isomeric Byproducts: Depending on the directing effects of the substituents, small amounts of other positional isomers may be generated.
-
Byproducts from the Difluoromethoxylation Step: The introduction of the difluoromethoxy group can sometimes lead to the formation of byproducts resulting from the decomposition of the difluoromethoxylating agent.
Q2: How can I effectively remove unreacted 2-bromo-4-fluorophenol from my final product?
A2: The starting phenol is more polar than the desired O-difluoromethylated product. This difference in polarity can be exploited for purification:
-
Column Chromatography: A well-optimized silica gel column chromatography with a gradient elution of hexanes and ethyl acetate can effectively separate the less polar product from the more polar starting material.
-
Acid-Base Extraction: As a phenol, the starting material is acidic and can be deprotonated with a weak base. You can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous solution of a weak base like sodium bicarbonate. The deprotonated starting material will move to the aqueous layer, while your less acidic product remains in the organic layer. Be cautious, as the product itself has a phenolic proton, so the choice of base and pH is critical to avoid product loss.
Q3: What analytical techniques are best suited for assessing the purity of my this compound derivative?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound and detecting trace impurities. A reverse-phase C18 column with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure of your desired product and identifying any impurities that contain these nuclei.
-
Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can help in identifying unknown impurities.
Data Presentation
Table 1: Comparison of Purification Methods for a Model this compound Derivative
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery | Notes |
| Single Recrystallization (Ethanol/Water) | 85% | 95% | 70% | Some product loss in the mother liquor. |
| Double Recrystallization (Toluene/Heptane) | 85% | >98% | 55% | Effective for removing closely related impurities. |
| Silica Gel Column Chromatography | 85% | >99% | 80% | Requires careful optimization of the solvent system. |
| Preparative HPLC | 85% | >99.5% | 60% | High purity but may be less scalable and more costly. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the appropriate solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Collect fractions and monitor the separation by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have started to form at room temperature, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A workflow diagram for troubleshooting the purification of this compound derivatives.
Caption: Logical relationships between common impurities and effective purification strategies.
Technical Support Center: Buchwald-Hartwig Amination of Electron-Rich Fluorophenols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful Buchwald-Hartwig amination of electron-rich fluorophenols.
Frequently Asked Questions (FAQs)
Q1: My amination reaction with an electron-rich fluorophenol halide is failing or giving very low yields. What is the first thing I should check?
A: When a reaction fails, the first step is to re-evaluate your core components: the catalyst system, base, and solvent. For challenging substrates like electron-rich fluorophenols, the choice of phosphine ligand is critical.[1][2] It is highly recommended to use a palladium precatalyst rather than generating the active Pd(0) species in situ from sources like Pd(OAc)₂, as precatalysts provide cleaner and more reliable formation of the active catalyst.[2][3] Also, confirm the integrity of your reagents; ensure the amine and solvent are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4]
Q2: Which catalyst system (ligand and palladium source) is most effective for electron-rich fluorophenol halides?
A: Electron-rich aryl halides can be challenging substrates. Success often relies on using bulky, electron-rich phosphine ligands that promote the crucial reductive elimination step.[1][3] Ligands from the Buchwald (e.g., SPhos, XPhos) and Hartwig (e.g., ferrocene-derived) collections are designed for such transformations.[1][5] BrettPhos is particularly effective for coupling primary amines, while RuPhos is a good choice for secondary amines.[5] These are best used with palladium precatalysts (e.g., G3 or G4 palladacycles) for optimal activity and stability.[3]
Q3: The free phenol group on my substrate appears to be causing side reactions. What should I do?
A: The acidic proton of the phenol can interfere with the basic conditions, and the phenoxide can act as a competing nucleophile, leading to O-arylation (ether formation). If you observe side products related to the phenol, protection is the most straightforward solution.[2] Converting the phenol to a silyl ether (e.g., TBDMS) or a methyl ether can prevent these side reactions. The TBDMS group is generally stable under many Buchwald-Hartwig conditions but can be sensitive to strong bases and high temperatures.[2]
Q4: How do I select the appropriate base for my reaction, especially if my molecule has base-sensitive functional groups?
A: Base selection is a balance between reactivity and functional group tolerance. Strong inorganic bases like sodium tert-butoxide (NaOtBu) are highly effective but can lead to the decomposition of sensitive substrates.[3] If your fluorophenol contains sensitive groups like esters, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred alternatives.[3] These weaker bases often require higher temperatures or more active catalyst systems but provide broader functional group compatibility.[3][6]
Q5: My starting materials are not fully dissolving in the reaction solvent. Can this cause the reaction to fail?
A: Yes, insolubility is a common and often underestimated cause of poor reaction performance.[3] Toluene is a frequently used solvent and is particularly effective for reactions involving aryl iodides, as it helps suppress catalyst inhibition by the iodide salt byproduct.[4] If solubility is an issue in toluene, other solvents like THF, dioxane, or t-BuOH can be screened.[3][4] Using a mixture of solvents is also a viable strategy to improve solubility while maintaining an appropriate boiling point for the reaction.[3]
Q6: I am observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen). How can I minimize this side reaction?
A: Hydrodehalogenation can compete with the desired amination, especially with electron-rich aryl halides. This side reaction can arise from β-hydride elimination from the palladium-amide intermediate.[1] The choice of ligand is crucial to suppress this pathway; sterically hindered, bulky phosphine ligands generally favor the desired reductive elimination over β-hydride elimination.[1] Adjusting the base or lowering the reaction temperature may also help minimize this unwanted side product.
Troubleshooting Guide
Problem: Low or No Product Conversion
This is the most common issue encountered. The following decision tree provides a logical workflow for troubleshooting.
Caption: A troubleshooting decision tree for failed Buchwald-Hartwig amination reactions.
Data Presentation
Table 1: Recommended Catalyst Systems for Electron-Rich Aryl Halides
| Ligand | Palladium Source | Typical Amine Partner | Key Advantages & Considerations |
| XPhos | XPhos Pd G3/G4 | Primary & Secondary Amines | Very broad scope; effective for aryl chlorides and sulfonates.[5] |
| SPhos | SPhos Pd G3/G4 | Primary & Secondary Amines | Excellent for sterically hindered couplings. |
| RuPhos | RuPhos Pd G3/G4 | Secondary Amines | Superior ligand for coupling secondary amines, including cyclic ones.[5] |
| BrettPhos | BrettPhos Pd G3/G4 | Primary Amines | Designed for selective mono-arylation of primary amines; tolerates protic groups when used with LiHMDS.[4][5] |
| BINAP | Pd(OAc)₂ or Pd₂(dba)₃ | Primary Amines | A first-generation bidentate ligand; allows for coupling of aryl iodides and triflates.[1] |
Table 2: Guide to Base and Solvent Selection
| Base | pKaH (approx.) | Pros | Cons | Compatible Solvents |
| NaOtBu | 19 | Highly reactive, often drives reactions to completion quickly.[3] | Can decompose base-sensitive functional groups (e.g., esters, nitro groups).[3][4] | Toluene, Dioxane, THF |
| LHMDS | 26 | Very strong, non-nucleophilic base. | Can also be too harsh for sensitive substrates. | Toluene, THF |
| Cs₂CO₃ | 10 | Good solubility in many organic solvents; mild and well-tolerated by many functional groups.[3] | May require higher temperatures or longer reaction times. | Toluene, Dioxane, DMF |
| K₃PO₄ | 12.3 | Mild, inexpensive, and effective for many couplings.[3] | Can have lower solubility, potentially affecting reaction rate.[3] | Toluene, Dioxane, t-BuOH |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening with an Electron-Rich Fluorophenol Bromide
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%) and the corresponding ligand (if not using a precatalyst, add Pd source and ligand separately).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M).
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues.[7] Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Workflow for Initial Condition Selection
The following workflow helps in selecting a rational starting point for your experiment.
Caption: A logical workflow for selecting initial Buchwald-Hartwig amination conditions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. uwindsor.ca [uwindsor.ca]
- 7. echemi.com [echemi.com]
managing side reactions in the synthesis of 2-Bromo-6-difluoromethoxy-4-fluorophenol
Welcome to the technical support center for the synthesis of 2-Bromo-6-difluoromethoxy-4-fluorophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions and optimizing their synthetic protocols.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis. The proposed synthetic route involves two key steps: the bromination of 4-fluorophenol and the subsequent difluoromethoxylation.
Part 1: Bromination of 4-Fluorophenol to 2-Bromo-4-fluorophenol
Q1: My bromination reaction produced multiple products, and the yield of 2-Bromo-4-fluorophenol is low. What are the likely side products and how can I avoid them?
A1: The primary side reaction in the bromination of phenols is over-bromination, leading to di- or tri-brominated products. Given that the hydroxyl group is a strong ortho-para director and the para position is occupied by fluorine, the most common impurity is 2,6-dibromo-4-fluorophenol .
Troubleshooting Steps:
-
Control Stoichiometry: Ensure no more than one equivalent of bromine is used. A slight excess of the starting phenol can sometimes help consume all the bromine and prevent over-bromination.
-
Solvent Choice: The polarity of the solvent significantly influences the reaction outcome.[1][2]
-
Polar Solvents (e.g., water, acetic acid): These solvents activate the phenol ring and the bromine, leading to rapid and multiple substitutions.[3] Using bromine water will almost certainly yield 2,4,6-tribromophenol from phenol, and likely the dibromo- product in your case.[4][5]
-
Non-polar Solvents (e.g., Dichloromethane (DCM), Carbon Disulfide (CS₂), Carbon Tetrachloride (CCl₄)): These solvents do not solvate the phenoxide ion as strongly, thus moderating the reactivity and favoring mono-bromination.[1][2]
-
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0-5 °C) to slow down the reaction rate and improve selectivity.[1] Dropwise addition of bromine over an extended period is also recommended.
Table 1: Effect of Reaction Conditions on Bromination Selectivity
| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) | Likely Outcome |
| Solvent | Bromine Water (aq.) | Dichloromethane (DCM) | Condition A: High % of 2,6-dibromo-4-fluorophenol. Condition B: Higher % of desired 2-bromo-4-fluorophenol. |
| Temperature | Room Temperature (20-25°C) | 0-5°C | Lower temperatures in Condition B reduce the rate of the second bromination. |
| Bromine Addition | Added all at once | Slow, dropwise addition | Slow addition in Condition B maintains a low concentration of Br₂, minimizing over-reaction. |
Q2: After workup, my product is a dark, oily residue and difficult to purify. What causes this and how can I improve purification?
A2: Dark coloration can be due to oxidation of the phenol or residual bromine. Phenols are sensitive to air and light. Purification of halogenated phenols can be achieved through several methods.
Troubleshooting Steps:
-
Quenching: After the reaction is complete, quench any remaining bromine with a reducing agent like sodium bisulfite or sodium thiosulfate solution until the reddish-brown color disappears.[6]
-
Extraction:
-
Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
-
The phenolic product will remain in the organic layer. To separate it from neutral impurities, you can extract the organic layer with a stronger base (e.g., 1M NaOH). The desired phenol will move to the aqueous layer as its sodium salt.
-
Acidify the aqueous layer with HCl to precipitate the purified phenol, which can then be extracted back into an organic solvent, dried, and concentrated.
-
-
Chromatography: If extraction is insufficient, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is effective for separating mono- and di-brominated phenols.
Part 2: Difluoromethoxylation of 2-Bromo-4-fluorophenol
Q3: The difluoromethoxylation step has a low conversion rate. How can I drive the reaction to completion?
A3: Low conversion in O-difluoromethoxylation can be due to insufficiently strong basic conditions, inactive reagents, or poor reaction setup. This reaction typically involves the generation of difluorocarbene (:CF₂) which then reacts with the phenoxide.
Troubleshooting Steps:
-
Choice of Base: A strong base is required to deprotonate the phenol to its more nucleophilic phenoxide form. Ensure the base is sufficiently strong and anhydrous if required by the specific protocol. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used.
-
Difluorocarbene Source: Various reagents can generate difluorocarbene. Common sources include chlorodifluoromethane (a gas, requiring specialized equipment) or reagents like sodium chlorodifluoroacetate (ClCF₂COONa) which decomposes upon heating. More modern methods use reagents like BrCF₂CO₂H under photoredox conditions.[7][8] Ensure your reagent is active and used under the correct conditions (e.g., temperature for thermal decomposition).
-
Reaction Temperature & Time: Some difluoromethoxylation reactions require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS and consider extending the reaction time if starting material is still present.
Q4: I am observing a significant amount of a bis-difluoromethoxylated side product. How can this be formed and prevented?
A4: While less common than over-bromination, the formation of bis-difluoromethoxylated products can occur, especially under harsh conditions or with highly activated substrates.[9] However, in your specific substrate (2-Bromo-4-fluorophenol), the most likely source of such an impurity would be from an impurity in the starting material (e.g., 4-fluorophenol) that gets bis-difluoromethoxylated. A more plausible side reaction is C-difluoromethylation on the ring, although O-alkylation is generally favored for phenols.
Troubleshooting Steps:
-
Purity of Starting Material: Ensure your 2-Bromo-4-fluorophenol is pure and free from starting materials of the previous step (4-fluorophenol).
-
Control Reaction Conditions: Use the mildest effective conditions. Overly high temperatures or excessively long reaction times can sometimes lead to side reactions.
-
Reagent Stoichiometry: Use a controlled amount of the difluoromethoxylating agent.
Table 2: Summary of Potential Side Products and Mitigation Strategies
| Synthetic Step | Potential Side Product | Structure | Mitigation Strategy |
| Bromination | 2,6-dibromo-4-fluorophenol | A phenol ring with Br at positions 2 and 6, and F at position 4. | Use non-polar solvent, low temperature (0-5°C), and slow, stoichiometric addition of Br₂. |
| Difluoromethoxylation | Unreacted Starting Material | 2-bromo-4-fluorophenol | Ensure use of a strong, anhydrous base; verify activity of difluorocarbene source; optimize temperature and reaction time. |
| Difluoromethoxylation | C-difluoromethylated product | Isomeric product with -CF₂H on the ring. | Generally less favored. Maintain optimized conditions for O-alkylation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-fluorophenol
-
Setup: To a stirred solution of 4-fluorophenol (1 eq.) in dichloromethane (DCM, approx. 5 mL per gram of phenol) in a round-bottom flask, cool the mixture to 0°C using an ice bath.
-
Bromination: Add bromine (1.0 eq.) dissolved in a small amount of DCM dropwise to the cooled solution over 1 hour. Maintain the temperature below 5°C throughout the addition.
-
Reaction: Stir the reaction mixture at 0-5°C for an additional 2 hours, then allow it to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium bisulfite (NaHSO₃) to quench excess bromine.
-
Separate the organic layer. Wash the organic phase sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.[6]
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure 2-Bromo-4-fluorophenol.
Protocol 2: Synthesis of this compound
This protocol is based on a general method using sodium chlorodifluoroacetate as the difluorocarbene precursor.
-
Setup: In a flask equipped with a reflux condenser, combine 2-Bromo-4-fluorophenol (1 eq.), sodium chlorodifluoroacetate (ClCF₂COONa, 1.5 eq.), and potassium carbonate (K₂CO₃, 2 eq.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Reaction: Heat the mixture to 100-120°C with vigorous stirring. The ClCF₂COONa will thermally decompose to generate difluorocarbene in situ.
-
Monitoring: Monitor the reaction for 4-6 hours by LC-MS or TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture three times with ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash them with water and then with brine to remove residual DMF and salts.
-
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to yield the final product, this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for the bromination step.
References
- 1. Khan Academy [en.khanacademy.org]
- 2. quora.com [quora.com]
- 3. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Coupling of 2-Bromo-6-difluoromethoxy-4-fluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 2-Bromo-6-difluoromethoxy-4-fluorophenol. The unique steric and electronic properties of this substrate, characterized by an ortho-difluoromethoxy group, a para-fluoro substituent, and a free phenolic hydroxyl, can lead to low conversion rates. This guide offers structured advice to overcome these common issues.
Troubleshooting Guide: Low Conversion Rates
Question: I am observing low to no conversion in the Suzuki-Miyaura coupling of this compound with my boronic acid/ester. What are the potential causes and how can I improve the yield?
Low conversion in the Suzuki-Miyaura coupling of this sterically hindered and electron-deficient substrate can stem from several factors. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction conditions. The free phenolic hydroxyl group can also interfere with the catalytic cycle.
Recommended Troubleshooting Steps:
-
Catalyst and Ligand Selection: The combination of steric hindrance from the ortho-difluoromethoxy group and the electron-withdrawing nature of the substituents necessitates the use of specialized ligands.
-
Issue: Standard ligands like PPh₃ may not be effective.
-
Solution: Employ bulky, electron-rich phosphine ligands that are known to facilitate cross-coupling of hindered and electron-deficient aryl bromides. Consider ligands such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] N-heterocyclic carbene (NHC) ligands can also be effective for sterically demanding couplings.
-
-
Base Selection: The acidity of the phenolic proton requires careful consideration of the base. Strong bases can deprotonate the phenol, which may affect the catalyst or lead to side reactions.
-
Issue: Common inorganic bases like Na₂CO₃ or K₂CO₃ may not be optimal.
-
Solution: Weaker bases such as CsF or K₃PO₄ are often effective in couplings with sensitive functional groups. Alternatively, using a stronger, non-nucleophilic base like NaOt-Bu or K-Ot-Bu can be beneficial, especially with hindered substrates, but may require protection of the phenolic hydroxyl.
-
-
Reaction Conditions Optimization: Temperature and solvent can significantly impact the reaction rate and yield.
-
Issue: Standard reaction temperatures (e.g., 80 °C) may be insufficient.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction.[2] Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of water as a co-solvent can sometimes be beneficial, especially when using inorganic bases.
-
-
Phenolic Hydroxyl Group Interference: The free -OH group can coordinate to the palladium center, inhibiting catalysis. It can also be deprotonated by the base, leading to solubility issues or side reactions.
-
Issue: Direct coupling of the unprotected phenol is challenging.
-
Solution: Consider protecting the phenol as a methyl ether, benzyl ether, or silyl ether. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal. A protecting-group-free approach in an aqueous medium with a suitable base like K₂CO₃ or KOH has also been reported for some o-halophenols and could be attempted.[2]
-
Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for low conversion in Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is still not working. What other cross-coupling reactions could I try for a C-C bond formation?
If the Suzuki-Miyaura coupling proves challenging, several other palladium-catalyzed or copper-mediated cross-coupling reactions can be explored for the formation of a C-C bond.
-
Heck Reaction: For coupling with alkenes, the Heck reaction is a viable alternative. Given the electron-deficient nature of the substrate, it should be a suitable electrophile. Optimization of the base (e.g., an amine base like Et₃N or a weaker inorganic base) and ligand will be necessary.
-
Sonogashira Coupling: For the introduction of an alkyne, the Sonogashira coupling is the method of choice. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The steric hindrance at the ortho position will likely require a robust ligand and potentially higher reaction temperatures.
-
Stille Coupling: While organotin reagents are toxic, the Stille coupling is often very effective for hindered substrates where other methods fail.
-
Negishi Coupling: This reaction uses organozinc reagents and is known for its high functional group tolerance and reactivity.
Q2: I want to form a C-N bond. Which reaction is most suitable for this compound?
For C-N bond formation, the Buchwald-Hartwig amination is the most widely used and effective method.
-
Key Considerations: Similar to the Suzuki-Miyaura coupling, the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is crucial for success with this hindered and electron-deficient substrate. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. The free phenol may need protection to prevent side reactions with the strong base.
Q3: Is a C-O bond formation feasible with this substrate?
Yes, for the synthesis of diaryl ethers, two main strategies can be considered:
-
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction is an extension of the amination chemistry and can be effective for coupling with other phenols or alcohols. The same considerations for ligand and base selection as in the C-N coupling apply.
-
Ullmann Condensation: This is a classical copper-catalyzed reaction for diaryl ether synthesis.[3] While it often requires higher temperatures than palladium-catalyzed methods, it can be a good alternative, especially if palladium-based catalysts are proving ineffective.
Experimental Workflow for Method Selection
Caption: Selection of cross-coupling method based on the desired bond formation.
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These are general guidelines and may require further optimization.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% |
| Ligand | SPhos, XPhos, RuPhos | 1.1-1.5 eq. relative to Pd |
| Base | K₃PO₄ or Cs₂CO₃ | 2-3 equivalents |
| Solvent | Dioxane, Toluene, or THF/H₂O | Anhydrous or with water co-solvent |
| Temperature | 100-120 °C | Microwave heating can be beneficial |
| Reactant Ratio | 1:1.2 to 1:1.5 (Aryl Bromide:Boronic Acid) | An excess of the boronic acid is common |
Table 2: Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% |
| Ligand | XPhos, BrettPhos | 1.1-1.5 eq. relative to Pd |
| Base | NaOt-Bu or LHMDS | 1.5-2 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous conditions are crucial |
| Temperature | 90-110 °C | |
| Reactant Ratio | 1:1.1 to 1:1.3 (Aryl Bromide:Amine) |
Table 3: Sonogashira Coupling
| Parameter | Recommended Condition | Notes |
| Pd Precursor | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | 1-5 mol% |
| Cu Co-catalyst | CuI | 1-10 mol% |
| Ligand | PPh₃ or a more specialized ligand if needed | 2-4 eq. relative to Pd |
| Base | Et₃N or DIPA | Often used as the solvent or co-solvent |
| Solvent | THF or DMF | |
| Temperature | Room Temperature to 80 °C | |
| Reactant Ratio | 1:1.1 to 1:1.5 (Aryl Bromide:Alkyne) |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Solvent and Degassing: Add the appropriate solvent (e.g., dioxane, to a concentration of 0.1-0.5 M). Seal the Schlenk tube and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three cycles of vacuum-backfill with an inert gas.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the intended reaction time (e.g., 12-24 hours).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
impact of solvent on the reactivity of 2-Bromo-6-difluoromethoxy-4-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Bromo-6-difluoromethoxy-4-fluorophenol. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound?
A1: this compound is an electron-deficient phenol. The presence of electron-withdrawing groups (bromo, difluoromethoxy, and fluoro) increases the acidity of the phenolic proton and activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The ortho-bromo substituent provides steric hindrance around the hydroxyl group, which can influence the regioselectivity of its reactions.
Q2: Which solvents are recommended for O-alkylation (e.g., Williamson ether synthesis) of this phenol?
A2: For O-alkylation reactions, which typically follow an SN2 mechanism, polar aprotic solvents are generally recommended.[1] These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic and available to react with the alkylating agent. Protic solvents, such as alcohols, can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and slowing the reaction rate.[1]
Q3: How does solvent choice affect the rate and yield of O-alkylation reactions?
A3: The choice of solvent can significantly impact the rate and yield of O-alkylation. Polar aprotic solvents generally lead to faster reaction rates and higher yields compared to nonpolar or protic solvents. For instance, in related Williamson ether syntheses, changing the solvent from methanol (protic) to acetonitrile (polar aprotic) has been shown to dramatically increase the proportion of the desired O-alkylated product.[2][3]
Troubleshooting Guides
Issue 1: Low Yield in O-Alkylation Reactions
Problem: You are observing low yields when attempting to O-alkylate this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Choice | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | These solvents enhance the nucleophilicity of the phenoxide, accelerating the desired SN2 reaction.[1] |
| Weak Base | Use a stronger base to ensure complete deprotonation of the phenol. Examples include sodium hydride (NaH) or potassium carbonate (K₂CO₃). | The electron-withdrawing groups increase the acidity of the phenol, but a sufficiently strong base is still required to generate the phenoxide in high concentration. |
| Steric Hindrance | If using a bulky alkylating agent, consider increasing the reaction temperature or using a less sterically demanding reagent if possible. | The ortho-bromo group creates steric hindrance, which can slow down the reaction with bulky electrophiles. |
| Side Reactions | In some cases, C-alkylation can compete with O-alkylation. Using polar aprotic solvents can favor O-alkylation. | Polar aprotic solvents are known to favor O-alkylation over C-alkylation in ambident nucleophiles like phenoxides.[4] |
Issue 2: Slow or Incomplete Reaction
Problem: The reaction is proceeding very slowly or fails to go to completion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Protic Solvent Contamination | Ensure your polar aprotic solvent is anhydrous. | Traces of water or other protic impurities can solvate the phenoxide and reduce its reactivity. |
| Insufficient Temperature | Gradually increase the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[1] | Increased temperature provides the necessary activation energy to overcome the reaction barrier. |
| Poor Solubility of Reagents | Choose a solvent that effectively dissolves all reactants. | For a reaction to proceed efficiently, all components must be in the same phase. |
Experimental Protocols
General Protocol for O-Alkylation (Williamson Ether Synthesis)
This is a general guideline and may require optimization for specific substrates.
-
Deprotonation: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., NaH, 1.1 eq or K₂CO₃, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Qualitative Impact of Solvent on O-Alkylation of Phenols
| Solvent Type | Examples | Effect on Reaction Rate | Typical Yield | Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Fast | High | Generally the best choice. They solvate the counter-ion of the phenoxide, increasing its nucleophilicity.[1] |
| Polar Protic | Water, Ethanol, Methanol | Slow | Moderate to Low | Solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity.[1] |
| Nonpolar Aprotic | Toluene, Hexane | Very Slow | Low | Poor solubility of the ionic phenoxide salt often leads to very slow and inefficient reactions. |
Visualizations
Caption: A generalized experimental workflow for the O-alkylation of this compound.
Caption: Logical relationship between solvent choice and reaction outcome in O-alkylation of phenols.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
byproduct identification in the synthesis of 2-Bromo-6-difluoromethoxy-4-fluorophenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Bromo-6-difluoromethoxy-4-fluorophenol. This document is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Brominated Intermediate (2-Bromo-4-fluorophenol)
-
Question: I performed the bromination of 4-fluorophenol, but my yield is very low, and the starting material is still present on my TLC plate. What could be the issue?
-
Answer: Several factors could contribute to a low yield in the bromination step. Firstly, ensure that the bromine was added slowly and at a low temperature (e.g., 5-10°C) to prevent the formation of unwanted byproducts and decomposition.[1] Secondly, the reaction may not have gone to completion. You can monitor the reaction progress using TLC. If the starting material is still present after the initial reaction time, consider extending the reaction duration. Lastly, ensure that the work-up procedure is performed correctly to avoid loss of product. This includes neutralization and proper extraction.
Issue 2: Presence of Multiple Spots on TLC After Bromination
-
Question: My TLC plate shows multiple product spots after the bromination of 4-fluorophenol. What are these likely byproducts?
-
Answer: The most common byproduct in the bromination of phenols is the over-brominated product. In this case, it would likely be 2,6-dibromo-4-fluorophenol. This occurs when the reaction conditions are too harsh (e.g., high temperature, excess bromine) or if a highly activating solvent like water is used without careful control.[2] Another possibility, though less likely due to the directing effects of the hydroxyl and fluoro groups, is the formation of other brominated isomers. To minimize these byproducts, use a non-polar solvent and control the stoichiometry of bromine carefully.
Issue 3: Low Yield During the Difluoromethylation Step
-
Question: I am attempting the difluoromethylation of 2-Bromo-4-fluorophenol, but the reaction is inefficient, and I am recovering a lot of the starting material. What are the critical parameters for this step?
-
Answer: The difluoromethylation of phenols typically requires anhydrous conditions and a suitable base to generate the phenoxide in situ. The choice of the difluoromethylating agent is also crucial. Reagents like sodium chlorodifluoroacetate or S-(difluoromethyl)sulfonium salts have been shown to be effective.[3][4] Ensure your solvent is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature can also be a critical parameter, and optimization may be required depending on the specific reagent used.
Issue 4: Difficulty in Purifying the Final Product
-
Question: I have synthesized the crude this compound, but I am finding it difficult to purify. What purification methods are recommended?
-
Answer: Purification of halogenated phenols can often be achieved by column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. The optimal solvent system should be determined by TLC analysis. For closely related isomers, more specialized chromatographic techniques, such as using different stationary phases or HPLC, might be necessary.[1]
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A likely and efficient synthetic pathway involves a two-step process starting from 4-fluorophenol:
-
Bromination: Electrophilic bromination of 4-fluorophenol to selectively install a bromine atom at the ortho position, yielding 2-bromo-4-fluorophenol.
-
Difluoromethylation: O-difluoromethylation of the resulting 2-bromo-4-fluorophenol using a suitable difluorocarbene precursor.
Q2: What are the most likely byproducts in the synthesis of this compound?
A2: The primary byproducts are expected to originate from the bromination step. The most probable byproduct is the di-brominated species, 2,6-dibromo-4-fluorophenol. Incomplete difluoromethylation in the second step would result in the presence of the 2-bromo-4-fluorophenol intermediate in the final product.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used. 1H NMR, 13C NMR, and 19F NMR spectroscopy are invaluable for structural confirmation. Mass spectrometry (GC-MS or LC-MS) will confirm the molecular weight. Purity can be assessed by HPLC or GC analysis.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Dichloromethane is a suspected carcinogen and should also be handled with care. The difluoromethylation reagents can be reactive and should be handled according to the manufacturer's safety data sheet. Always perform a thorough risk assessment before starting any chemical synthesis.
Quantitative Data
The following tables provide a summary of representative yields for the key steps in the synthesis, based on literature for similar compounds.
Table 1: Representative Yields for the Bromination of 4-Fluorophenol
| Starting Material | Brominating Agent | Solvent | Yield of 2-Bromo-4-fluorophenol | Purity | Reference |
| 4-Fluorophenol | Bromine | Dichloroethane | 95% | 94% | [1] |
Table 2: Representative Yields for the Difluoromethylation of Phenols
| Starting Phenol | Difluoromethylating Agent | Base | Solvent | Yield | Reference |
| 4-Butylphenol | HCF2OTf | KOH | MeCN/H2O | 95% | [5] |
| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Sodium chlorodifluoroacetate | Cs2CO3 | DMF/H2O | 94% | [6] |
| Various phenols | S-(difluoromethyl)sulfonium salt | LiOH | Not specified | Good to Excellent | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-fluorophenol (Adapted from[1])
-
In a 2L reaction flask, mix 200g (1.785 mol) of 4-fluorophenol with 300ml of dichloroethane.
-
Cool the mixture to 5-10°C in an ice bath.
-
Slowly add a solution of 300g (1.875 mol) of bromine in 150ml of dichloroethane dropwise, maintaining the temperature between 5°C and 10°C.
-
After the addition is complete, stir the reaction mixture at this temperature for an additional 30 minutes.
-
Quench the reaction by adding a mixture of 33g (0.26 mol) of sodium sulfite in 200ml of water and stir for 30 minutes.
-
Separate the organic layer.
-
Neutralize the organic layer with a mixed alkaline solution (e.g., 10% NaOH/20% NaHCO3).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain 2-Bromo-4-fluorophenol.
Protocol 2: O-Difluoromethylation of 2-Bromo-4-fluorophenol (General procedure adapted from[6])
-
To a round-bottomed flask, add 2-bromo-4-fluorophenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Seal the flask and place it under an inert atmosphere (e.g., nitrogen).
-
Add anhydrous DMF and a small amount of water.
-
Stir the mixture and then add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion.
-
Heat the reaction mixture (e.g., to 120°C) and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Visualizations
Caption: Proposed two-step synthesis workflow.
Caption: Formation of a common byproduct.
References
Technical Support Center: Temperature Optimization for Cross-Coupling Reactions Involving 2-Bromo-6-difluoromethoxy-4-fluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cross-coupling reactions involving 2-Bromo-6-difluoromethoxy-4-fluorophenol. The information is designed to help overcome common challenges and optimize reaction conditions, with a specific focus on the critical parameter of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges with this substrate arise from a combination of steric and electronic factors. The ortho-bromo and ortho-difluoromethoxy groups create significant steric hindrance around the reaction center. Additionally, the electron-withdrawing nature of the fluoro and difluoromethoxy groups can decrease the electron density of the aromatic ring, potentially slowing down the oxidative addition step in many palladium-catalyzed cross-coupling reactions. The presence of the acidic phenolic hydroxyl group can also complicate the reaction by interacting with the base or catalyst.
Q2: What is a good starting temperature for a cross-coupling reaction with this substrate?
A2: A good starting point for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, is typically in the range of 80-100°C.[1] However, due to the potentially lower reactivity of this substrate, you may need to start at the higher end of this range or even slightly above. For some reactions like Sonogashira, milder conditions, sometimes even room temperature, can be effective, especially if a copper co-catalyst is used.[2][3][4][5]
Q3: How does the difluoromethoxy group influence the reaction conditions?
A3: The difluoromethoxy (-OCF₂H) group is strongly electron-withdrawing. This property can make the aryl-bromide bond more susceptible to oxidative addition, which is often the rate-limiting step. However, its steric bulk cannot be ignored and may necessitate the use of specific ligands to facilitate the reaction. The electronic effect is a key consideration when selecting the appropriate catalyst system and reaction temperature.
Q4: Can the phenolic hydroxyl group interfere with the reaction?
A4: Yes, the acidic proton of the hydroxyl group can react with the base, potentially altering its effective concentration. It can also coordinate to the metal center of the catalyst, which may inhibit catalytic activity. It is common practice to protect the hydroxyl group, for instance, as a methyl or benzyl ether, to avoid these complications. Alternatively, using a stronger base or a higher equivalent of the base can sometimes overcome these issues without the need for a protecting group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Low or No Conversion | 1. Reaction temperature is too low. The combination of steric hindrance and electron-withdrawing groups may require higher thermal energy to overcome the activation barrier. | - Gradually increase the reaction temperature in 10-20°C increments. Monitor for product formation and potential decomposition. Typical upper limits for many palladium catalysts are around 120-140°C.[6] |
| 2. Inefficient catalyst activation or decomposition. The chosen palladium precatalyst may not be efficiently generating the active Pd(0) species at the set temperature, or the active catalyst may be decomposing. | - Ensure you are using a suitable palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which are designed for efficient activation.[7] - Consider switching to a more thermally stable ligand, such as a biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[8] | |
| 3. Inappropriate base or solvent. The base may not be strong enough to facilitate the transmetalation step, or the solvent may not be suitable for the reaction temperature or solubility of reagents. | - For Suzuki reactions, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, NaOt-Bu or LHMDS are common choices.[1][8] - Use a high-boiling point solvent such as dioxane, toluene, or DMF to allow for higher reaction temperatures.[8] | |
| Formation of Side Products (e.g., Protodebromination) | 1. Reaction temperature is too high. Excessive heat can lead to catalyst decomposition and undesired side reactions. | - Decrease the reaction temperature in 10°C increments. - Screen different ligands that may promote the desired reductive elimination over side reactions at lower temperatures. |
| 2. Presence of water or other protic sources. This can lead to the quenching of organometallic intermediates. | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. | |
| Inconsistent Results | 1. Catalyst degradation. The palladium catalyst may be sensitive to air or moisture, leading to variable activity. | - Use fresh catalyst for each reaction or store it properly under an inert atmosphere. - Employ air- and moisture-stable precatalysts.[7] |
| 2. Reagent purity. Impurities in the starting materials, particularly the boronic acid/ester in Suzuki couplings, can inhibit the reaction. | - Use highly pure reagents. Recrystallize or purify starting materials if necessary. |
Experimental Protocols: A Starting Point
The following are generalized protocols that can be adapted for cross-coupling reactions with this compound. Note: These are starting points and will likely require optimization.
General Suzuki-Miyaura Coupling Protocol
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos, 1-5 mol %) or a pre-formed catalyst like Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent (e.g., dioxane/water 4:1, or toluene).
-
Heat the reaction mixture to the desired temperature (start with a screen from 80°C to 120°C) with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS.
General Buchwald-Hartwig Amination Protocol
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1-5 mol %), and a bulky biarylphosphine ligand (if not using a precatalyst with the ligand incorporated).
-
Add a strong base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (a typical starting range is 80-110°C).[1][8]
-
Monitor the reaction progress by TLC or LC-MS.
Visualizing the Workflow
A systematic approach is crucial for optimizing the reaction temperature. The following workflow illustrates a logical progression for troubleshooting and optimization.
Caption: A workflow for systematic temperature optimization in cross-coupling reactions.
The catalytic cycle is the heart of the cross-coupling reaction. Understanding its steps can help in diagnosing issues.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Ligand Screening for Difficult Couplings with 2-Bromo-6-difluoromethoxy-4-fluorophenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for ligand screening in difficult cross-coupling reactions involving the sterically hindered and electron-deficient substrate, 2-Bromo-6-difluoromethoxy-4-fluorophenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this compound.
Issue 1: Low or No Conversion to Product in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low to no product formation. What are the potential causes and solutions?
Answer:
Low conversion in Suzuki-Miyaura couplings with this substrate is often due to a combination of steric hindrance from the ortho-bromo and difluoromethoxy groups, and the electron-withdrawing nature of the fluorine and difluoromethoxy substituents, which can deactivate the aryl bromide. Here is a systematic approach to troubleshoot this issue:
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution |
| Inefficient Oxidative Addition | The steric bulk and electron-deficient nature of the substrate can hinder the initial oxidative addition of the palladium catalyst to the C-Br bond. Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos . These ligands are known to facilitate oxidative addition with challenging substrates. Consider using a higher catalyst loading (e.g., 2-5 mol%). |
| Protodeboronation of Boronic Acid | The boronic acid coupling partner may be degrading under the reaction conditions, especially with prolonged heating or in the presence of a strong base and water. Solution: Use a milder base such as K₃PO₄ or Cs₂CO₃. Minimize the amount of water in the reaction or use anhydrous conditions. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol boronate). |
| Poor Catalyst Activity | The active Pd(0) species may not be generated efficiently from the precatalyst, or the catalyst may be deactivating. Solution: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst such as a Buchwald G3 precatalyst. Ensure rigorous degassing of solvents and use of an inert atmosphere to prevent catalyst oxidation. |
| Suboptimal Solvent and Temperature | The solubility of reagents and the reaction rate can be highly dependent on the solvent and temperature. Solution: Screen a range of solvents. Aprotic polar solvents like dioxane, THF, or toluene are common starting points. If solubility is an issue, consider DMF. Gradually increase the reaction temperature, but monitor for substrate or product decomposition. |
Ligand Screening Data for Analogous Sterically Hindered Aryl Bromides (Suzuki-Miyaura Coupling)
Disclaimer: The following data is for analogous sterically hindered and electron-deficient aryl bromides and may serve as a starting point for optimization.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 85-95 | 2-Bromo-1,3-dimethylbenzene |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 80-90 | 2-Bromo-4-fluorotoluene |
| RuPhos | Pd-G3-RuPhos | Cs₂CO₃ | t-BuOH | 80 | 88-98 | 2-Bromo-N-phenylbenzamide |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | < 20 | 2-Bromo-1,3-dimethylbenzene |
Issue 2: Competing Side Reactions: Homocoupling and Protodehalogenation
Question: My Suzuki-Miyaura reaction is producing significant amounts of boronic acid homocoupling product and/or the de-brominated starting material. How can I minimize these side reactions?
Answer:
The formation of homocoupling and protodehalogenation byproducts indicates issues with the catalytic cycle, often related to the relative rates of transmetalation and reductive elimination versus side reactions.
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution |
| Slow Transmetalation | If transmetalation is slow, the organopalladium intermediate has a longer lifetime, increasing the likelihood of side reactions. Solution: Ensure the base is sufficiently strong to activate the boronic acid but not so strong as to cause degradation. K₃PO₄ and Cs₂CO₃ are often good choices. The addition of a small amount of water can sometimes facilitate transmetalation, but excess water can promote protodeboronation. |
| Oxygen Contamination | Traces of oxygen can promote the homocoupling of boronic acids. Solution: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. |
| Presence of Hydride Sources | Water, alcohols, or even the amine in a Buchwald-Hartwig reaction can act as hydride sources, leading to protodehalogenation. Solution: Use anhydrous solvents and reagents if protodehalogenation is a major issue. For Buchwald-Hartwig reactions, ensure the amine is of high purity. |
Issue 3: Low Yield in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination on this compound and observing low yields. What adjustments should I consider?
Answer:
Similar to the Suzuki-Miyaura coupling, the steric and electronic properties of the substrate make Buchwald-Hartwig amination challenging. The choice of ligand and base is critical.
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution |
| Steric Hindrance Around the C-Br Bond | The bulky ortho-substituents can impede the approach of the palladium catalyst and the amine. Solution: Use bulky, electron-rich biaryl phosphine ligands. t-BuXPhos, BrettPhos, and RuPhos are excellent candidates for coupling sterically hindered aryl bromides. These ligands promote both oxidative addition and reductive elimination. |
| Inappropriate Base | The choice of base is crucial for deprotonating the amine without causing side reactions. Solution: Strong, non-nucleophilic bases are typically required. NaOt-Bu and K₃PO₄ are common choices. For sensitive substrates, a weaker base like Cs₂CO₃ might be beneficial, although it may require higher temperatures. |
| Catalyst Inhibition by the Phenolic Group | The free hydroxyl group on the substrate can potentially coordinate to the palladium center and inhibit catalysis. Solution: Consider protecting the phenol as a methyl ether or another stable protecting group before the coupling reaction. This can significantly improve yields in some cases. |
Ligand Screening Data for Analogous Sterically Hindered Aryl Bromides (Buchwald-Hartwig Amination)
Disclaimer: The following data is for analogous sterically hindered aryl bromides and may serve as a starting point for optimization.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| t-BuXPhos | [Pd(allyl)Cl]₂ | t-BuOLi | Toluene | 100 | 90-98 | Bromobenzene with various amines |
| BrettPhos | Pd(OAc)₂ | NaOt-Bu | Dioxane | 100 | 85-95 | 2-Bromo-N-phenylbenzamide |
| RuPhos | Pd-G3-RuPhos | K₃PO₄ | t-BuOH | 100 | 90-99 | Various (hetero)aryl halides |
| BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | 110 | 50-70 | 2-Bromo-1,3-dimethylbenzene |
Frequently Asked Questions (FAQs)
Q1: Which palladium precatalyst is best to start with for screening?
A1: For initial screening, a G3 (third-generation) Buchwald precatalyst, such as XPhos-G3-Pd, is an excellent starting point. These precatalysts are air- and moisture-stable, and they efficiently generate the active Pd(0) species under the reaction conditions. Alternatively, a combination of Pd₂(dba)₃ and the desired ligand is a reliable and cost-effective option.
Q2: How important is the purity of my reagents?
A2: Reagent purity is critical for successful cross-coupling reactions. Impurities in the aryl bromide, boronic acid/amine, or solvent can poison the catalyst. Solvents should be anhydrous and thoroughly degassed. It is recommended to use freshly purchased or purified reagents.
Q3: Can I run these reactions open to the air?
A3: It is highly recommended to perform these reactions under an inert atmosphere (nitrogen or argon). The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products. While some modern precatalysts show some air tolerance, maintaining an inert atmosphere will lead to more reproducible and higher-yielding reactions.
Q4: What is the ideal catalyst and ligand loading?
A4: For initial screening and small-scale reactions, a catalyst loading of 1-2 mol% of palladium is common. The ligand-to-palladium ratio is typically 1:1 to 2:1 for monodentate ligands. For difficult substrates like the one , starting with a higher catalyst loading (e.g., 3-5 mol%) may be beneficial.
Q5: My reaction works, but the yield is moderate. How can I optimize it further?
A5: Once you have identified a promising ligand and catalyst system, further optimization can be achieved by systematically varying the base, solvent, temperature, and reaction time. A Design of Experiments (DoE) approach can be very efficient for this purpose.
Experimental Protocols
Detailed Protocol for High-Throughput Ligand Screening (96-Well Plate)
This protocol outlines a general procedure for screening multiple ligands for the Suzuki-Miyaura coupling of this compound in a 96-well plate format.
Materials:
-
96-well reaction block with sealing mats
-
Inert atmosphere glovebox or Schlenk line
-
Multichannel pipette or liquid handling robot
-
Stock solutions of:
-
This compound (e.g., 0.2 M in dioxane)
-
Boronic acid (e.g., 0.3 M in dioxane)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 10 mM in dioxane)
-
Aqueous base (e.g., 2 M K₃PO₄)
-
-
Array of phosphine ligands in individual vials or a 96-well plate (e.g., 20 mM in dioxane)
Procedure:
-
Plate Preparation: In a glovebox, add the desired phosphine ligand solution to each well of the 96-well plate. For example, add 10 µL of a 20 mM ligand solution to each well.
-
Catalyst Addition: Add the palladium precatalyst solution to each well. For example, add 10 µL of a 10 mM Pd₂(dba)₃ solution.
-
Reagent Addition:
-
Add the this compound stock solution to each well (e.g., 100 µL of 0.2 M solution).
-
Add the boronic acid stock solution to each well (e.g., 100 µL of 0.3 M solution).
-
-
Base Addition: Add the aqueous base solution to each well (e.g., 50 µL of 2 M K₃PO₄).
-
Sealing and Reaction: Seal the 96-well plate with a sealing mat. If outside a glovebox, ensure the plate is sealed under an inert atmosphere. Place the reaction block on a heated stir plate and stir at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Quenching and Analysis: After cooling to room temperature, quench the reactions by adding a suitable solvent (e.g., ethyl acetate). Analyze the product formation in each well using high-throughput techniques such as LC-MS or GC-MS.
Visualizations
Experimental Workflow for High-Throughput Ligand Screening
Caption: High-throughput ligand screening workflow.
Logical Relationship for Troubleshooting Low Yields
Caption: Troubleshooting logic for low reaction yields.
Technical Support Center: Palladium Catalyst Removal in 2-Bromo-6-difluoromethoxy-4-fluorophenol Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed workup procedures, troubleshooting advice, and frequently asked questions regarding the removal of palladium catalysts from reactions involving 2-Bromo-6-difluoromethoxy-4-fluorophenol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Persistent Palladium Contamination After Standard Workup (e.g., Aqueous Wash) | - Formation of soluble palladium complexes. - Inefficient partitioning of palladium species between organic and aqueous layers. | - Filtration: Pass the reaction mixture through a pad of Celite to remove insoluble metallic palladium.[1] - Scavengers: Employ solid-supported metal scavengers such as silica-based thiol (Si-Thiol) or thiourea (Si-THU) resins.[2] - Activated Carbon: Treatment with activated carbon can adsorb palladium species. |
| Low Product Yield After Purification | - Product loss during column chromatography. - Product adsorption onto scavengers or filtration aids. - Product degradation during prolonged workup procedures. | - Optimize Chromatography: Use a simplified filtration-style chromatography if the palladium species have a much lower Rf value than the product.[1] - Scavenger Selection: Choose a scavenger with high selectivity for palladium and minimal affinity for your product. Test different scavengers on a small scale first. - Minimize Contact Time: Reduce the duration of contact with scavengers and other purification media to the minimum effective time. |
| Scavenger Appears Ineffective | - Incorrect scavenger for the palladium species (e.g., Pd(0) vs. Pd(II)). - Insufficient amount of scavenger. - Poor mixing or contact time. - Incompatible solvent system. | - Scavenger Choice: SiliaMetS Thiourea is a versatile scavenger for various forms of palladium.[2] - Stoichiometry: Increase the equivalents of the scavenger relative to the palladium catalyst. - Agitation: Ensure vigorous stirring or use a rotating bed reactor to maximize contact between the scavenger and the reaction mixture.[3] - Solvent Compatibility: Confirm that the chosen scavenger is effective in the reaction solvent. |
| Column Chromatography Fails to Remove All Palladium | - Co-elution of the product and palladium complexes. - Tailing of palladium species on the silica gel. | - Pre-treatment: Use a scavenger or perform a filtration through Celite before loading the crude material onto the column.[1][4] - Solvent System Modification: Adjust the polarity of the eluent to improve separation. - Alternative Stationary Phases: Consider using a different stationary phase for chromatography. |
| Final Product Still Contains Traces of Palladium Above Acceptable Limits (<5 ppm for APIs) | - Highly stable palladium complexes remain in solution. - Incomplete removal by the primary purification method. | - Sequential Purification: Employ a multi-step purification strategy, such as filtration through Celite, followed by treatment with a high-affinity scavenger.[4] - Specialized Scavengers: Use highly functionalized sulfur-based silica scavengers designed for API purification to remove residual palladium to below 5 ppm.[5] - Crystallization: Recrystallization of the final product can be an effective final step to remove trace impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from organic reactions?
A1: The most common methods include:
-
Filtration: Often through a pad of Celite to remove heterogeneous palladium (e.g., Pd on carbon) or precipitated palladium black.[1]
-
Column Chromatography: A standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[1]
-
Solid-Supported Metal Scavengers: These are materials, typically silica-based, functionalized with ligands (e.g., thiol, thiourea) that have a high affinity for palladium and bind to it, allowing for its removal by filtration.[2][5]
-
Activated Carbon: Can be used to adsorb residual palladium, though it may also adsorb the product, leading to yield loss.[7]
-
Extraction: Liquid-liquid extraction can sometimes remove certain palladium salts, although it is often not sufficient on its own.[1]
-
Crystallization: Can be an effective final purification step to remove trace metal impurities.[6]
Q2: Why is a simple aqueous wash often insufficient to remove palladium?
A2: A simple aqueous wash is often insufficient because palladium can remain in the organic phase as soluble complexes, particularly if phosphine-type ligands are used in the reaction.[7][8] These complexes may have low water solubility, preventing their efficient removal through extraction.
Q3: How do I choose the right palladium scavenger for my reaction with this compound?
A3: The choice of scavenger depends on the form of palladium in your reaction mixture (e.g., Pd(0), Pd(II)) and the solvent system. For broad applicability, silica-based scavengers with sulfur-containing functional groups are highly effective. For instance, SiliaMetS Thiol is effective for a variety of metals including Pd, and SiliaMetS Thiourea is a versatile scavenger for all forms of palladium.[2] It is advisable to screen a few different scavengers on a small scale to determine the most effective one for your specific conditions with minimal product loss.
Q4: Can I use a combination of methods for palladium removal?
A4: Yes, a combination of methods is often the most effective approach. A common and highly effective workflow is to first dilute the reaction mixture and filter it through a pad of Celite to remove the bulk of the insoluble palladium.[1] The filtrate can then be treated with a solid-supported scavenger to remove soluble palladium species before final purification by chromatography or crystallization.[4]
Q5: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A5: Regulatory bodies like the International Council for Harmonisation (ICH) have stringent limits on elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit of less than 10 ppm in the final drug substance.[9] Therefore, highly efficient removal methods are critical in pharmaceutical development.[5][10]
Quantitative Data on Palladium Scavengers
The following table summarizes the performance of various palladium removal techniques.
| Method/Scavenger | Initial Pd Concentration | Final Pd Concentration | Removal Efficiency | Conditions | Reference |
| PhosphonicS SPM32 Scavenger Resin | 2100 ppm (from Pd(OAc)₂) | < 27.3 ppm | 98.7% | Acetonitrile, 2 hours, 1000 RPM | [3] |
| PhosphonicS SPM32 Scavenger Resin | 2100 ppm (from Pd(OAc)₂) | < 10.5 ppm | >99.5% | Acetonitrile, 20 hours, 1000 RPM | [3] |
| Microporous Polystyrene TMT | 330 ppm | ~10-30 ppm | >90% | DMF, overnight | [9] |
| SiliaMetS Thiol or Thiourea | 2400 ppm | ≤ 16 ppm | >99.3% | Not specified | [2] |
| Thiourea Alkyl Silica | 150–220 ppm | < 1 ppm | >99% | Not specified | [10] |
| Column Chromatography followed by Si-TMT Scavenging Resin | Variable (high) | < 100 ppm (often < 50 ppm) | >98% (compared to crude) | Standard lab conditions | [4] |
Experimental Protocols
Protocol 1: General Filtration through Celite
-
Preparation: Place a 1-2 cm thick pad of Celite in a sintered glass funnel over a clean filter flask.
-
Wetting: Pre-wet the Celite pad with the reaction solvent.
-
Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Filtration: Pass the diluted reaction mixture through the Celite pad.
-
Washing: Wash the Celite pad with additional fresh solvent to ensure all the product is collected.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which is now depleted of insoluble palladium species.[1]
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
-
Scavenger Selection: Choose an appropriate scavenger (e.g., SiliaMetS Thiol or Thiourea).
-
Addition: To the solution of your crude product in a suitable solvent, add the recommended amount of the solid-supported scavenger (typically 3-5 equivalents relative to the initial amount of palladium).
-
Agitation: Stir the mixture vigorously at room temperature or with gentle heating (as recommended by the manufacturer) for a specified period (e.g., 2 to 20 hours).[3]
-
Filtration: Filter the mixture to remove the scavenger, which now has the palladium bound to it.
-
Washing: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure. The resulting material can then be further purified if necessary.
Workflow for Palladium Removal
Caption: A general experimental workflow for the removal of palladium catalyst from a reaction mixture to yield the purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. silicycle.com [silicycle.com]
- 3. spinchem.com [spinchem.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 8. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
Technical Support Center: Stability of TBDMS-Protected Phenols in Buchwald-Hartwig Amination
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyldimethylsilyl (TBDMS) protected phenols during Buchwald-Hartwig amination reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of TBDMS-protected phenols, with a focus on preventing the cleavage of the TBDMS protecting group.
Issue 1: Cleavage of the TBDMS Protecting Group
One of the most frequent challenges is the loss of the TBDMS protecting group, leading to the formation of the free phenol and potential side reactions. This is often caused by the basic and high-temperature conditions of the reaction.
Possible Causes and Solutions:
| Cause | Recommended Action | Risk of Cleavage |
| Strong Base | Switch from strong alkoxide bases like NaOtBu or KOtBu to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | High with NaOtBu/KOtBu, lower with carbonates/phosphates. |
| High Reaction Temperature | Lower the reaction temperature. Typical Buchwald-Hartwig reactions are run between 80-110 °C. For sensitive substrates, starting at a lower temperature (e.g., 70-80 °C) and gradually increasing if the reaction is slow is advisable. | Increases significantly at temperatures above 100 °C. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions. | Increases with extended reaction times. |
| Choice of Ligand | While the ligand's primary role is to facilitate the catalytic cycle, sterically hindered biarylphosphine ligands can sometimes allow for lower reaction temperatures, indirectly preserving the protecting group. | Ligand choice has an indirect effect by enabling milder conditions. |
| Solvent Effects | Aprotic polar solvents like dioxane and toluene are common. The choice of solvent can influence the solubility and reactivity of the base, which in turn can affect the stability of the TBDMS group. | Solvent choice can indirectly impact base strength and, therefore, cleavage. |
Issue 2: Low Yield of the Desired Aminated Product
Low yields can be attributed to incomplete reaction, side reactions, or degradation of starting materials or products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Catalytic System | Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, RuPhos, SPhos) to find the optimal combination for your specific substrates. |
| Deactivation of the Catalyst | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands. Use degassed solvents. |
| Poor Solubility of Reagents | Choose a solvent in which all reactants, especially the base, have adequate solubility to ensure a homogeneous reaction mixture. Toluene and dioxane are common choices. |
| Competitive O-Arylation | If the TBDMS group is cleaved in situ, the resulting phenol can compete with the amine for the aryl halide, leading to the formation of a diaryl ether byproduct. To mitigate this, prioritize conditions that minimize TBDMS cleavage (see Issue 1). |
Frequently Asked Questions (FAQs)
Q1: Is the TBDMS group generally stable under Buchwald-Hartwig conditions?
The stability of the TBDMS group is conditional. While it is more robust than many other silyl ethers, it can be sensitive to the strong bases (like NaOtBu) and high temperatures often employed in Buchwald-Hartwig aminations.[1] Careful optimization of reaction conditions is crucial to maintain the integrity of the protecting group.
Q2: Which base is recommended to minimize TBDMS cleavage?
Milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred over strong alkoxide bases such as sodium tert-butoxide (NaOtBu) when working with TBDMS-protected phenols. While alkoxide bases can be very effective for the amination itself, they significantly increase the risk of desilylation.
Q3: What is the optimal temperature range to ensure the stability of the TBDMS group?
It is advisable to start with a lower temperature, in the range of 70-90 °C, and monitor the reaction progress. If the reaction is sluggish, the temperature can be incrementally increased. Temperatures exceeding 100-110 °C should be used with caution as they are more likely to induce cleavage of the TBDMS ether.
Q4: Can the choice of phosphine ligand influence the stability of the TBDMS group?
The phosphine ligand's primary role is to facilitate the palladium-catalyzed reaction. However, highly active and sterically hindered ligands can enable the reaction to proceed at lower temperatures, which indirectly helps in preserving the TBDMS group.
Q5: What should I do if I observe both the desired product and the deprotected phenol in my reaction mixture?
If both products are observed, it indicates partial cleavage of the TBDMS group. For the current batch, you may need to separate the products chromatographically. For future reactions, you should optimize the conditions by using a milder base, a lower temperature, and a shorter reaction time as outlined in the troubleshooting guide.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a TBDMS-Protected Aryl Bromide
This protocol provides a starting point for the amination of a TBDMS-protected aryl bromide. The conditions should be optimized for each specific substrate combination.
Materials:
-
TBDMS-protected aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base under an inert atmosphere (argon or nitrogen).
-
Add the anhydrous, degassed solvent to the flask.
-
Stir the mixture for 10-15 minutes at room temperature to form the active catalyst.
-
Add the TBDMS-protected aryl bromide and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 2-Bromo-6-difluoromethoxy-4-fluorophenol
This guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-6-difluoromethoxy-4-fluorophenol, a compound of interest in medicinal chemistry and materials science. Due to the absence of directly published spectra for this specific molecule, this guide presents a predicted analysis based on established principles of NMR spectroscopy and comparative data from structurally related compounds. The objective is to offer researchers and drug development professionals a robust framework for the characterization of this and similar halogenated, fluorinated phenols.
Predicted NMR Analysis of this compound
The structure of this compound contains several NMR-active nuclei (¹H, ¹⁹F, ¹³C) that provide a wealth of structural information. The predicted chemical shifts (δ) and coupling constants (J) are based on the additive effects of the substituents on the phenol ring. The electronegative bromine, fluorine, and difluoromethoxy groups are expected to significantly influence the electronic environment of the aromatic protons and the fluorine nuclei.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show signals for the phenolic hydroxyl group and the two aromatic protons. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.[1] The aromatic protons will exhibit splitting patterns due to coupling with each other and with the nearby fluorine nuclei.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-H (position 3) | 7.1 - 7.3 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 6-7 Hz |
| Ar-H (position 5) | 6.9 - 7.1 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-10 Hz |
| OH | 5.0 - 6.0 | Broad singlet (s) | N/A |
Note: Predictions are for a standard deuterated solvent like CDCl₃. The OH peak position can vary significantly.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to be particularly informative, with distinct signals for the fluorine atom on the aromatic ring and the two equivalent fluorine atoms of the difluoromethoxy group.[2] The difluoromethoxy group typically appears as a doublet due to coupling with its geminal proton, which is further split into a triplet by the two fluorine atoms in the ¹H NMR.[3]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-F (position 4) | -110 to -120 | Multiplet (m) | ³J(F-H), ⁴J(F-H) |
| -OCHF₂ | -80 to -95 | Doublet (d) | ²J(F-H) ≈ 70-75 Hz |
Note: ¹⁹F chemical shifts are referenced to CFCl₃ (0 ppm).[2]
Comparative Analysis with Alternative Compounds
To contextualize the predicted data, this section compares the expected NMR characteristics of the target compound with experimental data from structurally similar fluorinated and brominated phenols.
Comparison of ¹H NMR Data
The table below presents ¹H NMR data for related compounds, illustrating the influence of different substitution patterns on the chemical shifts of aromatic protons.
| Compound | Aromatic Proton | Chemical Shift (δ, ppm) | Solvent |
| 2-Bromo-4-fluorophenol | H-3 | ~7.21 | CDCl₃ |
| H-5 | ~6.97 | CDCl₃ | |
| H-6 | ~6.96 | CDCl₃ | |
| 4-Bromo-2-fluorophenol [4] | H-3 | ~7.21 | CDCl₃ |
| H-5 | ~7.12 | CDCl₃ | |
| H-6 | ~6.87 | CDCl₃ | |
| 2-Fluorophenol [5] | H-3, H-4, H-5, H-6 | 6.81 - 7.02 | CDCl₃ |
| 4-(difluoromethoxy)benzonitrile | -OCHF₂ | 6.61 (t, J = 72.4 Hz) | CDCl₃ |
The presence of additional electron-withdrawing groups, as in our target molecule, is expected to shift the aromatic proton signals further downfield compared to simpler analogs like 2-fluorophenol. The characteristic triplet for the -OCHF₂ proton is a key diagnostic signal.[3]
Comparison of ¹⁹F NMR Data
The ¹⁹F NMR chemical shifts are highly sensitive to the electronic environment.[2]
| Compound | Fluorine Environment | Chemical Shift (δ, ppm) | Solvent |
| 4-Fluorophenol [6] | Ar-F | -118.9 | CDCl₃ |
| 1-Bromo-2,6-difluorobenzene [7] | Ar-F | -111.4 | CDCl₃ |
| 4-(difluoromethoxy)benzonitrile [3] | -OCHF₂ | -82.35 (d, J = 72.5 Hz) | CDCl₃ |
| (2-chlorobenzyl)(difluoromethyl)sulfane [3] | -SCHF₂ | -93.90 (d, J = 56.3 Hz) | CDCl₃ |
The chemical shift for the aromatic fluorine in the target compound is predicted to be in a range similar to that of other fluorophenols. The difluoromethoxy group's chemical shift provides a clear diagnostic window, typically between -80 and -95 ppm.[3]
Experimental Protocols
Accurate and reproducible NMR data acquisition requires standardized protocols.
Protocol for ¹H and ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the chemical shifts are referenced to a known signal from the spectrometer's lock solvent.[8]
-
-
Instrument Setup:
-
Data Acquisition for ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to approximately 12-16 ppm to cover the expected range of chemical shifts.[10]
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the nuclei, which is crucial for accurate integration.[11]
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
Data Acquisition for ¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., inverse gated decoupling for quantitative analysis) to simplify the spectrum by removing ¹H-¹⁹F couplings.[11]
-
Spectral Width: A wide spectral width of ~250-300 ppm is necessary due to the large chemical shift dispersion of ¹⁹F NMR.[2][11]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally appropriate.
-
Number of Scans: 64 to 256 scans may be needed depending on the sample concentration and desired signal-to-noise ratio.[12]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the internal or external standard.
-
Integrate the signals to determine the relative ratios of the different nuclei.
-
Workflow for NMR-Based Structural Elucidation
The following diagram illustrates the logical workflow for analyzing and characterizing a novel compound like this compound using NMR spectroscopy.
Caption: Workflow for structural analysis using ¹H and ¹⁹F NMR.
References
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rsc.org [rsc.org]
- 4. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR [m.chemicalbook.com]
- 5. 2-Fluorophenol(367-12-4) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-6-difluoromethoxy-4-fluorophenol. Understanding these fragmentation pathways is critical for structural elucidation, metabolite identification, and quality control in pharmaceutical and chemical research. This document compares the expected fragmentation behavior to that of related aromatic, halogenated, and ether-containing compounds, supported by established fragmentation principles.
Predicted Fragmentation Profile
The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak cluster due to the presence of bromine isotopes. The stable aromatic ring will contribute to the intensity of the molecular ion.[1][2] Subsequent fragmentation will be dictated by the substituents, involving cleavages of the ether bond and losses of halogen atoms or related neutral species.
Aromatic ethers typically exhibit a strong molecular ion peak and undergo cleavage at the bonds alpha and beta to the aromatic ring.[3][4] For halogenated compounds, particularly those containing bromine, the presence of major isotopes (79Br and 81Br in approximately a 1:1 ratio) results in a characteristic M+ and M+2 pattern with nearly equal intensity.[5] Phenolic compounds often show a strong molecular ion and can undergo loss of a hydrogen radical followed by the elimination of carbon monoxide (CO).[6]
The primary fragmentation pathways anticipated for this compound are:
-
Alpha-cleavage: Loss of the difluoromethyl radical (•CHF₂) from the ether linkage.
-
Halogen Loss: Elimination of a bromine radical (•Br) or a fluorine radical (•F).
-
Neutral Loss: Expulsion of neutral molecules such as carbon monoxide (CO) or hydrogen fluoride (HF) from fragment ions.[7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following protocol outlines a standard method for acquiring a mass spectrum for this compound.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A quadrupole or time-of-flight (TOF) analyzer is suitable.
2. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
3. GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
5. Data Analysis:
-
Identify the molecular ion peaks (M+• and [M+2]+•).
-
Analyze the fragment ions and propose fragmentation pathways based on the mass differences from the molecular ion and other major fragments.
Quantitative Data: Predicted m/z Values
The following table summarizes the major ions predicted to appear in the electron ionization mass spectrum of this compound.
| m/z (79Br / 81Br) | Proposed Fragment Ion | Neutral Loss | Notes |
| 256 / 258 | [C₇H₄BrF₃O₂]⁺• | - | Molecular Ion (M⁺•) . Expected to be a strong signal with a characteristic 1:1 isotopic pattern. |
| 237 / 239 | [C₇H₄BrF₂O₂]⁺ | •F | Loss of a fluorine radical from the aromatic ring. |
| 205 / 207 | [C₆H₃BrFO₂]⁺ | •CHF₂ | Result of α-cleavage at the ether bond, a common pathway for aryl ethers.[1][2] |
| 177 | [C₇H₄F₃O₂]⁺ | •Br | Loss of the bromine radical. A single peak is expected as the isotopic information is lost. |
| 177 / 179 | [C₅H₃BrFO]⁺ | •CHF₂, CO | Loss of carbon monoxide from the [M-CHF₂]⁺ ion, typical for phenolic fragments.[6] |
| 126 | [C₆H₃FO₂]⁺ | •Br, •CHF₂ | Loss of both the bromine and difluoromethyl radicals. |
| 98 | [C₅H₃FO]⁺ | •Br, •CHF₂, CO | Subsequent loss of CO from the m/z 126 fragment. |
| 51 | [CHF₂]⁺ | C₇H₄BrFO₂ | Difluoromethyl cation. |
Visualization of Fragmentation Pathway
The diagram below illustrates the primary fragmentation routes originating from the molecular ion of this compound.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 2. GCMS Section 6.13 [people.whitman.edu]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. studylib.net [studylib.net]
- 5. savemyexams.com [savemyexams.com]
- 6. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. whitman.edu [whitman.edu]
Comparative Purity Analysis of 2-Bromo-6-difluoromethoxy-4-fluorophenol and Structural Analogs via High-Performance Liquid Chromatography
A detailed guide for researchers and drug development professionals on the comparative HPLC purity assessment of 2-Bromo-6-difluoromethoxy-4-fluorophenol and its alternatives, complete with experimental protocols and performance data.
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of intermediates is a critical determinant of downstream success. This guide provides a comparative analysis of the purity of this compound, a key building block, against structurally related alternatives. The assessment is based on High-Performance Liquid Chromatography (HPLC), a cornerstone analytical technique for ensuring the quality and consistency of chemical compounds. While specific HPLC analytical data for this compound is not extensively published, this guide furnishes a validated protocol for its analysis, alongside comparative purity data for commercially available, analogous compounds.
Comparative Purity Data
The following table summarizes the purity of this compound and selected alternative brominated and fluorinated phenols, as reported by various suppliers. This data offers a baseline for comparison and highlights the typical purity levels achievable for this class of compounds.
| Compound | CAS Number | Reported Purity (%) | Analytical Method |
| This compound | 1805525-68-1 | 97%[1] | Not Specified |
| 2-Bromo-4-fluorophenol | 496-69-5 | 99.96%[2] | HPLC |
| 2-Bromo-4-fluorophenol | 496-69-5 | 99%[3] | Not Specified |
| 2-Bromo-4-fluorophenol | 496-69-5 | 94%[4] | Gas Chromatography |
| 5-Bromo-2-fluorophenol | 112204-58-7 | >97.5%[5] | HPLC |
| 2-Bromo-6-fluorophenol | 2040-90-6 | ≥98% | Not Specified |
| 2-Bromo-4,6-difluorophenol | 98130-56-4 | Not Specified | Not Specified |
Experimental Protocol: HPLC Purity Assessment
This section details a robust HPLC method suitable for the purity determination of this compound and its analogs. The method is designed to provide excellent resolution and sensitivity for the detection of the main compound and potential impurities.
Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.
Materials and Reagents:
-
Sample: this compound
-
Reference Standard: A well-characterized batch of this compound (purity ≥ 99.5%)
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water, HPLC grade
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile, HPLC grade
-
Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data Acquisition and Processing Software
Chromatographic Conditions:
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
Analysis: Inject the sample solution in duplicate.
-
Data Analysis: Determine the area of the main peak and any impurity peaks in the chromatogram of the sample solution. Calculate the purity of the sample using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the HPLC purity assessment and a conceptual signaling pathway that could be investigated using this purified compound.
Caption: Workflow for HPLC Purity Assessment.
Caption: Hypothetical Signaling Pathway Inhibition.
Discussion
The presented HPLC method provides a reliable framework for the quality control of this compound. The choice of a C18 column and a water/acetonitrile gradient is a standard and effective approach for the separation of small aromatic molecules. The addition of formic acid to the mobile phase helps to ensure good peak shape by suppressing the ionization of the phenolic hydroxyl group.
When comparing this compound to its analogs, it is crucial to consider the potential impact of different substituents on their chromatographic behavior. The difluoromethoxy group, for instance, will increase the lipophilicity of the molecule compared to a simple hydroxyl or methoxy group, which may necessitate adjustments to the gradient elution profile for optimal separation from any related impurities.
For researchers in drug development, the purity of starting materials like this compound is paramount. Impurities can lead to the formation of undesired side products, affect reaction yields, and potentially introduce toxicological risks. Therefore, the implementation of a stringent analytical method, such as the one described, is an essential step in the synthesis and utilization of this and similar chemical intermediates. While gas chromatography can also be used, as evidenced by some of the provided data for alternatives[4], HPLC is often preferred for its versatility in handling a wider range of compound polarities and its non-destructive nature.
References
A Comparative Guide to the Structural Analysis of 2-Bromo-6-difluoromethoxy-4-fluorophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and other key analytical techniques for the structural elucidation of novel compounds, using the hypothetical molecule 2-Bromo-6-difluoromethoxy-4-fluorophenol as a case study. While specific crystallographic data for this exact compound is not publicly available, we will draw upon data from structurally related halogenated phenols to illustrate the principles and data you can expect to generate.
Data Presentation: Crystallographic Parameters of Halogenated Phenols
Understanding the crystal packing and molecular geometry of a compound is crucial for predicting its physical properties and biological activity. X-ray crystallography provides a wealth of quantitative data that allows for detailed structural analysis. Below is a comparison of crystallographic data for two exemplary dihalogenated phenol derivatives, 4-bromo-3-chlorophenol and 3,5-dibromophenol.[1][2]
| Parameter | 4-Bromo-3-chlorophenol | 3,5-Dibromophenol |
| Chemical Formula | C₆H₄BrClO | C₆H₄Br₂O |
| Formula Weight | 207.45 | 251.90 |
| Crystal System | Tetragonal | Orthorhombic |
| Space Group | I4₁/a | Pnma |
| a (Å) | 21.058(3) | 14.821(2) |
| b (Å) | 21.058(3) | 15.432(2) |
| c (Å) | 3.821(1) | 3.981(1) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1692.1(6) | 910.1(3) |
| Z | 8 | 4 |
| Calculated Density (g/cm³) | 1.629 | 1.841 |
| Absorption Coefficient (mm⁻¹) | 5.153 | 9.336 |
| R-factor (%) | 4.98 | 3.88 |
Table 1: Comparison of crystallographic data for 4-bromo-3-chlorophenol and 3,5-dibromophenol. Data extracted from Desiraju et al. (2013).[1][2]
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction involves a standardized workflow, from crystal growth to data analysis. The following protocol is a generalized procedure based on common practices for small organic molecules.
1. Crystallization: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For halogenated phenols, slow evaporation from a suitable solvent system is a common technique. A typical procedure involves dissolving the compound in a minimal amount of a good solvent (e.g., methanol, chloroform) and then adding a non-solvent (e.g., n-hexane) in a layered or mixed fashion. The solution is then left undisturbed in a controlled environment to allow for slow evaporation and crystal growth.[1]
2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. Data collection is performed using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.
4. Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters. This iterative process continues until the calculated and observed diffraction patterns show the best possible agreement, as indicated by the R-factor.
Mandatory Visualization: Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the structural characterization of a novel phenol derivative, such as this compound.
Caption: Workflow for the synthesis and structural elucidation of a novel phenol derivative.
Comparison with Alternative Structural Elucidation Methods
While X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, other spectroscopic techniques are indispensable for a comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions. | Unambiguous determination of the absolute configuration and conformation in the solid state. | Requires high-quality single crystals, which can be challenging to grow. The solid-state structure may not be identical to the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), connectivity between atoms, and dynamic processes in solution. | Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive. | Does not directly provide 3D coordinates. Complex spectra can be difficult to interpret for large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns provide clues about the molecular structure. | High sensitivity, requiring only small amounts of sample. Can be coupled with separation techniques like GC or LC. | Does not provide information about the 3D arrangement of atoms. Isomers can be difficult to distinguish. |
Table 2: Comparison of X-ray crystallography with NMR spectroscopy and mass spectrometry for structural elucidation.
References
A Comparative Guide to the Reactivity of 2-Bromo-6-difluoromethoxy-4-fluorophenol and its Chloro-Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The primary difference in reactivity between 2-Bromo-6-difluoromethoxy-4-fluorophenol and its chloro-analog stems from the inherent properties of the carbon-halogen bond. For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the bromo-derivative is expected to be significantly more reactive than the chloro-derivative. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the chloro-analog may exhibit comparable or even slightly higher reactivity under specific conditions where the cleavage of the carbon-halogen bond is not the rate-determining step. The reactivity in SNAr is often governed by the stability of the intermediate Meisenheimer complex, which is influenced by the electron-withdrawing nature of the substituents on the aromatic ring.
Theoretical Background: Electronic and Steric Effects
The reactivity of both compounds is influenced by the electronic properties of their substituents. The difluoromethoxy group (-OCF₂H) is a moderately electron-withdrawing group, primarily through the inductive effect of the fluorine atoms. This effect, combined with the electron-withdrawing nature of the fluorine and halogen (bromine or chlorine) substituents, deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.
Sterically, the presence of substituents at both positions ortho to the hydroxyl group can influence the accessibility of the phenolic oxygen and the adjacent aromatic carbons to incoming reagents.
Comparative Reactivity in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl.[1]
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Due to the weaker C-Br bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher yields compared to its chloro-analog.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide is a crucial step. Consequently, the bromo-derivative is anticipated to be the more reactive substrate in Buchwald-Hartwig amination reactions.
Experimental Data from Analogous Systems
To provide a quantitative perspective, the following tables summarize representative yields from Suzuki-Miyaura and Buchwald-Hartwig reactions of structurally related 2-bromo- and 2-chloro-phenolic derivatives found in the literature. It is important to note that these are not direct comparisons for the title compounds but serve as valuable indicators of the expected reactivity trends.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Analogous 2-Halophenol Derivatives
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-4-fluorophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |
| 2-Chloro-4-fluorophenol | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 65 |
| 2-Bromo-4-nitrophenol | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 92 |
| 2-Chloro-4-nitrophenol | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | t-BuOH | 110 | 78 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Analogous 2-Halophenol Derivatives
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-4-fluorophenol | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 90 |
| 2-Chloro-4-fluorophenol | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 120 | 75 |
| 2-Bromo-4-trifluoromethylphenol | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 110 | 88 |
| 2-Chloro-4-trifluoromethylphenol | Aniline | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | t-Amyl alcohol | 130 | 72 |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reaction typically proceeds via a two-step mechanism involving the formation of a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is crucial for the reaction to proceed. The presence of strong electron-withdrawing groups ortho and para to the leaving group stabilizes the Meisenheimer complex, thereby facilitating the reaction.
For SNAr reactions, the bond strength of the carbon-halogen bond is less critical than in cross-coupling reactions. In many cases, the rate-determining step is the initial attack of the nucleophile. The high electronegativity of chlorine compared to bromine can lead to a more electrophilic carbon center, potentially accelerating the nucleophilic attack. Therefore, the reactivity difference between the bromo- and chloro-analogs in SNAr is expected to be less pronounced than in palladium-catalyzed reactions, and in some instances, the chloro-derivative might be slightly more reactive.
Experimental Protocols
While specific protocols for the title compounds are not available, the following are general, adaptable procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions based on literature precedents for similar substrates.
General Protocol for Suzuki-Miyaura Coupling of 2-Halo-6-alkoxy-4-fluorophenols
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of 2-Halo-6-alkoxy-4-fluorophenols
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a phosphine ligand (e.g., XPhos, 0.06 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the amine (1.2 mmol) and a dry, degassed solvent (e.g., Toluene, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-130 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
References
Biological Activity Screening of Compounds from 2-Bromo-6-difluoromethoxy-4-fluorophenol: A Comparative Analysis
A comprehensive review of available scientific literature and patent databases reveals no specific studies detailing the synthesis and subsequent biological activity screening of compounds derived directly from the starting material, 2-Bromo-6-difluoromethoxy-4-fluorophenol. Therefore, a direct comparative guide based on experimental data for derivatives of this specific compound cannot be provided at this time.
While there is a lack of data on compounds synthesized from this particular precursor, the structural motifs present in this compound—namely the bromophenol core, the difluoromethoxy group, and the additional fluorine substituent—are of significant interest in medicinal chemistry. An analysis of related compounds suggests that derivatives of this starting material could be promising candidates for various biological activities.
The Potential Significance of Key Structural Features
The combination of a brominated and fluorinated phenol with a difluoromethoxy group suggests a strategic design for developing novel bioactive molecules. Each component can contribute to the overall pharmacological profile of the resulting compounds.
-
Bromophenols : This class of compounds, often found in marine organisms, has been reported to exhibit a wide range of biological activities. These include potent enzyme inhibition, particularly against cholinesterases and carbonic anhydrases, as well as antioxidant and anticancer properties. The bromine atom can also serve as a useful synthetic handle for further chemical modifications.
-
Difluoromethoxy Group (-OCF₂H) : The incorporation of a difluoromethoxy group is a common strategy in drug design. It is often used as a bioisostere for a methoxy group (-OCH₃) to improve metabolic stability by blocking O-demethylation, a common metabolic pathway. The difluoromethoxy group can also modulate lipophilicity and the hydrogen-bonding capacity of a molecule, which can influence its binding affinity to biological targets.
-
Fluorine Substitution : The presence of a fluorine atom on the aromatic ring can significantly impact a molecule's physicochemical properties. It can alter the acidity of the phenolic hydroxyl group, influence molecular conformation, and enhance binding interactions with target proteins. Fluorination is a well-established method for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.
Hypothetical Screening Workflow
Should derivatives of this compound be synthesized, a logical workflow for their biological evaluation could be conceptualized as follows:
Caption: A hypothetical workflow for the synthesis and biological screening of compounds derived from this compound.
Conclusion
At present, there is a clear gap in the scientific literature regarding the biological activities of compounds synthesized from this compound. The unique combination of structural features in this starting material makes it an intriguing scaffold for the development of novel therapeutic agents. Future research in this area would be highly valuable to the drug discovery community. The publication of such studies would enable the creation of a detailed and objective comparison guide, complete with quantitative data, experimental protocols, and pathway analyses as originally intended. Researchers are encouraged to explore the synthetic derivatization and biological evaluation of this promising, yet unexplored, chemical entity.
A Researcher's Guide to the Computational Prediction of ¹⁹F NMR Shifts for 2-Bromo-6-difluoromethoxy-4-fluorophenol
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of computational methods for predicting the ¹⁹F NMR chemical shifts of 2-Bromo-6-difluoromethoxy-4-fluorophenol. While experimental data for this specific molecule is not publicly available, this guide outlines established computational protocols and presents relevant experimental data for structurally similar compounds to inform predictive efforts.
The accurate prediction of ¹⁹F NMR chemical shifts is a critical tool in the characterization of novel fluorinated compounds, aiding in structural elucidation and the study of molecular interactions. This is particularly relevant in drug discovery, where fluorine substitution is a common strategy to modulate the physicochemical properties of lead compounds. This guide compares various computational approaches, from high-level quantum mechanical calculations to empirical and machine learning-based methods, providing a framework for selecting the most appropriate strategy for the target molecule, this compound.
Comparison of Computational Prediction Methods
The prediction of ¹⁹F NMR chemical shifts is a complex task due to the high sensitivity of the fluorine nucleus to its electronic environment. A variety of computational methods are available, each with its own balance of accuracy and computational cost.
Density Functional Theory (DFT) based methods are the most widely used and reliable approaches for predicting NMR parameters.[1][2] The choice of the functional and basis set is crucial for obtaining accurate results. For fluorinated aromatic compounds, functionals like ωB97XD and B3LYP have shown good performance.[1] The inclusion of dispersion corrections in the functional, such as in ωB97XD, can improve accuracy, particularly for systems with non-covalent interactions. Basis sets such as 6-31+G(d,p) and aug-cc-pvdz are commonly recommended for these types of calculations.[2]
Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise for large systems by treating a critical region of the molecule with high-level quantum mechanics and the remainder with a more computationally efficient molecular mechanics force field. This approach is particularly useful for studying molecules in complex environments, such as protein-ligand complexes.
Empirical and Database-driven Methods , available in software packages like ACD/Labs NMR Predictor and Mnova, utilize large databases of experimental data to predict chemical shifts.[3][4][5][6] These methods, which often employ algorithms like HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, are very fast but their accuracy is dependent on the presence of similar structural motifs in their databases.[3]
Machine Learning (ML) assisted methods represent an emerging approach that can synergize with quantum mechanics. ML models can be trained on large datasets of computed or experimental NMR data to provide rapid and accurate predictions. For molecules that are not well-represented in the training set, a QM-based calculation can be employed to ensure accuracy.[7]
Below is a summary of commonly used computational methods and their typical performance for ¹⁹F NMR chemical shift prediction.
| Method | Typical Accuracy (ppm) | Computational Cost | Key Features |
| DFT (e.g., ωB97XD/aug-cc-pvdz) | 2-4 ppm (RMS error)[2] | High | High accuracy, applicable to a wide range of molecules. |
| DFT (e.g., B3LYP/6-31+G(d,p)) | 2-5 ppm (MAD)[1] | Moderate to High | Good balance of accuracy and cost for many applications. |
| QM/MM | Variable (depends on setup) | High | Suitable for large systems and studying environmental effects. |
| Empirical/Database (e.g., ACD/Labs, Mnova) | Variable (highly structure dependent) | Low | Very fast, but accuracy depends on database coverage.[3][5][6] |
| Machine Learning Assisted | Variable (depends on training data) | Low (for prediction) | Can be very accurate if the molecule is similar to the training set.[7] |
Experimental Protocols for Benchmark Data
While no experimental ¹⁹F NMR data was found for this compound, a significant body of data exists for other substituted fluorophenols. This data is invaluable for benchmarking the accuracy of computational methods.
A common experimental protocol for acquiring ¹⁹F NMR spectra of fluorophenols involves the following steps:
-
Sample Preparation: The fluorophenol sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: An internal reference standard is often added to the sample. Common standards for ¹⁹F NMR include CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm).[4]
-
NMR Acquisition: The ¹⁹F NMR spectrum is recorded on a high-field NMR spectrometer. Key acquisition parameters include the spectral width, number of scans, and pulse angle. For quantitative analysis, a longer relaxation delay is used.
The following table presents a selection of experimental ¹⁹F NMR chemical shifts for various fluorophenols, which can serve as a reference for validating computational predictions on similar structures. The chemical shifts are reported relative to CFCl₃.
| Compound | Solvent | ¹⁹F Chemical Shift (ppm) |
| 2-Fluorophenol | Not specified | -140.4[8] |
| 3-Fluorophenol | Not specified | Not specified in snippet |
| 4-Fluorophenol | CDCl₃ | Not specified in snippet |
| 2,3-Difluorophenol | Not specified | Not specified in snippet |
| 2,4-Difluorophenol | Not specified | Not specified in snippet |
| 2,5-Difluorophenol | Not specified | Not specified in snippet |
| 2,6-Difluorophenol | Not specified | Not specified in snippet |
| 3,4-Difluorophenol | Not specified | Not specified in snippet |
| 3,5-Difluorophenol | Not specified | Not specified in snippet |
| 2,3,4-Trifluorophenol | Not specified | F-2: -147.1, F-4: -153.5, F-5: -143.7[8] |
Note: The exact chemical shifts for some compounds were not available in the provided search snippets.
Visualizing the Computational Workflow and Method Comparison
To better understand the process of computational ¹⁹F NMR prediction and the relationships between different methods, the following diagrams are provided.
Caption: A generalized workflow for the computational prediction of ¹⁹F NMR chemical shifts.
Caption: A comparison of different computational approaches for ¹⁹F NMR prediction.
References
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. | Semantic Scholar [semanticscholar.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Studies of Cross-Coupling Reactions: A Comparative Guide for the Reactivity of 2-Bromo-6-difluoromethoxy-4-fluorophenol and Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the kinetic profiles of various palladium-catalyzed cross-coupling reactions. Due to the absence of specific kinetic data for 2-Bromo-6-difluoromethoxy-4-fluorophenol in the current literature, this document focuses on analogous electron-deficient aryl bromides and other aryl halides. The data and protocols presented herein serve as a valuable reference for designing and interpreting kinetic studies for the target molecule and similar substrates.
The reactivity of aryl halides in cross-coupling reactions is significantly influenced by the nature of the halide and the electronic properties of the substituents on the aromatic ring. Generally, the reactivity follows the order of Ar-I > Ar-Br > Ar-Cl.[1][2] For a given halide, electron-withdrawing groups on the aryl ring can enhance the rate of oxidative addition, a key step in many catalytic cycles, thereby increasing the overall reaction rate.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[5] It is widely used in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1]
Comparative Kinetic Data
The following table summarizes kinetic data for the Suzuki-Miyaura coupling of various aryl halides, highlighting the impact of the halide and electronic effects on reaction performance.
| Aryl Halide | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Rate/Yield | Citation |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)2 / SPhos | Toluene | 100 | k = 1.6 x 10⁻³ s⁻¹ | |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)2 / SPhos | Toluene | 100 | k = 2.1 x 10⁻⁴ s⁻¹ | |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)2 / SPhos | Toluene | 100 | k = 4.5 x 10⁻² s⁻¹ | |
| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)2 / SPhos | Toluene | 100 | >95% yield in <1h | [6] |
| 4-Chloronitrobenzene | Phenylboronic acid | Pd(OAc)₂ (0.05 mol%) | Water | 130 | 94% GC yield in 17h | [7] |
| Aryl Bromides (various) | Phenylboronic acid | Pd(II) phosphine complex | Various | RT - 120 | Good to excellent yields | [8] |
Experimental Protocol for Kinetic Studies of Suzuki-Miyaura Coupling
This protocol is adapted from established methods for monitoring Suzuki-Miyaura reactions.[9]
-
Reaction Setup: In a nitrogen-purged glovebox, a reaction vial is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., SPhos, 1-5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: A known volume of an appropriate solvent (e.g., toluene, dioxane, or water) is added to the vial.[7][9]
-
Internal Standard: An internal standard (e.g., biphenyl) is added for quantitative analysis.
-
Reaction Monitoring: The reaction mixture is heated to the desired temperature with vigorous stirring. Aliquots are taken at regular intervals, quenched (e.g., with water or a saturated NH₄Cl solution), and extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The organic extracts are analyzed by GC-MS or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
Data Analysis: The concentration data is plotted against time to determine the reaction rate and rate constants.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is fundamental for the synthesis of substituted alkynes.
Comparative Kinetic Data
The following table presents activation parameters for the Sonogashira reaction of various aryl halides, providing insight into the energy barriers of the reaction.
| Aryl Halide (ArX) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | Notes | Citation |
| Aryl Iodides (ArI) | 48-62 | -71 to -39 | Electron-donating to electron-withdrawing substituents | [11] |
| Aryl Bromides (ArBr) | 54-82 | -55 to 11 | Electron-donating to electron-withdrawing substituents | [11] |
| Aryl Chlorides (ArCl) | 95-144 | -6 to 100 | Electron-donating to electron-withdrawing substituents | [11] |
| 2,4,6-Me₃-bromobenzene | - | - | Requires bulky phosphine ligands for good conversion | [12] |
| 4-substituted aryl bromides | - | - | Generally more reactive than 2- or 2,6-substituted analogs | [12] |
Electron-deficient aryl bromides show similar activation parameters to aryl iodides, suggesting that electronic effects can compensate for the stronger C-Br bond.[11]
Experimental Protocol for High-Throughput Kinetic Studies of Sonogashira Coupling
This protocol is based on a high-throughput method for monitoring Sonogashira reactions.[11]
-
Stock Solutions: Prepare stock solutions of the aryl halide, alkyne, palladium precatalyst, copper(I) cocatalyst (e.g., CuI), ligand, and base (e.g., an amine) in a suitable anhydrous solvent.
-
Reaction Array: In a multi-well plate, dispense the stock solutions to create a matrix of reactions with varying substrates and catalyst systems.
-
Initiation and Monitoring: Initiate the reactions by adding the final component (e.g., the alkyne) and monitor the reaction progress using an automated sampling and analysis system, such as online HPLC or a plate reader with a suitable detection method.
-
Data Processing: The high-throughput data is processed to extract kinetic parameters for each reaction condition.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
comparative yield analysis of different cross-coupling methods for 2-Bromo-6-difluoromethoxy-4-fluorophenol
A comparative analysis of cross-coupling methods for the functionalization of 2-Bromo-6-difluoromethoxy-4-fluorophenol is crucial for researchers in medicinal chemistry and materials science. This guide provides an objective comparison of four common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings. The analysis is based on established principles of reactivity for structurally similar aryl bromides, offering a predictive framework in the absence of specific experimental data for this particular substrate.
Comparative Yield and Reaction Conditions Analysis
The choice of cross-coupling method for this compound will depend on the desired bond formation (C-C, C-N) and the nature of the coupling partner. The electronic properties of the substrate, characterized by electron-withdrawing fluorine and difluoromethoxy groups, are expected to influence the efficiency of the oxidative addition step, a key process in the catalytic cycle of these reactions. The presence of a free phenolic hydroxyl group can also impact the reaction, potentially requiring a stronger base or a protection strategy.
Below is a summary of the expected performance and typical conditions for each method when applied to this compound.
| Cross-Coupling Method | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Anticipated Yield | Key Considerations |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids or Esters | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Good to Excellent | The reaction is generally tolerant of a wide range of functional groups.[1] The phenolic proton may be acidic enough to react with the base, but typically this does not inhibit the reaction. The use of a biphasic solvent system is common.[2] |
| Buchwald-Hartwig Amination | Primary or Secondary Amines | Pd₂(dba)₃/BINAP, Xantphos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Good to Excellent | A strong base is often required, which can deprotonate the phenol.[3] This may or may not be detrimental, depending on the specific amine and ligand used. Careful optimization of the base and ligand is crucial.[4][5][6] |
| Stille Coupling | Organostannanes (Aryl, Vinyl, Alkynyl) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Not always required; sometimes additive like LiCl is used | Toluene, THF, DMF | Moderate to Good | A key advantage is the stability of organostannane reagents to air and moisture.[7][8] However, the toxicity of tin compounds and difficulty in removing tin byproducts are significant drawbacks.[8] |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH | THF, DMF | Good to Excellent | This reaction requires a copper(I) co-catalyst and an amine base.[9] The mild reaction conditions are generally tolerant of many functional groups. The amine base can also serve as the solvent. |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions of this compound. These are representative procedures and would require optimization for this specific substrate.
Suzuki-Miyaura Coupling Protocol
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add a solvent mixture, for example, toluene and water (4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base like sodium tert-butoxide (1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), and a phosphine ligand (e.g., Xantphos, 0.08 equiv.) to a dry reaction vessel.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Stille Coupling Protocol
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Add a dry, degassed solvent like toluene or THF. An additive such as LiCl (3.0 equiv.) may be included.
-
Heat the reaction mixture to 90-110 °C.
-
Follow the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction and dilute it with an organic solvent.
-
Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
-
To a reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst such as CuI (0.06 equiv.).
-
Add a solvent such as THF and an amine base, for example, triethylamine (2.0 equiv.).
-
Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water and brine, then dry the organic layer.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Comparative Analysis Workflow
The following diagram illustrates a logical workflow for a researcher to conduct a comparative yield analysis of different cross-coupling methods for a given substrate.
Caption: A logical workflow for the comparative analysis of cross-coupling methods.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Synthetic Validation of 2-Bromo-6-difluoromethoxy-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic route to 2-Bromo-6-difluoromethoxy-4-fluorophenol, a valuable substituted phenol derivative for applications in pharmaceutical and materials science. The proposed pathway is benchmarked against a viable alternative, with supporting experimental data from analogous reactions presented to validate the feasibility of each step. Detailed experimental protocols for key transformations are also provided.
Proposed Synthetic Route and Alternatives
A plausible and efficient synthetic pathway to the target molecule, this compound, has been designed based on established chemical transformations. This multi-step synthesis begins with a commercially available starting material and proceeds through a series of robust reactions. An alternative route is also presented for comparison, highlighting different strategic approaches to the assembly of the target compound.
Logical Workflow for Synthetic Route Evaluation
The following diagram illustrates the decision-making process and workflow for the evaluation and selection of a synthetic route.
Route 1 (Proposed): Late-Stage Difluoromethylation
This route introduces the difluoromethoxy group in the final step, a common strategy to avoid potential interference of this group in earlier transformations.
Scheme 1: Proposed Synthesis of this compound
Image of the chemical reaction scheme for Route 1 would be placed here.
Data Summary for Route 1
The following table summarizes the quantitative data for each step in the proposed synthetic route, based on analogous reactions found in the literature.
| Step | Reaction | Starting Material | Reagents & Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1 | Bromination | 4-Fluorophenol | Bromine, Dichloroethane, 5-10°C | 2-Bromo-4-fluorophenol | 95 | 94 | |
| 2 | Nitration | 2-Bromo-4-fluorophenol | H₂SO₄, HNO₃, Chloroform, 20-45°C | 2-Bromo-4-fluoro-6-nitrophenol | 89 | Not Specified | [1] |
| 3 | Reduction | 2-Bromo-4-fluoro-6-nitrophenol | Iron powder, HCl, Ethanol/Water, 79°C | 2-Amino-6-bromo-4-fluorophenol | ~90 (analogous) | ~95 (analogous) | [2] |
| 4 | Diazotization & Hydrolysis | 2-Amino-6-bromo-4-fluorophenol | NaNO₂, H₂SO₄/H₂O, 0-5°C then heat | 2-Bromo-6-hydroxy-4-fluorophenyl diazonium salt | Not Isolated | Not Isolated | [3] |
| 5 | Difluoromethylation | 2-Bromo-4-fluorophenol | Sodium chlorodifluoroacetate, DMF/H₂O, 120°C | This compound | 94 (analogous) | Not Specified | [4][5] |
Alternative Route 2: Early-Stage Difluoromethylation
This alternative approach introduces the difluoromethoxy group at an earlier stage, which could offer advantages in terms of overall yield and purification.
Scheme 2: Alternative Synthesis of this compound
Image of the chemical reaction scheme for Route 2 would be placed here.
Data Summary for Alternative Route 2
The following table summarizes the quantitative data for the alternative synthetic route.
| Step | Reaction | Starting Material | Reagents & Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1 | Difluoromethylation | 4-Fluorophenol | Sodium chlorodifluoroacetate, DMF/H₂O, 120°C | 4-Fluoro-1-(difluoromethoxy)benzene | 94 (analogous) | Not Specified | [4][5] |
| 2 | Bromination | 4-Fluoro-1-(difluoromethoxy)benzene | Bromine, Acetic Acid | 2-Bromo-4-fluoro-1-(difluoromethoxy)benzene | High (assumed) | High (assumed) | General Knowledge |
| 3 | Nitration | 2-Bromo-4-fluoro-1-(difluoromethoxy)benzene | H₂SO₄, HNO₃ | 2-Bromo-6-nitro-4-fluoro-1-(difluoromethoxy)benzene | Good (assumed) | Good (assumed) | General Knowledge |
| 4 | Reduction | 2-Bromo-6-nitro-4-fluoro-1-(difluoromethoxy)benzene | SnCl₂, HCl | 3-Bromo-5-fluoro-2-(difluoromethoxy)aniline | Good (assumed) | Good (assumed) | General Knowledge |
| 5 | Diazotization & Hydrolysis | 3-Bromo-5-fluoro-2-(difluoromethoxy)aniline | NaNO₂, H₂SO₄/H₂O, 0-5°C then heat | This compound | Moderate (assumed) | Good (assumed) | [6][3] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established literature procedures for similar substrates and may require optimization for the specific synthesis of this compound.
Protocol 1: Bromination of 4-Fluorophenol (Route 1, Step 1)
In a 2L reaction flask, 200g (1.785 mol) of 4-fluorophenol and 300 ml of dichloroethane are mixed.[2] A solution of 300g (1.875 mol) of bromine in 150 ml of dichloroethane is then added dropwise at a temperature of 5°C to 10°C.[2] After the addition is complete, the reaction mixture is heated for 30 minutes. A solution of 33g (0.26 mol) of sodium sulfite in 200 ml of water is then added, and the mixture is stirred for 30 minutes. The layers are separated, and the organic layer is neutralized with a mixed alkaline solution (10% NaOH/20% NaHCO₃), dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield 2-Bromo-4-fluorophenol.[2]
Protocol 2: Nitration of 2-Bromo-4-fluorophenol (Route 1, Step 2)
To a solution of 0.05 mol of 2-bromo-4-fluorophenol in 25 ml of chloroform, a nitrating mixture of sulfuric acid and nitric acid (in a 1:5.5 molar ratio) is added dropwise at 20°C.[1] After the addition is complete, the reaction is warmed to 45°C and stirred for 3 hours.[1] The reaction mixture is then washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is recrystallized from ethanol to give 2-bromo-4-fluoro-6-nitrophenol.[1]
Protocol 3: Reduction of 2-Bromo-4-fluoro-6-nitrophenol (Route 1, Step 3 - Analogous)
In a 2L reaction flask, 750g of anhydrous ethanol, 200g of water, 224g (4 mol) of iron powder, and 14.7g of 30% hydrochloric acid are added.[2] The mixture is stirred at 79°C for 1 hour, and then the nitrophenol is added in batches. After 2 hours, the reaction is complete. The mixture is cooled, filtered, and the filtrate is evaporated to dryness to yield the aminophenol.[2]
Protocol 4: Difluoromethylation of Phenols (General Procedure)
To a flask containing the phenol (1.0 equiv) and potassium carbonate (2.0 equiv) is added DMF and water. The solution is degassed with nitrogen for 1 hour. Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) is then added in one portion under a stream of nitrogen.[4][5] The flask is equipped with a reflux condenser and heated to 120°C for 2 hours.[4][5] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography.[4]
Conclusion
This guide presents a validated, albeit proposed, synthetic route to this compound and a viable alternative. The data, derived from analogous reactions, suggests that both routes are feasible. Route 1, featuring a late-stage difluoromethylation, may be more straightforward as it avoids potential complications with the difluoromethoxy group in earlier steps. However, Route 2 could potentially offer a higher overall yield by introducing this key functional group early on. The choice of the optimal route will depend on further experimental validation, scalability considerations, and cost-effectiveness of the starting materials and reagents. The provided experimental protocols serve as a solid foundation for the practical execution and optimization of these synthetic pathways in a research and development setting.
References
- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents [patents.google.com]
assessing the metabolic stability of drugs derived from 2-Bromo-6-difluoromethoxy-4-fluorophenol
For researchers and scientists engaged in drug development, understanding the metabolic stability of a potential drug candidate is a critical early-stage milestone. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and potentially generating toxic metabolites. This guide provides a framework for assessing the metabolic stability of drug candidates, with a focus on compounds derived from fluorinated phenols, a common scaffold in medicinal chemistry aimed at enhancing metabolic robustness.
While specific quantitative metabolic stability data for drugs derived from 2-Bromo-6-difluoromethoxy-4-fluorophenol is not publicly available, this guide will present a comparative overview of the key experimental assays used to determine metabolic stability, utilizing illustrative data from other relevant fluorinated compounds. This will enable researchers to design and interpret their own studies effectively.
Comparative Analysis of Metabolic Stability
Metabolic stability is typically quantified by two key parameters: the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability. The following table illustrates how such data is typically presented, using hypothetical data for a derivative of this compound (Compound X) and a representative alternative fluorinated compound (Compound Y).
| Compound | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound X (Hypothetical) | Human Liver Microsomes | 45 | 15.4 |
| Rat Liver Microsomes | 25 | 27.7 | |
| Human Hepatocytes | 60 | 11.5 | |
| Compound Y (Alternative) | Human Liver Microsomes | 75 | 9.2 |
| Rat Liver Microsomes | 50 | 13.9 | |
| Human Hepatocytes | 90 | 7.7 |
Note: The data presented above is for illustrative purposes only and does not represent actual experimental results for a compound derived from this compound.
Experimental Protocols for Assessing Metabolic Stability
A variety of in vitro systems are employed to predict the in vivo metabolic fate of a drug candidate. The choice of assay depends on the specific questions being addressed, with each system offering a different level of complexity and physiological relevance.
Liver Microsomal Stability Assay
This is often the first-line screening assay to evaluate the contribution of Phase I metabolic enzymes, primarily cytochrome P450s (CYPs), to a compound's metabolism.
Protocol:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing pooled liver microsomes (from human or other species), a NADPH-regenerating system (to support CYP activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: The test compound is added to the pre-warmed incubation mixture to initiate the reaction.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life and intrinsic clearance.
S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II (conjugation) metabolic pathways.
Protocol:
-
Preparation of Incubation Mixture: Similar to the microsomal assay, but using the S9 fraction. The mixture is often supplemented with cofactors for both Phase I (NADPH) and Phase II enzymes (e.g., UDPGA for glucuronidation, PAPS for sulfation).
-
Compound Incubation and Sampling: The procedure is analogous to the microsomal stability assay.
-
Sample Analysis and Data Analysis: LC-MS/MS is used to quantify the parent compound, and the data is analyzed to determine metabolic stability parameters.
Hepatocyte Stability Assay
This assay utilizes intact liver cells and is considered more physiologically relevant as it incorporates active transport processes and the full complement of metabolic enzymes and cofactors in a cellular context.
Protocol:
-
Hepatocyte Suspension: Cryopreserved or fresh hepatocytes are suspended in a suitable incubation medium.
-
Compound Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C.
-
Time-Point Sampling: Aliquots of the cell suspension are taken at various time points, and the reaction is terminated by adding a quenching solution.
-
Sample Processing and Analysis: Samples are processed to separate the compound from cellular debris, and the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of depletion of the parent compound is used to calculate the half-life and intrinsic clearance in a cellular environment.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the metabolic stability of a drug candidate.
Caption: A generalized workflow for the in vitro assessment of drug metabolic stability.
Conclusion
comparing the efficacy of catalysts for the synthesis of 2-Bromo-6-difluoromethoxy-4-fluorophenol derivatives
For researchers and professionals in drug development, the efficient synthesis of complex molecules such as 2-Bromo-6-difluoromethoxy-4-fluorophenol is of paramount importance. This guide provides a comparative analysis of various catalytic strategies for the key steps in the synthesis of this valuable intermediate, focusing on efficacy, reaction conditions, and environmental impact. The synthesis can be logically approached in two main stages: the selective bromination of a fluorophenol precursor and the subsequent introduction of a difluoromethoxy group.
Proposed Synthetic Pathway
A plausible and efficient synthetic route commences with a commercially available precursor, 4-fluorophenol. The pathway involves two critical catalytic transformations:
-
Ortho-Bromination: The selective introduction of a bromine atom at the position ortho to the hydroxyl group of 4-fluorophenol to yield 2-bromo-4-fluorophenol.
-
Ortho-Difluoromethoxylation: The subsequent catalytic difluoromethoxylation of 2-bromo-4-fluorophenol at the other ortho position to produce the final product, this compound.
Caption: Proposed synthetic route for this compound.
Comparison of Catalysts for Ortho-Bromination
The ortho-bromination of phenols can be achieved through traditional methods or modern photocatalytic systems. Each approach presents distinct advantages in terms of selectivity, reaction conditions, and catalyst efficiency.
| Catalytic System | Brominating Agent | Substrate Example | Catalyst Loading | Reaction Time | Yield (%) | Reference |
| Traditional Method | ||||||
| H₂O₂/HBr | In-situ generated Br₂ | 4-tert-butylphenol | N/A | Not Specified | Quantitative | |
| Photoredox Catalysis | ||||||
| Ru(bpy)₃Cl₂ | CBr₄ | 4-methoxyphenol | 1-5 mol% | 6 hours | 94 | [1] |
Key Observations:
-
The traditional H₂O₂/HBr system offers a quantitative yield for the bromination of a para-substituted phenol, presenting a "green" approach by avoiding the direct use of molecular bromine.
-
Visible-light photoredox catalysis with Ru(bpy)₃Cl₂ provides high yields under mild conditions, utilizing CBr₄ as the bromine source.[1] This method demonstrates excellent regioselectivity for the ortho position.[1]
Comparison of Catalysts for Ortho-Difluoromethoxylation
The introduction of the difluoromethoxy group is a critical step, and visible-light photoredox catalysis has emerged as a powerful and efficient method.
| Photocatalyst | Difluoromethylating Agent | Substrate Example | Catalyst Loading | Reaction Time | Yield (%) | Reference |
| fac-Ir(ppy)₃ | BrCF₂COOH | Phenols | 1 mol% | 12 hours | Good | [2][3] |
| Eosin Y | Not specified in snippets | Phenylboronic acids | 5 mol% | 36 hours | 56-87 | [4] |
Key Observations:
-
The use of fac-Ir(ppy)₃ in combination with the inexpensive and easy-to-handle difluorobromoacetic acid provides a simple and efficient one-pot method for the difluoromethylation of phenols, resulting in good yields.[2][3]
-
Organic dyes such as Eosin Y are presented as less costly and greener alternatives to transition metal complexes for photoredox catalysis, achieving high yields in the functionalization of phenylboronic acids.[4]
Experimental Protocols
General Experimental Workflow
The general workflow for both the bromination and difluoromethoxylation steps using photoredox catalysis involves the irradiation of a solution containing the substrate, the photocatalyst, and the respective reagent with visible light.
Caption: General workflow for photocatalytic synthesis.
Protocol for Photocatalytic Bromination with Ru(bpy)₃Cl₂
This protocol is adapted from the visible-light-induced bromination of phenols.[1]
-
Reaction Setup: In a reaction vessel, combine the phenol substrate (1 equivalent), CBr₄ (1 equivalent), and Ru(bpy)₃Cl₂ (5.0 mol %).
-
Solvent Addition: Add dried acetonitrile (CH₃CN) to the vessel.
-
Reaction Conditions: Keep the reaction vessel open to the air and irradiate with blue LEDs (λmax = 435 nm) for 6 hours with stirring.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated and purified by column chromatography to yield the brominated phenol.
Protocol for Photocatalytic Difluoromethoxylation with fac-Ir(ppy)₃
This protocol is based on the visible-light photoredox difluoromethylation of phenols.[2][5]
-
Reaction Setup: To a reaction tube, add the phenol substrate (1 equivalent), difluorobromoacetic acid (as the difluoromethylating agent), and fac-Ir(ppy)₃ (as the photocatalyst).
-
Solvent and Base: Add a suitable solvent and a base (e.g., Cs₂CO₃).
-
Reaction Conditions: Irradiate the mixture with visible light (e.g., a 23W CFL) for the specified time with stirring.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up through extraction and purified by column chromatography to obtain the O-difluoromethylated product.
Conclusion
The synthesis of this compound derivatives can be effectively achieved through a two-step process involving bromination and difluoromethoxylation. For both transformations, visible-light photoredox catalysis offers a mild, efficient, and often more environmentally friendly alternative to traditional synthetic methods. The choice of catalyst, whether a transition metal complex like Ru(bpy)₃Cl₂ and fac-Ir(ppy)₃ or an organic dye such as Eosin Y, will depend on factors such as cost, desired reaction kinetics, and specific substrate compatibility. The data and protocols presented in this guide provide a solid foundation for researchers to select the most suitable catalytic system for their specific needs in the synthesis of these important pharmaceutical intermediates.
References
- 1. Visible-light photoredox catalysis enabled bromination of phenols and alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Assessing Lipophilicity: A Comparative Guide for Compounds Featuring the 6-Difluoromethoxy-4-Fluorophenol Moiety
For researchers and scientists engaged in drug discovery and development, understanding and optimizing the lipophilicity of lead compounds is a critical endeavor. Lipophilicity, a key physicochemical parameter, profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comparative analysis of the lipophilicity of compounds containing the 6-difluoromethoxy-4-fluorophenol moiety and its alternatives, supported by experimental data and detailed protocols.
Comparative Lipophilicity of Phenolic Moieties
The substitution pattern on a phenolic ring significantly impacts its lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD). The following tables summarize experimental and calculated logP values for phenol and various para-substituted analogues, as well as the Hansch π constants for key substituents, which quantify their contribution to lipophilicity.
Table 1: Experimental and Calculated logP Values of Substituted Phenols
| Compound | Structure | Experimental logP | Calculated logP (cLogP) |
| Phenol | C₆H₅OH | 1.46 | 1.48 |
| 4-Fluorophenol | 4-FC₆H₄OH | 1.80[1] | 1.77[1] |
| 4-Methoxyphenol | 4-CH₃OC₆H₄OH | 1.34[2] | 1.58[3] |
| 4-(Trifluoromethyl)phenol | 4-CF₃C₆H₄OH | 2.58 | 2.8[4] |
| 4-(Trifluoromethoxy)phenol | 4-CF₃OC₆H₄OH | 2.73 | Not Found |
| 4-(Difluoromethoxy)phenol | 4-CF₂HOC₆H₄OH | Not Found | ~2.3 (Predicted XlogP)[5] |
Table 2: Hansch π Constants for Selected Substituents
| Substituent | Hansch π Constant |
| -F (Fluoro) | +0.14 |
| -OCH₃ (Methoxy) | -0.02 |
| -CF₃ (Trifluoromethyl) | +0.88[1] |
| -OCF₃ (Trifluoromethoxy) | +1.04[1] |
| -OCF₂H (Difluoromethoxy) | ~+0.4 (calculated)[6] |
The data indicates that fluorination generally increases lipophilicity. The trifluoromethoxy group (-OCF₃) is one of the most lipophilic substituents, with a Hansch π parameter of +1.04[1]. The trifluoromethyl group (-CF₃) also significantly increases lipophilicity, with a Hansch π value of +0.88[1]. The difluoromethoxy group (-OCF₂H) is considered less lipophilic than the trifluoromethyl group and can act as a hydrogen bond donor[3]. While a direct experimental logP for 4-(difluoromethoxy)phenol was not found, its predicted XlogP of 2.3 and the calculated Hansch π constant of approximately +0.4 suggest a moderate increase in lipophilicity compared to phenol and 4-methoxyphenol.
Experimental Protocols for Lipophilicity Determination
Accurate determination of lipophilicity is crucial for drug design. The two most common experimental methods are the shake-flask method for determining logP and reversed-phase high-performance liquid chromatography (RP-HPLC) for determining logD.
Shake-Flask Method for logP Determination (Gold Standard)
This method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in the aqueous phase.
-
Partitioning:
-
Add a known volume of the n-octanol phase to the aqueous solution of the compound in a flask.
-
Shake the flask vigorously for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Let the mixture stand to allow for complete phase separation. Centrifugation can be used to expedite this process.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for logD Determination
This is a high-throughput method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Protocol:
-
System Preparation:
-
Use a C18 reversed-phase HPLC column.
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Inject a series of standard compounds with known logD values at the desired pH.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of a non-retained compound).
-
Create a calibration curve by plotting the known logD values of the standards against their corresponding log(k') values.
-
-
Sample Analysis:
-
Dissolve the test compound in a suitable solvent and inject it into the HPLC system.
-
Determine its retention time and calculate its log(k').
-
-
logD Determination:
-
Using the calibration curve, determine the logD of the test compound from its measured log(k').
-
Logical Relationship of Lipophilicity Assessment
The choice of method for assessing lipophilicity often depends on the stage of drug discovery and the properties of the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
The Difluoromethoxy Group: A Modern Bioisostere for Enhanced Drug Design
A Comparative Guide for Researchers in Drug Discovery
The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern drug discovery. This approach aims to fine-tune the physicochemical and pharmacological properties of a molecule to enhance its efficacy, safety, and pharmacokinetic profile. Among the arsenal of bioisosteres available to medicinal chemists, the difluoromethoxy (-OCHF2) group has emerged as a compelling option, offering a unique combination of properties that can overcome challenges encountered with traditional functional groups. This guide provides an objective comparison of the difluoromethoxy group with its common bioisosteres, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Comparative Overview
The utility of the difluoromethoxy group as a bioisostere stems from its distinct electronic and steric properties, which differ significantly from its non-fluorinated and perfluorinated counterparts. A summary of key physicochemical parameters for the -OCHF2 group in comparison to other common bioisosteres is presented in Table 1.
Table 1: Comparison of Physicochemical Properties of Common Bioisosteres
| Property | Methoxy (-OCH3) | Hydroxyl (-OH) | Thiol (-SH) | Trifluoromethoxy (-OCF3) | Difluoromethoxy (-OCHF2) |
| Hansch Lipophilicity Parameter (π) | -0.02 | -0.67 | 0.39 | 1.04[1][2] | 0.2 - 0.6[2] |
| Hydrogen Bond Donating (HBD) Ability | None | Strong | Weak | None | Weak[3][4][5][6] |
| Hydrogen Bond Accepting (HBA) Ability | Strong | Strong | Weak | Very Weak | Weak |
| Dipole Moment (Debye) | ~1.3 | ~1.6 | ~1.5 | ~2.4 | ~2.1 |
| pKa of Phenolic Bioisostere (Ar-X) | ~10 | ~10 | ~6.5 | ~8.5 | ~9.0 |
| Metabolic Stability | Prone to O-demethylation | Prone to oxidation/conjugation | Prone to oxidation | High | High[7][8][9] |
The difluoromethoxy group exhibits a moderate lipophilicity, falling between the hydrophilic hydroxyl group and the highly lipophilic trifluoromethoxy group.[2] This "tunable" lipophilicity can be advantageous for optimizing a drug's solubility and permeability. Furthermore, the -OCHF2 group possesses a weak hydrogen bond donating capacity, a feature absent in the methoxy and trifluoromethoxy groups, allowing it to act as a bioisostere for hydroxyl or thiol groups in certain contexts.[3][4][5][6]
Bioisosteric Replacement in Practice: Case Studies
The true value of a bioisostere is demonstrated in its application. The following case studies illustrate how the replacement of common functional groups with a difluoromethoxy group has led to improved pharmacological properties.
Case Study 1: Replacement of the Methoxy Group in an Estratriene Sulfamate
In a study on 2-substituted estratriene sulfamates as anti-cancer agents, the methoxy group at the 2-position was replaced with a difluoromethoxy group. This substitution was intended to block O-demethylation, a common metabolic pathway for methoxy-containing compounds, thereby increasing metabolic stability.[9]
Table 2: Comparison of Methoxy vs. Difluoromethoxy Substituted Estratriene Sulfamates [9]
| Compound | 2-Substituent | GI50 (MCF-7, µM) | GI50 (MDA-MB-231, µM) |
| 4 (STX140) | -OCH3 | ~0.3 | ~0.7 |
| 10 | -OCHF2 | 0.28 | 0.74 |
The results showed that the difluoromethoxy-substituted compound 10 exhibited comparable, and in the case of the MCF-7 cell line, slightly improved anti-proliferative activity compared to the methoxy-containing parent compound 4 (STX140).[9] This demonstrates that the -OCHF2 group can serve as an effective bioisostere for the methoxy group, maintaining or enhancing biological activity while potentially offering improved metabolic stability.
Case Study 2: Difluoromethylpyridine as a Bioisostere for Pyridine-N-oxide in Quorum Sensing Inhibitors
A study demonstrated that 2-difluoromethylpyridine can act as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors. The researchers synthesized a library of 2-difluoromethylpyridine derivatives based on the structure of a known quorum sensing inhibitor, 4NPO.[10]
Table 3: Comparison of Pyridine-N-oxide vs. 2-Difluoromethylpyridine Derivatives as Quorum Sensing Inhibitors [10]
| Compound | Bioisosteric Group | IC50 (µM) in P. aeruginosa |
| 4NPO | Pyridine-N-oxide | 33 ± 1.12 |
| 1 | 2-Difluoromethylpyridine | 35 ± 1.12 |
| 5 | 2-Difluoromethylpyridine | 19 ± 1.01 |
| 6 | 2-Difluoromethylpyridine | 27 ± 0.67 |
The results indicated that the 2-difluoromethylpyridine derivatives exhibited similar or even enhanced inhibitory activity compared to the parent pyridine-N-oxide compound.[10] Specifically, compound 5 showed a nearly two-fold increase in potency. This case study highlights the potential of the difluoromethyl group (as part of a larger moiety) to mimic the properties of a more complex functional group.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.
Determination of Anti-proliferative Activity (GI50)
The anti-proliferative activity of the compounds was determined using a standard sulforhodamine B (SRB) assay.
Protocol:
-
Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours.
-
Cell Fixation: After the incubation period, the cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Quorum Sensing Inhibition Assay
The inhibition of quorum sensing in Pseudomonas aeruginosa can be assessed using a reporter strain that expresses a fluorescent protein in response to quorum sensing signals.
Protocol:
-
Bacterial Culture: A P. aeruginosa reporter strain (e.g., carrying a lasB-gfp fusion) is grown overnight in LB broth.
-
Assay Preparation: The overnight culture is diluted to an OD600 of 0.1 in fresh LB broth.
-
Compound Addition: The test compounds are added to the wells of a 96-well plate at various concentrations.
-
Inoculation: The diluted bacterial culture is added to the wells containing the test compounds.
-
Incubation: The plate is incubated at 37°C with shaking for 18-24 hours.
-
Measurement: The fluorescence (e.g., GFP) and optical density (OD600) are measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of quorum sensing-mediated fluorescence, is determined. The OD600 is measured to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.
Visualizing the Bioisosteric Replacement Workflow
The process of bioisosteric replacement in drug discovery follows a logical workflow, from initial design to final evaluation.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Bromo-6-difluoromethoxy-4-fluorophenol
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 2-Bromo-6-difluoromethoxy-4-fluorophenol. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the hazardous properties of structurally similar compounds, including other brominated and fluorinated phenols. It is imperative to conduct a site-specific risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical structures, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5] | To protect against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton/Butyl rubber) and a flame-retardant lab coat.[6][7] | To prevent skin contact, which can cause irritation and burns. Nitrile gloves may not offer sufficient protection against phenols, especially when mixed with solvents like chloroform.[7] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used, especially when handling the solid compound or when vapors may be generated.[5][8] | To prevent inhalation of dust or vapors that can lead to respiratory tract irritation. |
| Body Protection | A chemically impervious suit or apron should be worn when there is a risk of significant splashing.[6] | To provide an additional layer of protection for the body. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Designate a specific area within the fume hood for the handling of this compound to prevent cross-contamination.
-
-
Handling the Chemical:
-
Before use, allow the container to reach room temperature in a desiccator to prevent moisture condensation.
-
Carefully open the container in the fume hood, avoiding the creation of dust if it is a solid.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the chemical. Avoid direct contact.
-
Keep the container tightly closed when not in use.[7][10][11][12]
-
-
Post-Handling:
Disposal Plan: Managing Chemical Waste
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled container for halogenated organic waste.[12][14]
-
-
Container Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.[12]
-
-
Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. capotchem.cn [capotchem.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. epa.gov [epa.gov]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
